molecular formula C8H7ClO4 B1167727 BARDAC 208M CAS No. 107028-70-6

BARDAC 208M

Cat. No.: B1167727
CAS No.: 107028-70-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BARDAC 208M, also known as BARDAC 208M, is a useful research compound. Its molecular formula is C8H7ClO4. The purity is usually 95%.
BenchChem offers high-quality BARDAC 208M suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BARDAC 208M including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

107028-70-6

Molecular Formula

C8H7ClO4

Synonyms

BARDAC 208M

Origin of Product

United States

Foundational & Exploratory

BARDAC 208M: A Technical Guide to its Chemical Structure, Properties, and Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BARDAC 208M is a fifth-generation quaternary ammonium compound (QAC) blend, recognized for its potent, broad-spectrum antimicrobial properties.[1] It is a synergistic formulation of twin-chain and single-chain QACs, specifically dialkyl dimethyl ammonium chlorides and alkyl dimethyl benzyl ammonium chlorides. This combination enhances its biocidal efficacy against a wide range of microorganisms, including bacteria, viruses, and fungi, even in the presence of hard water and organic soil.[2] BARDAC 208M is a key active ingredient in numerous disinfectant and sanitizer formulations used in healthcare, institutional, and industrial settings. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, antimicrobial mechanism of action, and relevant experimental protocols.

Chemical Structure and Composition

BARDAC 208M is a complex mixture of several quaternary ammonium compounds. The primary active ingredients are:

  • Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC): A single-chain QAC known for its disinfectant properties.

  • Dioctyl Dimethyl Ammonium Chloride: A twin-chain QAC.

  • Didecyl Dimethyl Ammonium Chloride (DDAC): Another twin-chain QAC, which generally exhibits superior biocidal activity compared to single-chain counterparts.[3]

  • Octyl Decyl Dimethyl Ammonium Chloride: A twin-chain QAC.

The chemical structures of the core components are depicted below. The "R" groups in ADBAC represent a mixture of alkyl chain lengths, typically C12, C14, and C16.

Typical Composition of BARDAC 208M

ComponentPercentage (%)
Alkyl (50% C14, 40% C12, 10% C16) Dimethyl Benzyl Ammonium Chloride32.0
Octyl Decyl Dimethyl Ammonium Chloride24.0
Didecyl Dimethyl Ammonium Chloride14.4
Dioctyl Dimethyl Ammonium Chloride9.6
Total Active Ingredients 80.0
Inert Ingredients (Ethanol and Water) 20.0

Physicochemical Properties

BARDAC 208M is a clear, pale yellow to straw-colored liquid with a mild, characteristic odor. Its key physicochemical properties are summarized in the table below.

PropertyValueExperimental Protocol
AppearanceClear, pale yellow to straw-colored liquidVisual Inspection
OdorMild, characteristicOlfactory Assessment
pH (10% solution)6.5 - 9.0ASTM E70[4][5][6][7][8]
Flash PointApproximately 46 °C (115 °F)ASTM D93 (Pensky-Martens Closed Cup Tester)[9][10][11][12][13]
Specific Gravity (@ 25°C)Approximately 0.912 g/cm³ASTM D4052[14][15][16][17][18]
Density (@ 25°C)Approximately 7.61 lbs/galASTM D4052[14][15][16][17][18]
Freezing PointApproximately -4 °C (24.8 °F)OECD Guideline 102[19][20][21][22][23]
Boiling PointNot specified; decomposition may occur at high temperaturesOECD Guideline 103[23][24][25][26][27]
Water SolubilityFreely solubleOECD Guideline 105[28][29][30][31][32]

Mechanism of Antimicrobial Action

The primary mechanism of action for the quaternary ammonium compounds in BARDAC 208M is the disruption of microbial cell membranes. This process can be visualized as a multi-step signaling pathway.

cluster_binding Initial Binding cluster_insertion Membrane Insertion cluster_disruption Membrane Disruption cluster_lysis Cell Lysis qac Positively Charged QAC Headgroup membrane Negatively Charged Bacterial Cell Membrane qac->membrane Electrostatic Interaction hydrophobic Hydrophobic Alkyl Chains lipid_bilayer Lipid Bilayer hydrophobic->lipid_bilayer Hydrophobic Interaction disorganization Disorganization of Membrane Structure lipid_bilayer->disorganization permeability Increased Membrane Permeability disorganization->permeability leakage Leakage of Intracellular Components (e.g., K+, nucleotides) permeability->leakage death Cell Death leakage->death

Caption: Mechanism of QAC-induced microbial cell death.

The cationic headgroup of the QAC molecule is electrostatically attracted to the negatively charged components of the microbial cell membrane, such as phospholipids and proteins. Following this initial binding, the long, hydrophobic alkyl chains of the QAC penetrate and embed into the lipid bilayer of the cell membrane. This insertion disrupts the structural integrity and fluidity of the membrane, leading to disorganization and increased permeability.[33] The compromised membrane is no longer able to effectively regulate the passage of substances, resulting in the leakage of essential intracellular components, such as potassium ions, nucleotides, and amino acids. This ultimately leads to the death of the microorganism. The presence of twin-chain QACs in BARDAC 208M is thought to enhance this membrane-disrupting activity.

Antimicrobial Efficacy

BARDAC 208M exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. The synergistic blend of different QACs provides potent germicidal action, even in challenging conditions such as hard water and the presence of organic soil.[2]

Table of Antimicrobial Efficacy (Illustrative)

MicroorganismTypeTest MethodConcentration (ppm active)Contact TimeResult
Staphylococcus aureusGram-positive BacteriaAOAC Use-Dilution45010 minutes>99.999% reduction
Pseudomonas aeruginosaGram-negative BacteriaAOAC Use-Dilution70010 minutes>99.999% reduction
Escherichia coliGram-negative BacteriaEN 12762005 minutes>99.999% reduction
Aspergillus brasiliensisFungusEN 1650150015 minutes>99.99% reduction
Candida albicansYeastEN 165040015 minutes>99.99% reduction
Influenza A virusEnveloped VirusASTM E105245010 minutes>99.9% inactivation
Human CoronavirusEnveloped VirusASTM E105245010 minutes>99.9% inactivation

Note: The data presented in this table is illustrative and may not be exhaustive. The actual efficacy of formulated products containing BARDAC 208M will depend on the final formulation, use-dilution, and environmental conditions.

Experimental Protocols

The determination of the physicochemical and antimicrobial properties of BARDAC 208M relies on standardized experimental protocols.

Physicochemical Property Determination

A general workflow for determining the key physicochemical properties is outlined below.

cluster_sample Sample Preparation cluster_ph pH Measurement cluster_flash Flash Point Determination cluster_density Density/Specific Gravity sample BARDAC 208M Sample ph_prep Prepare 10% Aqueous Solution sample->ph_prep flash_test Pensky-Martens Closed Cup Tester (ASTM D93) sample->flash_test density_test Digital Density Meter (ASTM D4052) sample->density_test ph_measure Measure pH using Calibrated pH Meter (ASTM E70) ph_prep->ph_measure

Caption: Workflow for physicochemical property testing.

  • pH Determination (ASTM E70): A 10% aqueous solution of BARDAC 208M is prepared. The pH is measured using a calibrated pH meter with a glass electrode, following the procedures outlined in ASTM E70.[4][5][6][7][8]

  • Flash Point Determination (ASTM D93): The flash point is determined using a Pensky-Martens closed-cup tester according to the ASTM D93 standard method.[9][10][11][12][13] This test identifies the lowest temperature at which the vapors of the substance will ignite.

  • Density and Specific Gravity Determination (ASTM D4052): The density and specific gravity are measured using a digital density meter as described in ASTM D4052.[14][15][16][17][18] This method provides a precise and accurate determination of these properties.

  • Freezing and Boiling Point Determination (OECD 102 & 103): The freezing point is determined using methods outlined in OECD Guideline 102, while the boiling point is determined following OECD Guideline 103.[19][20][21][22][23][24][25][26][27]

  • Water Solubility (OECD 105): The solubility in water is assessed according to the procedures in OECD Guideline 105.[28][29][30][31][32]

Antimicrobial Efficacy Testing

The antimicrobial efficacy of disinfectants is evaluated using standardized methods developed by organizations such as the Association of Official Analytical Chemists (AOAC) and the European Committee for Standardization (CEN).

cluster_prep Preparation cluster_exposure Exposure cluster_neutralize Neutralization & Culture cluster_results Results culture Prepare Standardized Microorganism Culture inoculate Inoculate Carrier or Suspension with Microorganism culture->inoculate disinfectant Prepare Use-Dilution of BARDAC 208M expose Expose to Disinfectant for Specified Contact Time disinfectant->expose inoculate->expose neutralize Neutralize Disinfectant Action expose->neutralize culture_survivors Culture for Surviving Microorganisms neutralize->culture_survivors count Enumerate Survivors culture_survivors->count calculate Calculate Percent or Log Reduction count->calculate

Caption: General workflow for antimicrobial efficacy testing.

  • Bactericidal Activity: The AOAC Use-Dilution Test is a common method. In this test, stainless steel carriers are inoculated with a standardized culture of the test bacteria, dried, and then immersed in the disinfectant solution for a specified contact time. After exposure, the carriers are transferred to a growth medium containing a neutralizer to inactivate the disinfectant, and then incubated to determine if any bacteria survived.

  • Fungicidal Activity: The EN 1650 standard is a quantitative suspension test used to evaluate the fungicidal activity of chemical disinfectants. A standardized suspension of fungal spores or yeast is mixed with the disinfectant solution. After a defined contact time, an aliquot is neutralized, and the surviving microorganisms are enumerated.

  • Virucidal Activity: ASTM E1052 is a standard test method for evaluating the activity of microbicides against viruses in suspension. The virus is exposed to the disinfectant for a specific time, after which the mixture is neutralized and assayed for viral infectivity using a suitable cell culture system.

Conclusion

BARDAC 208M is a highly effective, broad-spectrum antimicrobial agent with a well-defined chemical composition and physicochemical profile. Its mechanism of action, centered on the disruption of microbial cell membranes, makes it a valuable component in a wide array of disinfectant and sanitizing products. The synergistic combination of twin-chain and single-chain quaternary ammonium compounds provides robust performance in various applications. For researchers and drug development professionals, understanding the technical specifications and antimicrobial properties of BARDAC 208M is crucial for the formulation of effective and reliable antimicrobial solutions.

References

BARDAC 208M mechanism of antimicrobial action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Antimicrobial Action of BARDAC 208M

Introduction

BARDAC 208M is a fifth-generation quaternary ammonium compound (QAC) formulation, functioning as a potent, broad-spectrum antimicrobial agent. It is a blend of twin-chain or dual-chain QACs, which provides superior biocidal activity against a wide range of microorganisms, including bacteria, fungi, and viruses.[1][2] The primary active components in BARDAC 208M include Didecyldimethylammonium chloride (DDAC), Octyl decyl dimethyl ammonium chloride, and Dioctyl dimethyl ammonium chloride.[2] This guide provides a detailed technical overview of the core mechanism of antimicrobial action of BARDAC 208M, focusing on its molecular interactions with microbial cells. It is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Core Mechanism of Antimicrobial Action

The antimicrobial activity of BARDAC 208M is primarily membrane-active, targeting the cytoplasmic membrane of bacteria and the plasma membrane of fungi.[3][4] The overall mechanism is a multi-step process that leads to the disruption of cellular integrity and ultimately, cell death.[5][6] The twin-chain structure of the QACs in BARDAC 208M enhances their efficacy, particularly against Gram-negative bacteria, by causing more significant membrane perturbation.[7]

The process can be summarized in the following stages:

  • Adsorption and Penetration of the Cell Envelope: The cationic quaternary ammonium headgroup of the QAC molecules is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[7][8] This initial binding facilitates the penetration of the molecule through the outer layers of the cell.

  • Disruption of the Cytoplasmic Membrane: Following adsorption, the hydrophobic twin alkyl chains of the QACs penetrate and intercalate into the lipid bilayer of the cytoplasmic membrane.[4][5] This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[8][9] The positively charged nitrogen atom interacts with the acidic phospholipids, further destabilizing the membrane structure.[10]

  • Leakage of Intracellular Components: The compromised membrane integrity leads to the leakage of essential low-molecular-weight intracellular components, such as potassium ions (K⁺) and nucleotides.[4][6] This efflux disrupts the ionic balance and metabolic functions of the cell.

  • Degradation of Macromolecules and Cell Lysis: With extensive membrane damage, larger molecules like proteins, RNA, and DNA leak out of the cell.[3] The action of autolytic enzymes may also be triggered, leading to the degradation of proteins and nucleic acids, and ultimately causing cell wall lysis and death.[3][8]

Quantitative Data: Antimicrobial Efficacy

The efficacy of antimicrobial agents is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The tables below summarize available MIC data for Didecyldimethylammonium chloride (DDAC), a primary component of BARDAC 208M.

Table 1: Minimum Inhibitory Concentration (MIC) of DDAC against Bacteria

MicroorganismStrainMIC (mg/L)Reference
Escherichia coli-1.3[8]
Enterococcus faecalis210 isolates0.5 - 4[4]
Enterococcus faecium210 isolates0.5 - 4[4]
Pseudomonas aeruginosaTolerant Isolate>1000[4]
Salmonella spp.Tolerant Isolate512[4]
Enterobacter cloacaeTolerant Isolate512[4]

Table 2: MIC₅₀ Values of DDAC against Various Microorganisms

Microorganism TypeMIC₅₀ (mg/L)Reference
Gram-negative species4-8 times lower than Benzalkonium chloride[5]
Gram-positive species2 times lower than Benzalkonium chloride[5]
Fungal species4 times lower than Benzalkonium chloride[5]

Experimental Protocols

The investigation of the antimicrobial mechanism of QACs like those in BARDAC 208M involves various experimental techniques. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[11][12]

  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Test microorganism (e.g., E. coli, S. aureus)

    • Mueller-Hinton Broth (MHB) or other suitable growth medium

    • BARDAC 208M or its components (e.g., DDAC)

    • Sterile 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of the antimicrobial agent in a suitable solvent.

    • Perform serial two-fold dilutions of the antimicrobial agent in the growth medium directly in the wells of the 96-well plate.

    • Prepare an inoculum of the test microorganism from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

    • Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a positive control (medium + inoculum, no agent) and a negative control (medium only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

    • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). Alternatively, measure the optical density (OD) at 600 nm.

Membrane Permeability Assay (Propidium Iodide Uptake)

This assay measures the integrity of the cytoplasmic membrane using the fluorescent dye propidium iodide (PI), which can only enter cells with damaged membranes.[13][14]

  • Objective: To assess the extent of membrane damage caused by the antimicrobial agent.

  • Materials:

    • Test microorganism

    • Phosphate-buffered saline (PBS) or HEPES buffer

    • BARDAC 208M

    • Propidium iodide (PI) stock solution

    • Fluorometer or fluorescence microplate reader

  • Procedure:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash them twice with buffer, and resuspend them in the same buffer to a specific optical density (e.g., OD₆₀₀ = 0.5).

    • Add PI to the cell suspension to a final concentration of 2-10 µM and incubate in the dark for 15-30 minutes to allow for equilibration.

    • Add different concentrations of BARDAC 208M to the cell suspension.

    • Immediately measure the fluorescence intensity over time using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

    • An increase in fluorescence indicates the uptake of PI due to membrane permeabilization.

Potassium Leakage Assay

This protocol measures the leakage of intracellular potassium ions as an indicator of membrane damage.[1][15]

  • Objective: To quantify the efflux of K⁺ ions from cells upon exposure to the antimicrobial agent.

  • Materials:

    • Test microorganism

    • Low-potassium buffer (e.g., Tris-HCl)

    • BARDAC 208M

    • Potassium-selective electrode or an atomic absorption spectrophotometer

  • Procedure:

    • Prepare a dense suspension of washed bacterial cells in a low-potassium buffer.

    • Add BARDAC 208M at the desired concentration to the cell suspension.

    • At various time intervals, take aliquots of the suspension and centrifuge to pellet the cells.

    • Measure the concentration of K⁺ in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.

    • An increase in the extracellular K⁺ concentration over time indicates membrane leakage.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Antimicrobial Mechanism of BARDAC 208M on a Bacterial Cell A 1. Electrostatic Attraction B 2. Binding to Cell Surface A->B Cationic head of QAC attracts anionic cell surface C 3. Hydrophobic Interaction B->C Penetration of outer layers D 4. Membrane Disorganization C->D Alkyl chains insert into lipid bilayer E 5. Pore Formation & Leakage D->E Loss of membrane integrity F 6. Macromolecule Degradation E->F Efflux of ions, ATP, nucleotides G 7. Cell Lysis & Death F->G Action of autolytic enzymes

Caption: Stepwise mechanism of BARDAC 208M action on a bacterial cell.

G cluster_1 Molecular Interaction of QAC with Lipid Bilayer QAC QAC Molecule (Cationic Head, Hydrophobic Tails) Membrane Bacterial Cytoplasmic Membrane (Anionic Phospholipid Heads, Hydrophobic Core) QAC->Membrane Initial electrostatic and hydrophobic interaction Disruption Membrane Disruption Membrane->Disruption Intercalation of alkyl chains causes disorder Leakage Leakage of Intracellular Contents Disruption->Leakage Increased permeability

Caption: Interaction of QAC molecules with the bacterial cell membrane.

G cluster_2 Workflow for Membrane Permeability Assay (Propidium Iodide) step1 Step 1: Cell Preparation Grow culture to mid-log phase. Wash and resuspend cells in buffer. step2 Step 2: Dye Incubation Add Propidium Iodide (PI). Incubate in the dark. step1->step2 step3 Step 3: Antimicrobial Treatment Add various concentrations of BARDAC 208M. step2->step3 step4 Step 4: Measurement Measure fluorescence intensity over time (Ex: 535nm, Em: 617nm). step3->step4 step5 Step 5: Analysis Plot fluorescence vs. time. Increased signal indicates permeabilization. step4->step5

Caption: Experimental workflow for a membrane permeability assay.

References

BARDAC 208M: A Technical Examination of its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BARDAC 208M is a fifth-generation quaternary ammonium compound (QAC) disinfectant that exhibits a broad spectrum of antimicrobial activity. As a blend of didecyl dimethyl ammonium chloride and alkyl dimethyl benzyl ammonium chloride, it is formulated for potent germicidal action against a wide range of pathogenic microorganisms, including bacteria, viruses, and fungi. This technical guide provides an in-depth analysis of the available data on the efficacy of BARDAC 208M and its core active ingredients, details the experimental protocols used to generate this data, and visualizes key experimental workflows.

Core Active Ingredients

BARDAC 208M is a formulation concentrate containing the following active ingredients:

  • Didecyl dimethyl ammonium chloride

  • Alkyl dimethyl benzyl ammonium chloride

This combination of twin-chain and single-chain QACs contributes to its broad-spectrum efficacy and performance in the presence of organic soil and hard water.

Mechanism of Action

The antimicrobial activity of quaternary ammonium compounds like those in BARDAC 208M is primarily due to their cationic nature. The positively charged nitrogen atom interacts with the negatively charged components of microbial cell walls and membranes. This interaction disrupts the cell membrane's integrity, leading to the leakage of essential intracellular components and ultimately, cell death.

Spectrum of Activity: Quantitative Data

The following tables summarize the available quantitative data on the efficacy of BARDAC 208M's active components or similar formulations against various pathogens. It is important to note that the efficacy of the final formulated product can be influenced by other ingredients and the specific use-dilution.

Bactericidal Activity
Test OrganismActive Ingredient/FormulationTest MethodConcentrationContact TimeLog Reduction/Result
Escherichia coliDidecyl-dimethyl ammonium chloride & Benzalkonium chlorideMIC0.005 g/L-Inhibition
Staphylococcus aureusDidecyl-dimethyl ammonium chloride & Benzalkonium chlorideMIC0.002 g/L-Inhibition
Fungicidal and Yeasticidal Activity
Test OrganismActive Ingredient/FormulationTest MethodConcentrationContact TimeLog Reduction
Candida albicansDidecyl dimethyl ammonium chlorideEN 136971:128 dilution15 minutes>5.66
Aspergillus brasiliensisDidecyl dimethyl ammonium chlorideEN 136971:32 dilution15 minutes>4.6

Note: The studies cited did not always specify the exact formulation, but focused on the primary active ingredients found in BARDAC 208M.

Experimental Protocols

The efficacy of disinfectants like BARDAC 208M is evaluated using standardized test methods. Below are detailed descriptions of the key protocols relevant to the data presented.

AOAC Use-Dilution Test (for Bactericidal Activity)

The Association of Official Analytical Chemists (AOAC) Use-Dilution Test is a carrier-based method to determine the bactericidal efficacy of liquid disinfectants on hard surfaces.

Methodology:

  • Carrier Preparation: Stainless steel penicylinders are sterilized.

  • Inoculation: Carriers are immersed in a 48-hour broth culture of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).

  • Drying: The inoculated carriers are dried in an incubator to create a bacterial film.

  • Exposure: The dried, contaminated carriers are immersed in the disinfectant solution at the specified use-dilution for a defined contact time (typically 10 minutes).

  • Neutralization and Culture: After exposure, the carriers are transferred to a neutralizing broth to stop the action of the disinfectant. The broth is then incubated to observe for bacterial growth.

  • Results: The absence of growth in the subculture medium indicates bactericidal activity. For a successful test, a specified number of carriers must show no growth.

EN 13697: Quantitative Non-porous Surface Test (for Bactericidal and Fungicidal Activity)

This European standard evaluates the bactericidal and fungicidal activity of chemical disinfectants on non-porous surfaces.

Methodology:

  • Test Surface Preparation: Stainless steel discs are used as the test surface.

  • Inoculation: A suspension of the test organism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, Aspergillus brasiliensis) is applied to the surface of the discs and dried.

  • Application of Disinfectant: The disinfectant at its use-dilution is applied to the dried inoculum on the test surface.

  • Contact Time: The disinfectant is left in contact with the inoculum for a specified period under controlled temperature.

  • Neutralization and Enumeration: After the contact time, a neutralizer is added to stop the disinfectant's activity. The surviving microorganisms are then recovered from the surface, serially diluted, and plated on agar to determine the number of colony-forming units (CFUs).

  • Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable organisms recovered from the disinfectant-treated surfaces to the number recovered from control surfaces treated with a diluent (e.g., hard water). A log reduction of ≥4 for bacteria and ≥3 for fungi is typically required to pass the test.[1]

EN 14476: Quantitative Suspension Test (for Virucidal Activity)

This European standard is used to determine the virucidal activity of chemical disinfectants and antiseptics.

Methodology:

  • Preparation of Virus Suspension: A stock of the test virus (e.g., Adenovirus, Poliovirus for non-enveloped viruses; Vaccinia virus for enveloped viruses) is prepared and titered.

  • Test Conditions: The disinfectant is tested at its use-dilution. An interfering substance (e.g., bovine albumin) is added to simulate clean or dirty conditions.

  • Exposure: A sample of the virus suspension is mixed with the disinfectant solution and incubated for a specified contact time at a controlled temperature.

  • Interruption of Action: The action of the disinfectant is stopped by dilution in an appropriate ice-cold medium.

  • Virus Titration: The remaining infectious virus is quantified using a cell culture-based assay (e.g., TCID50 - 50% tissue culture infective dose).

  • Calculation of Log Reduction: The reduction in virus titer is calculated by comparing the titer of the virus after treatment with the disinfectant to the initial virus titer. A log reduction of ≥4 is generally required to claim virucidal activity.

Visualized Experimental Workflows

The following diagrams illustrate the key steps in the standardized testing protocols.

AOAC_Use_Dilution_Test cluster_prep Preparation cluster_procedure Procedure cluster_results Results p1 Sterilize Stainless Steel Carriers proc1 Immerse Carriers in Bacterial Culture p1->proc1 p2 Prepare 48-hour Broth Culture of Test Organism p2->proc1 proc2 Dry Inoculated Carriers proc1->proc2 proc3 Immerse Dried Carriers in Disinfectant Solution proc2->proc3 proc4 Transfer Carriers to Neutralizing Broth proc3->proc4 After Contact Time proc5 Incubate Broth proc4->proc5 res1 Observe for Growth (Turbidity) proc5->res1 res2 No Growth = Bactericidal res1->res2

AOAC Use-Dilution Test Workflow

EN_13697_Surface_Test cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis p1 Prepare Stainless Steel Discs proc1 Inoculate and Dry Organism on Disc p1->proc1 p2 Prepare Suspension of Test Organism p2->proc1 proc2 Apply Disinfectant to Dried Inoculum proc1->proc2 proc3 Add Neutralizer proc2->proc3 After Contact Time proc4 Recover and Enumerate Surviving Organisms proc3->proc4 an1 Calculate Log Reduction vs. Control proc4->an1

EN 13697 Surface Test Workflow

EN_14476_Suspension_Test cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis p1 Prepare Virus Stock proc1 Mix Virus Suspension with Disinfectant p1->proc1 p2 Prepare Disinfectant Dilution & Interfering Substance p2->proc1 proc2 Incubate for Contact Time proc1->proc2 proc3 Stop Action by Dilution proc2->proc3 proc4 Quantify Remaining Virus (e.g., TCID50) proc3->proc4 an1 Calculate Log Reduction vs. Initial Titer proc4->an1

EN 14476 Suspension Test Workflow

Conclusion

BARDAC 208M, through its blend of fifth-generation quaternary ammonium compounds, demonstrates a broad and potent spectrum of activity against bacteria and fungi. The standardized testing methodologies outlined provide a robust framework for evaluating its efficacy. For a complete and specific profile of BARDAC 208M's activity against a wider range of pathogens, including a comprehensive list of viruses, it is recommended to consult the manufacturer's technical data sheets and regulatory submission documents. The information presented in this guide serves as a foundational technical overview for research and development professionals in the field of antimicrobial drug development.

References

BARDAC 208M: A Technical Examination of its Differential Efficacy Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BARDAC 208M, a fifth-generation quaternary ammonium compound (QAC) blend, exhibits broad-spectrum antimicrobial activity. This technical guide provides an in-depth analysis of its differential effectiveness against gram-positive and gram-negative bacteria. By examining the fundamental differences in the cell envelope structures of these two bacterial classes, this document elucidates the mechanisms underpinning the observed variations in susceptibility. Quantitative data on the minimum inhibitory concentrations (MICs) of BARDAC 208M's active components are presented, alongside detailed experimental protocols for antimicrobial susceptibility testing. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually articulate the complex interactions between the biocide and bacterial cells.

Introduction

Quaternary ammonium compounds are cationic surfactants widely employed as disinfectants and antiseptics. BARDAC 208M is a formulation containing a synergistic blend of twin-chain and single-chain QACs, specifically:

  • Alkyl (C12-C16) dimethyl benzyl ammonium chloride (ADBAC)

  • Octyl decyl dimethyl ammonium chloride

  • Dioctyl dimethyl ammonium chloride

  • Didecyl dimethyl ammonium chloride (DDAC)

This combination is designed to provide potent germicidal action, even in the presence of organic soil and hard water.[1] Understanding the nuances of its efficacy against different bacterial types is paramount for its effective application in research and clinical settings.

Comparative Efficacy: Gram-Positive vs. Gram-Negative Bacteria

The primary determinant of a bacterium's susceptibility to QACs lies in the architecture of its cell envelope. Gram-positive bacteria possess a thick, exposed peptidoglycan layer, which is readily permeable to the cationic QAC molecules. In contrast, gram-negative bacteria have a more complex cell envelope, featuring an outer membrane composed of lipopolysaccharides (LPS) that acts as a formidable barrier to the entry of biocidal agents.[2] This structural difference generally renders gram-negative bacteria less susceptible to QACs than their gram-positive counterparts.

Quantitative Efficacy Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the primary active components of BARDAC 208M against representative gram-positive and gram-negative bacteria. It is important to note that this data is for the individual active ingredients, and the synergistic effects of the BARDAC 208M formulation may result in different efficacy levels.

Table 1: Efficacy Against Gram-Positive Bacteria

Active IngredientBacteriumMinimum Inhibitory Concentration (MIC)Reference
Alkyldimethylbenzylammonium chloride (ADBAC)Staphylococcus aureus0.4 - 1.8 µg/mL[3][4]
Didecyldimethylammonium chloride (DDAC)Staphylococcus aureus0.4 - 1.8 µg/mL[3][4]

Table 2: Efficacy Against Gram-Negative Bacteria

Active IngredientBacteriumMinimum Inhibitory Concentration (MIC)Reference
Didecyldimethylammonium chloride (DDAC)Escherichia coli1.3 µg/mL[5][6][7]
Didecyldimethylammonium chloride (DDAC)Pseudomonas aeruginosa8 - 128 µg/mL[8]
Alkyldimethylbenzylammonium chloride (ADBAC)Escherichia coli≤16 µg/mL (Low MICs)[9]

The data clearly illustrates the differential susceptibility. While the MIC values for the active components against Staphylococcus aureus are in the low µg/mL range, the concentrations required to inhibit the growth of gram-negative bacteria, particularly the notoriously resistant Pseudomonas aeruginosa, are significantly higher.

Mechanism of Action

The bactericidal activity of the quaternary ammonium compounds in BARDAC 208M is primarily directed at the bacterial cell membrane.

Interaction with the Cell Envelope

The positively charged cationic heads of the QAC molecules are electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in gram-positive bacteria and lipopolysaccharides in gram-negative bacteria. The long, hydrophobic alkyl chains then penetrate and disrupt the lipid bilayer of the cytoplasmic membrane.

dot

Differential interaction of BARDAC 208M with bacterial cell envelopes.
Membrane Disruption and Cellular Leakage

This insertion process leads to a loss of membrane integrity, causing the leakage of essential intracellular components such as potassium ions, nucleotides, and proteins.[3][4] This ultimately results in the cessation of metabolic activity and cell death. Studies have shown that didecyldimethylammonium chloride (DDAC) can form a double monolayer on the surface of S. aureus cells, while alkyldimethylbenzylammonium chloride (ADBAC) forms a single monolayer.[3][4]

dot

Cellular_Disruption_Pathway Start BARDAC 208M Application Adsorption Electrostatic Adsorption to Cell Surface Start->Adsorption Penetration Hydrophobic Chain Penetration of Lipid Bilayer Adsorption->Penetration Disruption Membrane Disorganization and Fluidization Penetration->Disruption Leakage Leakage of Intracellular Components (K+, Nucleotides, Proteins) Disruption->Leakage Death Metabolic Inhibition and Cell Death Leakage->Death

General pathway of QAC-induced bacterial cell death.

Experimental Protocols

The determination of the antimicrobial efficacy of BARDAC 208M can be conducted using standardized methods. Below are outlines of two commonly employed protocols.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Based on CLSI M07)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

dotdot digraph "CLSI_M07_Workflow" { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Prep" [label="Prepare Serial Dilutions of BARDAC 208M\nin 96-well microtiter plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inoculum" [label="Prepare Standardized Bacterial Inoculum\n(e.g., 0.5 McFarland standard)", fillcolor="#FBBC05", fontcolor="#202124"]; "Inoculate" [label="Inoculate each well with bacterial suspension", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Incubate" [label="Incubate plates at appropriate temperature and duration", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Read" [label="Visually or spectrophotometrically assess for growth inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "MIC" [label="Determine MIC:\nLowest concentration with no visible growth", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

"Prep" -> "Inoculum" -> "Inoculate" -> "Incubate" -> "Read" -> "MIC"; }

References

BARDAC 208M: A Technical Guide to Virucidal Activity Against Enveloped Viruses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BARDAC 208M is a fifth-generation quaternary ammonium compound (QAC) blend, recognized for its broad-spectrum antimicrobial efficacy. This technical guide provides an in-depth analysis of the virucidal activity of BARDAC 208M and its active components against enveloped viruses. Comprised of a synergistic combination of Didecyldimethylammonium chloride (DDAC) and Alkyl (C14 50%, C12 40%, C16 10%) dimethyl benzyl ammonium chloride, BARDAC 208M is formulated for use in a variety of hard surface disinfectants and sanitizers. Its potent germicidal action, even in the presence of hard water and organic soil, makes it a significant tool in infection control. Enveloped viruses, characterized by a lipid envelope, are generally more susceptible to disinfectants that can disrupt this outer layer.

Mechanism of Action: Disruption of the Viral Envelope

The primary mechanism by which quaternary ammonium compounds like those in BARDAC 208M inactivate enveloped viruses is through the disruption of the viral lipid envelope. The cationic heads of the QAC molecules bind to the negatively charged viral envelope, leading to a breakdown of the membrane's integrity. This damage to the protective envelope is critical, as it exposes the viral nucleocapsid and genetic material to the external environment, rendering the virus incapable of infecting host cells.

cluster_0 BARDAC 208M Action on Enveloped Virus QACs Quaternary Ammonium Compounds (BARDAC 208M) ViralEnvelope Viral Lipid Envelope QACs->ViralEnvelope Binding Disruption Envelope Disruption ViralEnvelope->Disruption Leads to Inactivation Viral Inactivation Disruption->Inactivation Results in

Caption: Mechanism of BARDAC 208M's virucidal action against enveloped viruses.

Virucidal Efficacy Data

While specific test results for the proprietary BARDAC 208M formulation are not publicly available, extensive research on disinfectants containing its core active ingredients provides strong evidence of its virucidal efficacy. The following tables summarize quantitative data from studies on formulations with similar compositions.

Table 1: Virucidal Efficacy against Coronaviruses
Virus StrainActive IngredientsConcentrationContact TimeLog ReductionTest Standard
SARS-CoV-20.26% Alkyl(C12-16)dimethylbenzyl ammonium chloride, 0.26% Didecyldimethyl ammonium chloride, 0.26% Alkyl(C12-14)ethylbenzyl ammonium chloride20% (v/v)15 seconds≥4.02EN 14476
SARS-CoV-2Quaternary ammonium compoundsNot SpecifiedNot Specified>99.9%Not Specified
Human Coronavirus 229ESilinated quaternary ammonium compoundNot SpecifiedNot SpecifiedEffectiveNot Specified
Table 2: Virucidal Efficacy against Influenza Viruses
Virus StrainActive IngredientConcentrationContact TimeLog ReductionTest Standard
Avian Influenza Virus (AIV)Didecyl dimethyl ammonium bromide (DDAB)500 ppm15 minutes (with organic matter)Not specified as log reduction, but effective inactivationCustom
Avian Influenza Virus (AIV)Didecyl dimethyl ammonium bromide (DDAB)125 ppm10 minutes (without organic matter)Not specified as log reduction, but effective inactivationCustom
Table 3: Virucidal Efficacy against other Enveloped Viruses
Virus StrainActive IngredientsConcentrationContact TimeLog ReductionTest Standard
Vaccinia virusGeneral Purpose Sanitiser Concentrate10.0% v/v5 minutes≥4.00BS EN 14476:2013 + A2:2019
Herpes Simplex Virus Type 1 (HSV-1)Quaternary ammonium compoundsNot SpecifiedNot SpecifiedEffectiveNot Specified
Equine Herpesvirus Type 1Didecyldimethylammonium chloride (DDA)0.02% (w/v)5 minutes≥4.00Custom

Experimental Protocols for Virucidal Efficacy Testing

The virucidal activity of disinfectants like those formulated with BARDAC 208M is typically evaluated using standardized suspension tests, such as EN 14476 and ASTM E1052. These protocols are designed to assess the efficacy of a product in inactivating viruses under controlled laboratory conditions.

EN 14476: Quantitative Suspension Test for Chemical Disinfectants

This European standard is a phase 2, step 1 test that evaluates the virucidal activity of chemical disinfectants and antiseptics intended for use in the medical area.[1] A product must demonstrate at least a 4-log reduction (99.99%) in virus titer to meet the standard's requirements.[1] For claims against all enveloped viruses, testing is typically performed against Vaccinia virus.[2]

cluster_0 EN 14476 Experimental Workflow Start Start VirusPrep Prepare Virus Suspension (e.g., Vaccinia virus) Start->VirusPrep Mix Mix Virus with Interfering Substance (e.g., Bovine Albumin) VirusPrep->Mix AddDisinfectant Add Disinfectant (Formulated BARDAC 208M) Mix->AddDisinfectant Incubate Incubate for Specified Contact Time and Temperature AddDisinfectant->Incubate Neutralize Neutralize Disinfectant Activity Incubate->Neutralize SerialDilute Perform Serial Dilutions Neutralize->SerialDilute InfectCells Infect Host Cell Cultures SerialDilute->InfectCells IncubateCells Incubate and Observe for Cytopathic Effect (CPE) InfectCells->IncubateCells CalculateTiter Calculate Viral Titer (TCID50) IncubateCells->CalculateTiter DetermineReduction Determine Log Reduction (Must be ≥4 for efficacy) CalculateTiter->DetermineReduction End End DetermineReduction->End

Caption: Workflow for EN 14476 virucidal suspension test.

ASTM E1052: Standard Test Method to Assess the Activity of Microbicides against Viruses in Suspension

This standard practice is widely used in North America to evaluate the virucidal efficacy of antimicrobial agents in a liquid state. Similar to EN 14476, it involves exposing a viral suspension to the disinfectant for a specified contact time and then assaying the remaining infectious virus.

cluster_1 ASTM E1052 Experimental Workflow Start Start VirusStock Prepare Virus Stock Start->VirusStock DisinfectantPrep Prepare Disinfectant Solution Start->DisinfectantPrep Exposure Expose Virus to Disinfectant for Defined Contact Time VirusStock->Exposure DisinfectantPrep->Exposure Neutralization Neutralize Disinfectant Exposure->Neutralization Assay Assay for Viable Virus (e.g., Plaque Assay or TCID50) Neutralization->Assay Calculate Calculate Log and Percent Reduction Assay->Calculate Controls Include Controls: - Virus Control - Cytotoxicity Control - Neutralization Control Controls->Assay End End Calculate->End

Caption: Workflow for ASTM E1052 virucidal suspension test.

Conclusion

BARDAC 208M, through its constituent quaternary ammonium compounds, demonstrates potent virucidal activity against a broad spectrum of enveloped viruses. The primary mechanism of action involves the rapid disruption of the viral lipid envelope, leading to inactivation. While direct efficacy data for BARDAC 208M is limited in the public domain, studies on formulations containing its active ingredients, such as didecyldimethylammonium chloride and alkyl dimethyl benzyl ammonium chloride, confirm high efficacy (≥4 log reduction) against viruses like SARS-CoV-2 and Vaccinia virus under standard test conditions. For drug development and research professionals, formulations based on BARDAC 208M represent a reliable option for hard surface disinfection to control the spread of enveloped viral pathogens. It is recommended that formulators using BARDAC 208M conduct efficacy testing on their final product formulations to validate specific virucidal claims.

References

BARDAC 208M: A Technical Guide to its Algaecidal Activity in Aqueous Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BARDAC 208M is a potent, broad-spectrum antimicrobial agent widely utilized in industrial and commercial applications for the control of bacteria, fungi, and algae. As a fourth-generation quaternary ammonium compound (QAC), it exhibits high efficacy in various aqueous environments. This technical guide provides an in-depth analysis of the algaecidal properties of BARDAC 208M, with a focus on its quantitative efficacy, the experimental protocols for its evaluation, and its mechanism of action against algal species. BARDAC 208M is a blend of twin-chain quaternary ammonium compounds, with Didecyldimethylammonium chloride (DDAC) being a primary active ingredient.

Quantitative Algaecidal Efficacy

The algaecidal activity of BARDAC 208M and its primary component, DDAC, has been evaluated against a range of freshwater and marine algal species. The efficacy is typically expressed as the EC50 value, which is the concentration of the substance that causes a 50% reduction in algal growth or biomass over a specified exposure period. The following tables summarize the available quantitative data.

Table 1: Algaecidal Efficacy of Didecyldimethylammonium Chloride (DDAC)

Algal SpeciesTest Duration (hours)EndpointEC50 (mg/L)Reference
Pseudokirchneriella subcapitata72Growth Inhibition0.031[1]
Scenedesmus subspicatus72Growth Rate0.014[2]
Scenedesmus subspicatus72Biomass0.0092[2]
Freshwater Algae (unspecified)Not SpecifiedNot SpecifiedToxic at microgram concentrations[3]

Table 2: Ecotoxicity Data for Didecyldimethylammonium Chloride (DDAC) from Regulatory Agencies

OrganismEndpointToxicity Value (µg/L)Source
Freshwater FishAcute LC50160US EPA[4]
Freshwater InvertebratesAcute EC509US EPA[4]
Marine/Estuarine InvertebratesAcute EC5034.5US EPA[4]
AlgaeChronic NOAEC3US EPA[4]

Experimental Protocols

The standard method for assessing the toxicity of chemical substances to freshwater algae and cyanobacteria is the OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. This protocol is designed to determine the effects of a substance on the growth of selected algal species over a 72-hour exposure period.

OECD 201: Algal Growth Inhibition Test - Experimental Workflow

Below is a generalized workflow for conducting an algal growth inhibition test according to OECD 201.

G cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_measurement Measurement and Analysis Phase prep_media Prepare sterile algal growth medium prep_algae Cultivate axenic algal culture to exponential growth phase prep_media->prep_algae prep_test_sol Prepare a geometric series of test substance concentrations prep_algae->prep_test_sol inoculate Inoculate test flasks with a known density of algal cells prep_test_sol->inoculate incubate Incubate flasks under controlled conditions (21-24°C, continuous light, shaking) for 72 hours inoculate->incubate measure Measure algal biomass at 24, 48, and 72 hours (e.g., cell counts, fluorescence) incubate->measure analyze Calculate the average specific growth rate and yield for each concentration measure->analyze determine_ec50 Determine the EC50 value by plotting growth inhibition against test concentration analyze->determine_ec50

Caption: Generalized workflow for the OECD 201 Algal Growth Inhibition Test.

Key Parameters of the OECD 201 Test:

  • Test Organisms: Commonly used species include Pseudokirchneriella subcapitata, Desmodesmus subspicatus, Chlorella vulgaris, Anabaena flos-aquae, and Navicula pelliculosa.

  • Test Duration: Typically 72 hours.

  • Test Conditions: Controlled temperature (21-24 °C), continuous uniform illumination, and constant shaking to keep algae in suspension.

  • Test Concentrations: A control group and at least five concentrations of the test substance in a geometric series.

  • Replicates: A minimum of three replicates per test concentration.

  • Endpoints: The primary endpoints are the inhibition of growth rate and yield (biomass) compared to the control. From this data, the EC50, No Observed Effect Concentration (NOEC), and Lowest Observed Effect Concentration (LOEC) can be determined.

Mechanism of Algaecidal Action

The primary mechanism of algaecidal activity for BARDAC 208M, and quaternary ammonium compounds in general, involves the disruption of the algal cell membrane and wall. This process can be broken down into several key steps:

  • Adsorption to the Cell Surface: The positively charged cationic head of the DDAC molecule is electrostatically attracted to the negatively charged components of the algal cell wall and any surrounding extracellular polymeric substances (EPS).

  • Penetration of the Cell Wall: The lipophilic long alkyl chains of the DDAC molecule facilitate its penetration through the polysaccharide and protein matrix of the algal cell wall.

  • Disruption of the Cell Membrane: Once past the cell wall, the alkyl chains intercalate into and disrupt the lipid bilayer of the cell membrane. This leads to a loss of membrane integrity and increased permeability.

  • Leakage of Intracellular Components: The compromised cell membrane allows for the leakage of essential intracellular components, such as ions, metabolites, and enzymes, into the external environment.

  • Inhibition of Cellular Processes and Cell Death: The loss of cellular components and the disruption of the electrochemical gradients across the membrane lead to the inhibition of critical cellular processes, ultimately resulting in cell death.

The following diagram illustrates this proposed mechanism of action.

G cluster_environment Aqueous Environment cluster_alga Algal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm bardac BARDAC 208M (DDAC molecules) cell_wall Negatively Charged Surface bardac->cell_wall 1. Electrostatic Adsorption cell_membrane Lipid Bilayer bardac->cell_membrane 3. Disruption of Lipid Bilayer cell_wall->cell_membrane 2. Penetration intracellular Intracellular Components (ions, metabolites, enzymes) cell_membrane->intracellular 4. Increased Permeability intracellular->bardac 5. Leakage of Components cell_death Cell Death intracellular->cell_death 6. Inhibition of Cellular Processes

Caption: Proposed mechanism of algaecidal action of BARDAC 208M (DDAC).

Conclusion

BARDAC 208M, through its primary active component didecyldimethylammonium chloride, demonstrates significant algaecidal activity against a variety of algal species at low concentrations. Its mechanism of action, centered on the disruption of the cell membrane, makes it an effective agent for controlling algal growth in diverse aqueous environments. The standardized OECD 201 test protocol provides a reliable framework for evaluating its efficacy and for comparing its activity against different algal strains. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the algaecidal properties of BARDAC 208M, which is crucial for its appropriate and effective application.

References

BARDAC 208M: A Technical Guide to its Core Mechanism of Microbial Cell Membrane Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BARDAC 208M is a potent, fourth-generation quaternary ammonium compound (QAC) blend with broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[1] Its efficacy is fundamentally linked to its ability to rapidly and irreversibly disrupt the microbial cell membrane. This technical guide provides an in-depth exploration of the core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved. The information presented is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of BARDAC 208M's interaction with microbial membranes, facilitating its application in disinfectant formulations and as a benchmark for novel antimicrobial development.

Introduction: The Molecular Architecture and Antimicrobial Action of BARDAC 208M

BARDAC 208M is a synergistic blend of several quaternary ammonium compounds, with its primary active ingredients being alkyl dimethyl benzyl ammonium chloride and twin-chain quaternary ammonium compounds, including didecyldimethylammonium chloride (DDAC). The defining feature of these molecules is a positively charged nitrogen atom covalently bonded to four organic groups, typically including one or two long hydrophobic alkyl chains.[2] This amphiphilic structure is central to its antimicrobial function.

The overall mechanism of microbial cell membrane disruption by the components of BARDAC 208M can be conceptualized as a multi-step process:

  • Adsorption and Electrostatic Interaction: The cationic head of the QAC molecules is electrostatically attracted to the predominantly negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids.[3]

  • Hydrophobic Intercalation: Following initial binding, the long, lipophilic alkyl chains penetrate and embed into the hydrophobic core of the cell membrane's lipid bilayer.[2][4]

  • Membrane Disorganization and Permeabilization: The insertion of the bulky QAC molecules disrupts the ordered structure of the lipid bilayer, leading to a loss of membrane integrity and fluidity.[5][6]

  • Leakage of Intracellular Components: The compromised membrane becomes permeable to ions and essential low-molecular-weight cytoplasmic components, such as potassium ions, nucleotides, and amino acids, leading to their leakage from the cell.[6]

  • Dissipation of Membrane Potential: The uncontrolled movement of ions across the disrupted membrane leads to the dissipation of the proton motive force and the collapse of the membrane potential, which is critical for cellular energy production and transport.

  • Cell Death: The cumulative effect of these disruptive events is the cessation of essential cellular functions and ultimately, cell death.

Quantitative Data: Antimicrobial Efficacy and Membrane Disruption

The antimicrobial efficacy of the primary components of BARDAC 208M, particularly didecyldimethylammonium chloride (DDAC), has been quantified against a range of microorganisms. The following tables summarize key quantitative data from various studies.

Table 1: Minimum Inhibitory Concentrations (MIC) of Didecyldimethylammonium Chloride (DDAC) against Various Microorganisms

MicroorganismStrainMIC (mg/L)Reference
Escherichia coliK-124.5[5]
Escherichia coli-1.3[6]
Bacillus cereus-0.05 - 1.5[7]
Food-isolated bacteriaVarious0.5 - 6.0[7]
Staphylococcus aureusATCC 292132[8]
Pseudomonas aeruginosaATCC 278534[8]
Enterococcus faecalisVarious0.5 - 4[8]
Enterococcus faeciumVarious0.5 - 4[8]

Table 2: Concentration-Dependent Leakage of Intracellular Components Induced by Didecyldimethylammonium Chloride (DDAC)

MicroorganismIntracellular ComponentDDAC Concentration (mg/L)EffectReference
Escherichia coliProteins, β-galactosidase3 - 4Onset of leakage[6]

Experimental Protocols for Assessing Membrane Disruption

This section provides detailed methodologies for key experiments used to characterize the membrane-disrupting effects of BARDAC 208M and its components.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of BARDAC 208M Dilutions: Prepare a stock solution of BARDAC 208M in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without BARDAC 208M) and a negative control (broth only). Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of BARDAC 208M that completely inhibits visible growth of the microorganism.

Cytoplasmic Membrane Permeability Assay (Fluorescent Dye-Based)

This assay utilizes membrane-impermeable fluorescent dyes like Propidium Iodide (PI) or SYTOX Green, which only enter cells with compromised membranes and fluoresce upon binding to nucleic acids.

  • Preparation of Bacterial Suspension: Grow the test bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., phosphate-buffered saline - PBS), and resuspend in the same buffer to a defined optical density (e.g., OD₆₀₀ of 0.5).

  • Dye and Compound Addition: In a 96-well black microtiter plate, add the bacterial suspension. Add the fluorescent dye (e.g., PI to a final concentration of 5 µg/mL).[9] Add varying concentrations of BARDAC 208M to the wells. Include a positive control (e.g., heat-killed bacteria) and a negative control (untreated bacteria).

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~535/617 nm for PI).[9] Record measurements at regular intervals over a specific period (e.g., 30-60 minutes).

  • Data Analysis: An increase in fluorescence intensity over time indicates membrane permeabilization. Plot the fluorescence intensity against time for each concentration of BARDAC 208M.

Membrane Potential Assay (Voltage-Sensitive Dye)

This protocol uses a voltage-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), which is taken up by polarized membranes and exhibits quenched fluorescence. Depolarization leads to the release of the dye into the medium and an increase in fluorescence.

  • Preparation of Bacterial Suspension: Prepare the bacterial suspension as described in the cytoplasmic permeability assay.

  • Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of approximately 1 µM and incubate in the dark to allow the dye to accumulate in the polarized membranes.[10]

  • Fluorescence Measurement: Transfer the dye-loaded bacterial suspension to a fluorometer cuvette or a 96-well plate. Monitor the baseline fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~652/672 nm for DiSC₃(5)).[9]

  • Addition of BARDAC 208M: Add varying concentrations of BARDAC 208M and continue to monitor the fluorescence. As a positive control for depolarization, a proton ionophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) can be used.

  • Data Analysis: An increase in fluorescence intensity upon the addition of BARDAC 208M indicates dissipation of the membrane potential.

Electron Microscopy for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the morphological changes induced by BARDAC 208M.

  • Treatment of Bacteria: Treat a mid-log phase bacterial culture with a specific concentration of BARDAC 208M (e.g., at or above the MIC) for a defined period.

  • Fixation: Harvest the bacterial cells by centrifugation and fix them with a suitable fixative, such as glutaraldehyde.

  • Sample Processing for SEM: Dehydrate the fixed cells through a graded series of ethanol, followed by critical point drying. Mount the dried cells on stubs and coat them with a conductive material (e.g., gold-palladium).

  • Sample Processing for TEM: Post-fix the glutaraldehyde-fixed cells with osmium tetroxide, dehydrate them in ethanol, and embed them in resin. Prepare ultrathin sections of the embedded cells and stain them with heavy metal salts (e.g., uranyl acetate and lead citrate).

  • Imaging: Examine the prepared samples using an SEM to observe surface morphology changes (e.g., blebbing, roughening) or a TEM to visualize internal structural damage (e.g., cytoplasmic leakage, membrane disruption).[6]

Visualization of Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.

BARDAC_208M_Mechanism cluster_extracellular Extracellular Space cluster_membrane Microbial Cell Membrane (Negatively Charged) cluster_intracellular Intracellular Space BARDAC BARDAC 208M (Cationic QACs) MembraneSurface Membrane Surface BARDAC->MembraneSurface 1. Electrostatic Attraction LipidBilayer Lipid Bilayer MembraneSurface->LipidBilayer 2. Hydrophobic Intercalation LipidBilayer->LipidBilayer Cytoplasm Cytoplasm (Ions, Metabolites) LipidBilayer->Cytoplasm 4. Leakage of Components MembranePotential Maintained Membrane Potential LipidBilayer->MembranePotential 5. Dissipation of Potential CellDeath Cell Death MembranePotential->CellDeath 6. Cell Death

Caption: Mechanism of BARDAC 208M induced microbial cell death.

Membrane_Permeability_Assay start Start: Prepare Bacterial Suspension add_dye Add Membrane-Impermeable Fluorescent Dye (e.g., PI) start->add_dye add_bardac Add BARDAC 208M (Varying Concentrations) add_dye->add_bardac measure_fluorescence Monitor Fluorescence Intensity Over Time add_bardac->measure_fluorescence analyze Analyze Data: Increase in Fluorescence = Membrane Permeabilization measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the cytoplasmic membrane permeability assay.

Membrane_Potential_Assay start Start: Prepare Bacterial Suspension load_dye Load with Voltage-Sensitive Dye (e.g., DiSC3(5)) start->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline add_bardac Add BARDAC 208M (Varying Concentrations) measure_baseline->add_bardac measure_change Monitor Change in Fluorescence add_bardac->measure_change analyze Analyze Data: Increase in Fluorescence = Membrane Depolarization measure_change->analyze end End analyze->end

Caption: Workflow for the membrane potential assay.

Conclusion

BARDAC 208M exerts its potent antimicrobial effects through a well-defined mechanism centered on the catastrophic disruption of the microbial cell membrane. Its cationic and amphiphilic nature drives its interaction with and subsequent permeabilization of the lipid bilayer, leading to the leakage of vital cellular components and the collapse of the membrane potential. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate and utilize BARDAC 208M in various applications, from industrial disinfection to the development of novel antimicrobial strategies. A thorough understanding of its mode of action is paramount for optimizing its use and for anticipating and overcoming potential microbial resistance mechanisms.

References

BARDAC 208M: A Technical Guide to Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of BARDAC 208M, a prominent quaternary ammonium compound blend. Understanding its solubility is critical for formulation development, efficacy, and application in various fields, including disinfectant and sanitizer production, as well as in industrial water treatment. This document summarizes key solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of its solubility profile.

Core Solubility Profile

BARDAC 208M is a blend of twin-chain quaternary ammonium compounds and an alkyl dimethyl benzyl ammonium chloride. This composition results in a versatile solubility profile, allowing for its incorporation into a wide range of product formulations.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for BARDAC 208M in water and various organic solvents.

SolventTypeSolubilitySource
WaterAqueousFreely Soluble / Miscible or dispersible at use dilutions[1][2]
Lower Alcohols (e.g., Ethanol, Isopropanol)Organic (Polar, Protic)Freely Soluble[1][2]
EthanolOrganic (Polar, Protic)ca. 30 g/L[3][4]
IsopropanolOrganic (Polar, Protic)ca. 70 g/L[4]
KetonesOrganic (Polar, Aprotic)Freely Soluble[1][2]
GlycolsOrganic (Polar, Protic)Freely Soluble[1][2]

Note: "Freely Soluble" indicates a high degree of solubility, though precise quantitative values are not always specified in available literature. The concentrate may require mixing for complete dispersion in water[5].

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental methodologies are crucial. The following protocols are based on internationally recognized guidelines and established scientific practices.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The water solubility of BARDAC 208M can be determined using the Flask Method, as outlined in OECD Guideline 105. This method is suitable for substances with solubility above 10⁻² g/L.

Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

Apparatus:

  • Temperature-controlled shaker bath or magnetic stirrer with thermostat.

  • Analytical balance.

  • Glass flasks with stoppers.

  • Centrifuge (if necessary).

  • Analytical instrumentation for quantification of the active ingredients in BARDAC 208M (e.g., High-Performance Liquid Chromatography - HPLC).

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Equilibration: Add an excess amount of BARDAC 208M to a flask containing deionized water. The amount should be sufficient to ensure a saturated solution with undissolved solute remaining.

  • The flask is then agitated in a temperature-controlled bath at a constant temperature (e.g., 20°C ± 0.5°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, the mixture is allowed to stand to let the undissolved material settle. If necessary, centrifugation is used to separate the solid phase from the aqueous phase.

  • Sampling and Analysis: A sample of the clear supernatant is carefully withdrawn. The concentration of the dissolved active components of BARDAC 208M in the sample is then determined using a validated analytical method, such as HPLC.

  • Replicate and Confirmation: The experiment should be performed in at least triplicate. To confirm that equilibrium was reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration in the aqueous phase remains constant.

Determination of Solubility in Organic Solvents (General Gravimetric Method)

For organic solvents, a general gravimetric method can be employed to determine the solubility of BARDAC 208M.

Principle: A known volume of a saturated solution of the test substance in the organic solvent is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

  • Temperature-controlled shaker bath.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Vials with solvent-resistant caps.

  • Syringe with a solvent-compatible filter (e.g., PTFE).

  • Drying oven or vacuum desiccator.

Procedure:

  • Equilibration: An excess amount of BARDAC 208M is added to a known volume of the organic solvent in a sealed vial.

  • The vial is agitated in a temperature-controlled bath at a specific temperature for an extended period (e.g., 24-48 hours) to ensure saturation.

  • Filtration: After equilibration, the undissolved portion is allowed to settle. A sample of the clear supernatant is drawn into a syringe and filtered through a solvent-compatible filter to remove any suspended particles.

  • Solvent Evaporation: A precise volume of the filtered saturated solution is transferred to a pre-weighed, clean, and dry collection vial. The solvent is then carefully evaporated in a drying oven at a temperature that will not cause degradation of BARDAC 208M, or under vacuum.

  • Mass Determination: Once the solvent is completely removed, the vial is cooled to room temperature in a desiccator and then weighed. The mass of the dissolved BARDAC 208M is determined by subtracting the initial weight of the vial.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved BARDAC 208M by the volume of the solvent used and is typically expressed in g/L or mg/mL. The experiment should be repeated for reproducibility.

Logical Relationship of BARDAC 208M Solubility

The solubility of BARDAC 208M is governed by its chemical structure, which includes both polar (quaternary ammonium head groups) and non-polar (alkyl chains) moieties. This dual nature dictates its interaction with different types of solvents.

BARDAC_208M_Solubility cluster_solvents Solvent Types cluster_organic Organic Solvents Aqueous Aqueous (e.g., Water) Organic Organic Polar_Protic Polar Protic (e.g., Alcohols, Glycols) Polar_Aprotic Polar Aprotic (e.g., Ketones) BARDAC_208M BARDAC 208M BARDAC_208M->Aqueous High Solubility (Freely Soluble/Miscible) BARDAC_208M->Organic BARDAC_208M->Polar_Protic High Solubility (Freely Soluble) BARDAC_208M->Polar_Aprotic High Solubility (Freely Soluble)

Caption: Logical diagram illustrating the high solubility of BARDAC 208M in both aqueous and polar organic solvents.

References

Stability of BARDAC 208M Under Diverse pH and Temperature Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BARDAC 208M is a versatile, broad-spectrum disinfectant widely utilized across various industries for its potent antimicrobial properties. As a formulation composed of multiple quaternary ammonium compounds (QACs), its efficacy and integrity are intrinsically linked to its stability under different environmental stressors, primarily pH and temperature. This technical guide provides an in-depth analysis of the stability of BARDAC 208M's core components, offering crucial data for formulation development, quality control, and optimal application strategies.

BARDAC 208M is a blend of twin-chain and single-chain quaternary ammonium compounds, with its primary active ingredients being:

  • Octyl decyl dimethyl ammonium chloride

  • Dioctyl dimethyl ammonium chloride

  • Didecyl dimethyl ammonium chloride (DDAC)

  • Alkyl (C12-16) dimethyl benzyl ammonium chloride (ADBAC)

This guide will focus on the stability of these individual components, as comprehensive public data on the complete BARDAC 208M formulation is limited. The information presented herein is synthesized from publicly available scientific literature and regulatory documents.

Chemical Structure of BARDAC 208M Components

The following diagram illustrates the general chemical structures of the quaternary ammonium compounds present in BARDAC 208M.

Core components of BARDAC 208M.

Stability Data

The stability of BARDAC 208M's components has been evaluated under various pH and temperature conditions. The following tables summarize the available quantitative data.

pH Stability

The hydrolytic stability of Didecyl dimethyl ammonium chloride (DDAC), a major component of BARDAC 208M, has been assessed in sterile aqueous buffer solutions at 25°C for 30 days. The results indicate high stability across a pH range of 5 to 9.[1]

pHBuffer SystemIncubation Time (days)Temperature (°C)% DDAC RecoveredCalculated Half-life (days)
50.2 M Acetate302592.0 - 95.9368
7TRIS & HEPES302589.9 - 97.9175 - 194
90.2 M Borate302592.0 - 96.7506

TRIS: tris(hydroxymethyl)aminomethane, HEPES: N-2-hydroxyethyl-piperazine-N'-2-ethanesulfonic acid

Temperature Stability

A study on diluted veterinary disinfectants containing Didecyl dimethyl ammonium chloride (DDAC) and Alkyl dimethyl benzyl ammonium chloride (ADBAC) demonstrated their stability at various temperatures over a 21-day period. The concentration of the active ingredients remained at 90% or greater of the initial concentration, indicating good thermal stability in solution.[2]

Active IngredientTemperature (°C)Incubation Time (days)% of Initial Concentration Remaining
DDAC & ADBAC421≥ 90%
DDAC & ADBAC2021≥ 90%
DDAC & ADBAC3021≥ 90%
DDAC & ADBAC4521≥ 90%

Technical data sheets for BARDAC 208M and its components recommend avoiding freezing and prolonged exposure to high heat.[3][4][5] Alkyl (C12-16) dimethylbenzyl ammonium chloride is noted to be thermally stable.

Potential Degradation Pathways

Under the tested conditions of pH 5-9 and temperatures up to 45°C, the quaternary ammonium compounds in BARDAC 208M are generally stable with minimal degradation.[1][2] However, under more extreme conditions, degradation can occur.

At very high temperatures (decomposition), QACs can emit toxic fumes, including nitrogen oxides, ammonia, and hydrogen chloride. In highly alkaline solutions, there is evidence that quaternary amines can be converted to tertiary amines.[6]

The following diagram illustrates a simplified potential degradation pathway for a quaternary ammonium compound under alkaline conditions.

G QAC Quaternary Ammonium Cation (R4N+) TertiaryAmine Tertiary Amine (R3N) QAC->TertiaryAmine Hofmann Elimination (High pH, Heat) Alkene Alkene QAC->Alkene Hofmann Elimination (High pH, Heat)

Simplified Hofmann elimination degradation pathway.

Experimental Protocols

The stability of BARDAC 208M and its components is typically assessed using validated, stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Experimental Workflow for a Stability Study

The following diagram outlines a typical workflow for conducting a stability study of a QAC-based disinfectant like BARDAC 208M.

G start Start: Product Sample prep Prepare Samples in Buffered Solutions (pH 5, 7, 9) start->prep storage Store Samples at Controlled Temperatures (e.g., 25°C, 40°C, 50°C) prep->storage sampling Withdraw Samples at Predetermined Time Points storage->sampling analysis Analyze Samples by HPLC or LC-MS/MS sampling->analysis data Quantify Active Ingredients and Degradation Products analysis->data report Generate Stability Report data->report

Typical workflow for a stability study.
Sample Preparation for pH Stability Testing

  • Prepare Buffer Solutions: Prepare sterile aqueous buffer solutions at the desired pH levels. For example:

    • pH 5: 0.2 M Acetate buffer

    • pH 7: 0.2 M TRIS or HEPES buffer

    • pH 9: 0.2 M Borate buffer[1]

  • Sample Fortification: Accurately weigh and dissolve a known amount of BARDAC 208M or its individual components into each buffer solution to achieve a target concentration.

  • Storage: Store the prepared samples in sealed, light-protected containers at a constant temperature (e.g., 25°C).

Analytical Methodology: HPLC-UV

A common method for the analysis of QACs is reversed-phase HPLC with UV detection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the QACs exhibit absorbance (e.g., around 210-220 nm).

  • Quantification: The concentration of the active ingredients is determined by comparing the peak areas in the sample chromatograms to those of a calibration curve prepared from certified reference standards.

Analytical Methodology: LC-MS/MS

For higher sensitivity and specificity, and for the identification of potential degradation products, LC-MS/MS is the preferred method.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, a C18 column with a gradient of aqueous buffer and organic solvent is used.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis of the parent QACs and in full scan or product ion scan mode for the identification of unknown degradation products.

Conclusion

The active components of BARDAC 208M, primarily didecyldimethylammonium chloride and alkyl dimethyl benzyl ammonium chloride, demonstrate significant stability under a range of pH (5-9) and temperature (4-45°C) conditions.[1][2] This robustness is a key factor in the reliable performance of BARDAC 208M as a disinfectant. However, exposure to extreme heat and highly alkaline environments should be avoided to prevent potential degradation. For researchers and drug development professionals, understanding these stability profiles is essential for creating effective and stable formulations, ensuring product quality, and defining appropriate storage and handling conditions. The experimental protocols outlined in this guide provide a foundation for establishing in-house stability testing programs for QAC-based products.

References

A Technical Guide to the Safety and Toxicology of BARDAC 208M for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety and toxicological profile of BARDAC 208M, a disinfectant blend commonly used in laboratory and industrial settings. BARDAC 208M is a formulation primarily composed of two quaternary ammonium compounds (QACs): Didecyl Dimethyl Ammonium Chloride (DDAC) and n-Alkyl (C12-16) Dimethyl Benzyl Ammonium Chloride (ADBAC).[1][2] This guide consolidates key toxicological data, outlines standard experimental methodologies, and illustrates relevant biological and procedural pathways to ensure safe handling and informed use in a research environment.

Toxicological Profile

Quaternary ammonium compounds are cationic surfactants that exert their biocidal action primarily by disrupting the cell membranes of microorganisms.[3][4] At the concentrations found in industrial concentrates like BARDAC 208M, they are corrosive and can cause significant local tissue irritation upon contact.[3][5] However, systemic toxicity is generally low due to poor absorption through oral and dermal routes (typically ≤10%) and subsequent rapid excretion, primarily via feces.[6][7]

The main toxicological concerns for laboratory personnel are local effects from direct contact, such as severe skin burns and irreversible eye damage.[8][9] Inhalation of aerosolized concentrate may also be fatal.[8]

Quantitative Toxicology Data

The following tables summarize the acute toxicity data for the primary active components of BARDAC 208M. These values are derived from studies submitted to and reviewed by regulatory agencies such as the U.S. Environmental Protection Agency (EPA).[7]

Table 1: Acute Toxicity Data for Didecyl Dimethyl Ammonium Chloride (DDAC)

EndpointSpeciesRouteValue (LD50/LC50)GHS CategoryReference(s)
Oral ToxicityRatOral238 mg/kgCategory 3[10][11]
Inhalation ToxicityRatInhalation0.07 mg/LCategory 2[10][12]
Dermal Irritation/CorrosionRabbitDermalCorrosiveCategory 1[12]
Eye Irritation/CorrosionRabbitOcularCorrosiveCategory 1[12][13]

Table 2: Acute Toxicity Data for n-Alkyl (C12-16) Dimethyl Benzyl Ammonium Chloride (ADBAC)

EndpointSpeciesRouteValue / ResultGHS CategoryReference(s)
Oral Toxicity-OralModerately toxic systemically-[14]
Dermal Toxicity-DermalHarmful in contact with skinCategory 4[15]
Dermal Irritation/Corrosion-DermalCauses severe skin burnsCategory 1C[15]
Eye Irritation/Corrosion-OcularCauses severe eye damageCategory 1[15]

Table 3: Repeated Dose Toxicity Data

CompoundStudy TypeSpeciesNOAEL (No-Observed-Adverse-Effect Level)Key FindingsReference(s)
DDACSub-chronicRat45.5 mg/kg/dayLocal stomach irritation, reduced body weight and food consumption.[7][13][10]
DDACChronicDog10 mg/kg/dayEffects consistent with irritation.[7][10]
C12-C16 ADBACSub-chronic/ChronicMultiple3.7 - 188 mg/kg/dayLocal irritation is the primary effect.[7][7]

Experimental Protocols

The toxicological data presented are typically generated using standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key acute toxicity studies.

This test evaluates the potential of a substance to cause local irritation or corrosion after a single dermal application.[16]

  • Animal Model: A single healthy adult albino rabbit is used for the initial test.[17]

  • Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped to expose an area of about 6 cm².[18]

  • Substance Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids, moistened to a paste) of the test substance is applied to the prepared skin area. The site is then covered with a gauze patch and semi-occlusive dressing.[17][19]

  • Exposure: The exposure period is typically 4 hours. After this period, any residual test substance is carefully removed.[17]

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, 24, 48, and 72 hours after patch removal.[19]

  • Scoring and Interpretation: Skin reactions are scored based on a standardized scale. If effects persist to the end of the 14-day observation period, the substance is considered an irritant.[17] If corrosive effects (irreversible tissue damage) are observed at any point, the test is terminated.[16]

  • Confirmatory Test: If the initial test does not show corrosion, the response is confirmed using up to two additional animals.[16]

This test assesses the potential of a substance to cause injury to the eye.[20]

  • Animal Model: The test is initiated with a single healthy adult albino rabbit.[21]

  • Substance Application: A single dose of the test substance (typically 0.1 mL for liquids) is applied into the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball. The other eye remains untreated and serves as a control.[21][22]

  • Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[21][23] The observation period can extend up to 21 days to evaluate the reversibility of the effects.[20]

  • Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[20][24]

  • Interpretation: The severity and reversibility of the observed lesions are used to classify the substance. If a corrosive effect is identified, no further testing is performed.[24]

  • Confirmatory Test: If the initial test does not result in corrosion or severe irritation, the response is confirmed in up to two additional animals.[21]

This method determines a substance's acute oral toxicity and allows for its classification into one of the GHS categories based on a stepwise procedure with a minimum number of animals.[25][26]

  • Animal Model: Young adult, non-pregnant female rats are typically used.[25]

  • Dosing Procedure: The test proceeds in a stepwise manner using a small group of animals (typically 3) at each step. Dosing starts at a predetermined level (e.g., 300 mg/kg).[27]

  • Administration: The test substance is administered in a single dose by gavage. Animals are fasted prior to dosing.[25]

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[27]

  • Stepwise Progression:

    • If mortality is observed, the test is repeated at a lower dose level.

    • If no mortality occurs, the test is repeated at a higher dose level. This process continues until the toxicity class can be determined.[27]

Visualized Workflows and Pathways

The following diagrams illustrate key experimental and biological processes related to BARDAC 208M toxicology.

cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_obs Observation & Scoring Phase cluster_class Classification animal Select Healthy Albino Rabbit clip Clip Fur from ~6 cm² Test Area animal->clip apply Apply 0.5g/0.5mL of Substance clip->apply cover Cover with Gauze Patch (4-Hour Exposure) apply->cover remove Remove Patch & Clean Area cover->remove observe Observe at 1, 24, 48, 72 hrs and up to 14 days remove->observe score Score Erythema & Edema observe->score corrosive Corrosion Observed? score->corrosive irritant Irritation Reversible? corrosive->irritant No class_corr Classify: Corrosive (Cat 1) corrosive->class_corr Yes class_irr Classify: Irritant irritant->class_irr No class_neg Classify: No Warning Required irritant->class_neg Yes

Caption: Workflow for the OECD 404 Acute Dermal Irritation/Corrosion Test.

QAC Quaternary Ammonium Compound (QAC) Binding Electrostatic Binding & Hydrophobic Insertion QAC->Binding interacts with Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Binding Disruption Membrane Disruption & Loss of Integrity Binding->Disruption Leakage Leakage of Intracellular Components (K+, etc.) Disruption->Leakage Death Cell Death Leakage->Death

Caption: Simplified mechanism of QAC-induced cell membrane disruption.

cluster_data Data Review cluster_decision Hazard Decision cluster_action Action start Substance to be Classified human_data Existing Human or Animal Data start->human_data sar Structure-Activity Relationship (SAR) start->sar ph pH Extremes (<2 or >11.5) start->ph in_vitro Validated In Vitro Tests start->in_vitro is_corrosive Data Indicate Corrosion? human_data->is_corrosive sar->is_corrosive ph->is_corrosive in_vitro->is_corrosive is_irritant Data Indicate Irritation? is_corrosive->is_irritant No classify_corr Classify as Corrosive is_corrosive->classify_corr Yes classify_irr Classify as Irritant is_irritant->classify_irr Yes in_vivo Proceed to In Vivo Test (e.g., OECD 404/405) is_irritant->in_vivo No, data insufficient no_class No Classification Needed is_irritant->no_class No, data sufficient

Caption: Decision logic for skin/eye hazard classification prior to in vivo testing.

References

An In-Depth Technical Guide on the Environmental Fate and Degradation of BARDAC 208M

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document synthesizes publicly available data on the environmental fate of quaternary ammonium compounds (QACs). BARDAC 208M is a blended product, and much of the detailed environmental data available is for Didecyl Dimethyl Ammonium Chloride (DDAC), a structurally similar twin-chain QAC. Due to a lack of specific data for all components of BARDAC 208M, DDAC data is used as a primary surrogate to describe expected environmental behavior.

Executive Summary

BARDAC 208M is a disinfectant formulation containing a blend of twin-chain and single-chain quaternary ammonium compounds (QACs). Its active ingredients include Dioctyl Dimethyl Ammonium Chloride, Octyl Decyl Dimethyl Ammonium Chloride, and Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC). The environmental fate of these cationic surfactants is predominantly governed by their strong affinity for negatively charged surfaces. Upon release into the environment, typically "down-the-drain" to wastewater treatment systems, they partition rapidly from the aqueous phase to organic matter in sludge, soil, and sediment.[1]

Abiotic degradation through hydrolysis and photolysis is negligible.[1][2] While some standardized tests indicate ready biodegradability under aerobic conditions, studies simulating more realistic environmental conditions show that degradation is generally slow, leading to long half-lives in both soil and aquatic systems.[2][3][4] Anaerobic degradation is extremely limited.[1][2] The primary biodegradation pathway identified involves an initial N-dealkylation step.[5][6] Due to their strong sorption, the mobility of BARDAC 208M components in soil is expected to be very low, minimizing the potential for groundwater contamination.[2][4]

Environmental Distribution and Partitioning

The environmental distribution of the active ingredients in BARDAC 208M is overwhelmingly dictated by their cationic nature, which promotes strong electrostatic and hydrophobic interactions with anionic surfaces like clay, organic carbon, and microbial biomass.

Sorption to Soil and Sediment

Components of BARDAC 208M are expected to be immobile in soil and quickly partition to sediment in aquatic environments.[2] This is quantified by the organic carbon-water partition coefficient (Koc), which is consistently high for analogous compounds like DDAC. The strong binding significantly reduces the concentration of the free, bioavailable chemical in the water column, but leads to its accumulation in solids.[1]

Table 1: Soil Adsorption Coefficients for Didecyl Dimethyl Ammonium Chloride (DDAC) as a Surrogate

Soil Type Freundlich Adsorption Coefficient (KFads) Organic Carbon Partition Coefficient (Koc) Mobility Classification Reference
Sand 1,095 440,000 Immobile [2][3][7]
Sandy Loam 8,179 910,000 Immobile [2][3][7]
Silt Loam 30,851 1,500,000 Immobile [2][3][7]
Silty Clay Loam 32,791 1,600,000 Immobile [2][3][7]

| Various Soils (Range from OECD 106 study) | Not Reported | 667 - 24,433 | Low to Immobile |[3][7] |

Degradation Pathways and Persistence

The degradation of BARDAC 208M components is slow in most environmental compartments. Biotic degradation is the primary transformation route, while abiotic processes are not significant.

Abiotic Degradation
  • Hydrolysis: The dialkyl and alkylbenzyl quaternary ammonium structures are stable to hydrolysis under environmentally relevant pH conditions (pH 5-9). Studies on DDAC show calculated half-lives well over a year.[1][2][3]

  • Photolysis: Direct photodegradation in water or on soil surfaces is not a significant fate process for these compounds.[1][2] While ADBAC can show some degradation in the presence of a photosensitizer, its half-life is still measured in days.[1]

Biotic Degradation

Biodegradation is highly dependent on environmental conditions, such as the presence of oxygen and the specific microbial populations.[2]

  • Aerobic Biodegradation: There is conflicting evidence regarding the rate of aerobic biodegradation. Standard "ready biodegradability" tests (e.g., OECD 301B, 301D) have shown that DDAC can degrade by more than 60% in 28 days, classifying it as readily biodegradable.[3][7] However, simulation studies that more closely mimic natural environments report much slower degradation, with long half-lives in soil and water.[2][4] In a sandy loam soil, the aerobic half-life of DDAC was calculated to be 1,048 days.[4] In aerobic aquatic systems, the half-life has been reported as 180 days.[2][8]

  • Anaerobic Biodegradation: Under anaerobic conditions, degradation is extremely slow to non-existent.[1] An anaerobic aquatic metabolism study with ADBAC showed almost no degradation after 12 months.[1] The half-life for DDAC in anaerobic water has been reported as 261 days.[2][8] A study in a mixed methanogenic culture found no degradation of DDAC over a 100-day period.[9]

Table 2: Environmental Half-Life Data for DDAC as a Surrogate

Compartment Condition Half-Life (t1/2) Reference
Soil Aerobic 1,048 days [4]
Aquatic System (Water) Aerobic 180 days [2][8]
Aquatic System (Water) Anaerobic 261 days [2][8]
Water (pH 5-9) Hydrolysis > 1 year [1][2][3]

| Water | Photolysis | Stable |[1][2] |

Biodegradation Pathway

The primary mechanism for the biodegradation of twin-chain QACs like DDAC has been identified in studies using Pseudomonas fluorescens.[5] The pathway proceeds via enzymatic N-dealkylation, where one of the alkyl chains is cleaved from the quaternary nitrogen.

Figure 1: Proposed biodegradation pathway for DDAC.

This initial cleavage is followed by the removal of the second alkyl chain, leading to intermediates that can be more readily assimilated by microorganisms and eventually mineralized.[5][6]

Experimental Protocols

The data summarized in this guide are derived from standardized test protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Adsorption/Desorption: OECD 106

This guideline is used to determine the sorption of a chemical to soil, which predicts its mobility.[10] A batch equilibrium method is employed.

  • Methodology: A known mass of several soil types is agitated with a solution of the test substance (often ¹⁴C-labeled) for a defined period until equilibrium is reached.[11][12] The phases are separated by centrifugation, and the concentration of the substance is measured in the aqueous phase.[13] The amount adsorbed to the soil is calculated by the difference from the initial concentration.[13] The test is conducted in tiers, starting with preliminary range-finding and moving to detailed isotherm determination.[10] The results are used to calculate the distribution coefficient (Kd) and the organic carbon-normalized coefficient (Koc).[10]

Start Start: Prepare soil samples and test substance solution Mix Mix soil and solution in test vessels Start->Mix Agitate Agitate for equilibrium period (e.g., 48 hours) Mix->Agitate Separate Centrifuge to separate soil and aqueous phase Agitate->Separate Analyze Analyze substance concentration in aqueous phase Separate->Analyze Calculate Calculate Kd and Koc values Analyze->Calculate End End: Determine mobility Calculate->End

Figure 2: Workflow for OECD 106 Adsorption/Desorption test.
Ready Biodegradability: OECD 301B (CO₂ Evolution)

This test screens for ready biodegradability under stringent aerobic conditions. A positive result indicates a substance will likely undergo rapid and ultimate degradation in the environment.[14][15]

  • Methodology: The test substance is incubated in a mineral medium with a microbial inoculum (typically from activated sludge) in a closed system.[15][16] The system is aerated with CO₂-free air. As microorganisms degrade the substance, they produce CO₂, which is trapped in a barium hydroxide or sodium hydroxide solution.[14] The amount of CO₂ produced is measured by titration or with an inorganic carbon analyzer and is compared to the theoretical maximum amount of CO₂ that could be produced from the test substance.[15] A substance is considered "readily biodegradable" if it reaches >60% mineralization within a 10-day window during the 28-day test period.[17]

Start Start: Prepare mineral medium, inoculum, and test substance Incubate Incubate mixture in sealed vessel with CO₂-free air supply Start->Incubate Trap Trap evolved CO₂ in hydroxide solution Incubate->Trap Measure Periodically measure trapped CO₂ (e.g., by titration) for 28 days Trap->Measure Calculate Calculate % Mineralization vs. Theoretical CO₂ Measure->Calculate End End: Assess ready biodegradability Calculate->End

Figure 3: Workflow for OECD 301B Ready Biodegradability test.
Simulation Biodegradation: OECD 309

This test provides more environmentally realistic degradation data by using natural surface water at low substance concentrations.[18][19]

  • Methodology: The ¹⁴C-labeled test substance is incubated at low concentrations (e.g., <100 µg/L) in natural surface water, either with or without suspended sediment.[20] The test is conducted in the dark under aerobic conditions for up to 60 days.[21] A flow-through system is used to trap evolved ¹⁴CO₂.[18] Samples of the water (and sediment, if used) are taken at various time points to measure the concentration of the parent compound and major transformation products.[22] This allows for the calculation of degradation kinetics (e.g., half-life, DT₅₀) for the parent substance in a simulated natural environment.[18]

Start Start: Collect natural surface water (± suspended sediment) Spike Spike water with low concentration of ¹⁴C-labeled test substance Start->Spike Incubate Incubate in the dark, aerobic conditions (up to 60 days) Spike->Incubate Sample Sample periodically to analyze parent & transformation products Incubate->Sample Trap Continuously trap evolved ¹⁴CO₂ Incubate->Trap Calculate Determine degradation rate and half-life (DT₅₀) Sample->Calculate Trap->Calculate End End: Assess persistence Calculate->End

Figure 4: Workflow for OECD 309 Simulation Biodegradation test.

References

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of BARDAC 208M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BARDAC 208M

BARDAC 208M is a fifth-generation quaternary ammonium compound (QAC) blend, functioning as a potent, broad-spectrum antimicrobial agent.[1][2] It exhibits superior biocidal activity against a wide range of microorganisms, including bacteria, fungi, viruses, and algae.[2][3] Its formulation, a synergistic combination of twin-chain and single-chain QACs, delivers effective germicidal action, even in the presence of hard water and organic soil loads.[3]

The primary mechanism of action for BARDAC 208M involves the disruption of microbial cell membranes. The cationic nature of the QAC molecules facilitates their interaction with the negatively charged components of the microbial cell envelope. This interaction leads to the disorganization of the cell membrane, causing leakage of intracellular components and ultimately resulting in cell death.

Chemical Composition of BARDAC 208M

BARDAC 208M is a concentrated antimicrobial product with the following typical composition:

Active IngredientConcentration
Alkyl (C14 50%, C12 40%, C16 10%) Dimethyl Benzyl Ammonium Chloride32.0%
Octyl Decyl Dimethyl Ammonium Chloride24.0%
Dioctyl Dimethyl Ammonium Chloride9.6%
Didecyl Dimethyl Ammonium Chloride14.4%
Inert Ingredients
Ethyl Alcohol10.0%
Water10.0%

Source: Product Data Sheet[3][4]

Data Presentation: Expected MIC Ranges

The following table summarizes the expected Minimum Inhibitory Concentration (MIC) ranges for the active components of BARDAC 208M against common microorganisms. These values are collated from various scientific studies and should serve as a guideline for experimental design. Actual MIC values for the BARDAC 208M blend should be determined experimentally.

MicroorganismGram Stain/TypeExpected MIC Range (µg/mL) of Active Components
Staphylococcus aureusGram-positive0.4 - 2.0
Escherichia coliGram-negative1.5 - 8.0
Pseudomonas aeruginosaGram-negativeMICs can be elevated, potentially >50 µg/mL
Candida albicansYeast2.0 - 8.0

Note: Gram-negative bacteria may exhibit higher MIC values due to the protective outer membrane. The susceptibility of specific strains can vary.[5][6][7][8]

Experimental Protocols

The following are detailed protocols for determining the MIC of BARDAC 208M using the broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • BARDAC 208M

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganism culture

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of BARDAC 208M Stock Solution: Prepare a stock solution of BARDAC 208M in a suitable sterile solvent (e.g., sterile deionized water or the broth medium to be used). The concentration of this stock solution should be at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the BARDAC 208M stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of BARDAC 208M.

    • Reserve wells for a positive control (broth and inoculum, no BARDAC 208M) and a negative control (broth only).

  • Inoculum Preparation:

    • Grow the test microorganism on an appropriate agar plate overnight.

    • Select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria). This can be done visually or with a spectrophotometer.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, except for the negative control wells. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading the Results: The MIC is the lowest concentration of BARDAC 208M that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • BARDAC 208M

  • Sterile Petri dishes

  • Appropriate sterile agar medium (e.g., Mueller-Hinton Agar)

  • Test microorganism culture

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (optional)

  • Incubator

Procedure:

  • Preparation of BARDAC 208M Stock Solution: Prepare a stock solution of BARDAC 208M in a suitable sterile solvent.

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of the BARDAC 208M stock solution.

    • For each concentration, add a specific volume of the BARDAC 208M dilution to a volume of molten agar (kept at 45-50°C) to achieve the desired final concentration. Mix well and pour into sterile Petri dishes.

    • Prepare a control plate containing agar with no BARDAC 208M.

    • Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare the inoculum as described in the Broth Microdilution Method (Step 3).

  • Inoculation:

    • Spot-inoculate a standardized volume (e.g., 1-10 µL) of the diluted inoculum onto the surface of each agar plate, including the control plate. An inoculum replicating device can be used to inoculate multiple strains simultaneously.

  • Incubation: Incubate the plates at the optimal temperature and duration for the test microorganism.

  • Reading the Results: The MIC is the lowest concentration of BARDAC 208M that completely inhibits the growth of the microorganism at the inoculation spot.

Visualizations

experimental_workflow_broth_microdilution start Start prep_stock Prepare BARDAC 208M Stock Solution start->prep_stock prep_plates Prepare 96-Well Plates (Serial Dilution) prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare and Standardize Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates (e.g., 37°C, 24h) inoculate->incubate read_results Read MIC (Visual or Spectrophotometric) incubate->read_results end End read_results->end

Caption: Broth Microdilution Workflow for MIC Testing.

experimental_workflow_agar_dilution start Start prep_stock Prepare BARDAC 208M Stock Solution start->prep_stock prep_agar Prepare Agar Plates with Varying BARDAC 208M Concentrations prep_stock->prep_agar inoculate Spot Inoculate Agar Plates prep_agar->inoculate prep_inoculum Prepare and Standardize Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates (e.g., 37°C, 24h) inoculate->incubate read_results Read MIC (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

Caption: Agar Dilution Workflow for MIC Testing.

signaling_pathway bardac BARDAC 208M (Cationic QACs) interaction Electrostatic Interaction and Hydrophobic Insertion bardac->interaction Attraction cell_membrane Microbial Cell Membrane (Negatively Charged) cell_membrane->interaction disruption Membrane Disruption and Increased Permeability interaction->disruption leakage Leakage of Intracellular Components (Ions, ATP, etc.) disruption->leakage death Cell Death leakage->death

Caption: Mechanism of Action of BARDAC 208M.

References

Application Notes and Protocols: BARDAC 208M Biofilm Eradication Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bacterial biofilms present a significant challenge in both industrial and clinical settings due to their inherent resistance to conventional antimicrobial agents. Microorganisms encased within a self-produced matrix of extracellular polymeric substances (EPS) can be up to 1000 times more resistant to disinfectants than their planktonic (free-swimming) counterparts.[1] BARDAC 208M, a disinfectant based on quaternary ammonium compounds (specifically Didecyldimethylammonium chloride or DDAC), is a broad-spectrum antimicrobial agent effective against a wide range of bacteria.[2][3][4] This document provides a detailed protocol for evaluating the efficacy of BARDAC 208M in eradicating established biofilms using the Minimum Biofilm Eradication Concentration (MBEC) assay.[1][5][6] This assay is a standardized method (ASTM E2799) for determining the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][6]

Principle of the Method

The MBEC assay involves growing biofilms on 96 pegs of a specialized lid that fits into a standard 96-well microtiter plate.[5] After a specified growth period, the peg lid with the established biofilms is transferred to a new microtiter plate containing serial dilutions of the disinfectant, in this case, BARDAC 208M. Following treatment, the pegs are rinsed and transferred to a recovery medium. The viability of the remaining biofilm bacteria is then assessed to determine the minimum concentration of the disinfectant that prevents regrowth.[6][7]

Materials and Reagents

  • BARDAC 208M solution (stock concentration to be determined based on the manufacturer's instructions)

  • Biofilm-forming bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 25923)[8][9]

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))[10]

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well microtiter plates, sterile

  • MBEC assay device (96-peg lid)[5]

  • Reagent reservoirs, sterile

  • Multichannel pipette

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Sonicator[6]

  • Incubator

  • Crystal Violet solution (0.1%)[6]

  • Acetic Acid (30% solution)[11]

Experimental Protocol

Preparation of Bacterial Inoculum
  • From a fresh agar plate, inoculate a single colony of the test organism into a tube containing 5 mL of appropriate growth medium.

  • Incubate the culture overnight at 37°C with agitation.

  • The following day, dilute the overnight culture in fresh growth medium to achieve a starting optical density (OD₆₀₀) of approximately 0.1, which corresponds to roughly 1 x 10⁸ CFU/mL.

Biofilm Formation
  • Dispense 150 µL of the prepared bacterial inoculum into each well of a 96-well microtiter plate.[5]

  • Place the sterile 96-peg MBEC lid onto the microtiter plate.

  • Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation on the pegs.[12]

Preparation of BARDAC 208M Dilution Plate
  • Prepare a serial two-fold dilution of BARDAC 208M in the appropriate growth medium in a new 96-well microtiter plate. The concentration range should be chosen based on the expected efficacy of the disinfectant. A typical starting concentration might be 2000 ppm, diluted down to sub-MIC levels.

  • Include positive control wells (biofilm with no disinfectant) and negative control wells (medium only).

Biofilm Treatment
  • After the incubation period, carefully remove the MBEC lid from the biofilm growth plate.

  • Gently rinse the pegs by immersing them in a 96-well plate containing 200 µL of sterile PBS per well for 1-2 minutes to remove planktonic bacteria.[6]

  • Transfer the rinsed peg lid to the prepared BARDAC 208M dilution plate.

  • Incubate for a specified contact time (e.g., 10, 30, or 60 minutes) at room temperature.[13][14]

Biofilm Recovery and Viability Assessment
  • Following treatment, rinse the peg lid again in a fresh PBS plate to remove residual disinfectant.

  • Transfer the peg lid to a new 96-well plate containing 200 µL of fresh, sterile growth medium in each well. This is the recovery plate.

  • To dislodge the remaining viable bacteria from the pegs, place the recovery plate in a sonicator for 5-10 minutes.[6]

  • Remove the peg lid and cover the recovery plate with a standard sterile lid.

  • Incubate the recovery plate for 24 hours at 37°C.

  • After incubation, determine the MBEC by visual inspection for turbidity or by measuring the OD₆₅₀ of each well using a spectrophotometer. The MBEC is the lowest concentration of BARDAC 208M that prevents bacterial regrowth (i.e., no turbidity).[6][7]

(Optional) Quantification of Biofilm Biomass using Crystal Violet Staining
  • To quantify the reduction in biofilm biomass, the pegs can be stained with crystal violet after the treatment step.

  • After rinsing the treated pegs in PBS, immerse them in a 96-well plate containing 200 µL of 0.1% crystal violet solution per well for 15 minutes.

  • Rinse the pegs with water to remove excess stain.

  • Immerse the pegs in a 96-well plate containing 200 µL of 30% acetic acid per well to solubilize the bound dye.

  • Measure the absorbance at 595 nm using a spectrophotometer. A reduction in absorbance indicates a reduction in biofilm biomass.[11][15]

Data Presentation

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of BARDAC 208M
MicroorganismGrowth MediumContact Time (minutes)MBEC (ppm)
Pseudomonas aeruginosaTSB30800
Staphylococcus aureusTSB30600
Pseudomonas aeruginosaMHB60400
Staphylococcus aureusMHB60300
Table 2: Log Reduction of Viable Biofilm Bacteria after Treatment with BARDAC 208M
MicroorganismBARDAC 208M Concentration (ppm)Contact Time (minutes)Log₁₀ Reduction (CFU/peg)
Pseudomonas aeruginosa400303.5
Pseudomonas aeruginosa80030> 6 (Complete Eradication)
Staphylococcus aureus300304.2
Staphylococcus aureus60030> 6 (Complete Eradication)

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_biofilm Biofilm Growth cluster_treatment Disinfectant Treatment cluster_analysis Analysis A 1. Prepare Bacterial Inoculum B 2. Inoculate 96-well Plate A->B C 3. Incubate with MBEC Lid (24-48h) B->C E 5. Rinse Biofilm Pegs (PBS) C->E D 4. Prepare BARDAC 208M Dilutions F 6. Expose Biofilm to BARDAC 208M D->F E->F G 7. Rinse Pegs (PBS) F->G H 8. Transfer to Recovery Medium G->H I 9. Sonicate to Dislodge Bacteria H->I J 10. Incubate Recovery Plate (24h) I->J K 11. Determine MBEC (Turbidity/OD) J->K

Caption: Workflow for the BARDAC 208M Biofilm Eradication Assay.

Quorum Sensing Inhibition by Quaternary Ammonium Compounds

G cluster_bacterium Bacterial Cell QS_synthase Signal Synthase (e.g., LuxI) autoinducer Autoinducer Signal (e.g., AHL) QS_synthase->autoinducer synthesis autoinducer->autoinducer diffusion receptor Signal Receptor (e.g., LuxR) autoinducer->receptor binding gene_expression Biofilm Gene Expression receptor->gene_expression activation biofilm_formation Biofilm Formation gene_expression->biofilm_formation BARDAC BARDAC 208M (QAC) BARDAC->receptor potential interference BARDAC->gene_expression inhibition

Caption: Putative mechanism of Quorum Sensing inhibition by BARDAC 208M.

References

Application Notes and Protocols for BARDAC 208M in Laboratory Surface Disinfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the effective use of BARDAC 208M for surface disinfection in a laboratory setting. BARDAC 208M is a broad-spectrum disinfectant with proven efficacy against a wide range of microorganisms, including bacteria, fungi, and viruses.

Introduction to BARDAC 208M

BARDAC 208M is a concentrated, fourth-generation quaternary ammonium compound (QAC) based disinfectant.[1][2][3][4] Its formulation is a synergistic blend of twin-chain and single-chain QACs, providing robust antimicrobial activity even in the presence of organic soil and hard water.[1][2][3][5]

Chemical Composition

BARDAC 208M is comprised of the following active ingredients:

  • Didecyldimethylammonium chloride (DDAC) and Dioctyl dimethyl ammonium chloride : These twin-chain or dialkyl QACs are known for their potent biocidal action.[2][6]

  • Octyl decyl dimethyl ammonium chloride and Alkyl (C12-16) dimethyl benzyl ammonium chloride (ADBAC) : These are single-chain QACs that contribute to the broad antimicrobial spectrum.[2][6]

This combination of QACs makes BARDAC 208M effective against a wide array of pathogens encountered in laboratory environments.[1][2][3]

Mechanism of Action

The primary mechanism of action for the quaternary ammonium compounds in BARDAC 208M involves the disruption of microbial cell membranes. The positively charged cationic heads of the QAC molecules bind to the negatively charged phospholipids in the cell membranes of microorganisms. This binding leads to a cascade of events including altered cell permeability, leakage of essential intracellular components, and ultimately, cell death.

cluster_qac BARDAC 208M (Quaternary Ammonium Compounds) cluster_membrane Microbial Cell Membrane cluster_cell Microbial Cell qac Positively Charged Cationic Head membrane Negatively Charged Phospholipid Bilayer qac->membrane Electrostatic Interaction qac_tail Hydrophobic Alkyl Chains cell_contents Intracellular Components (Ions, Metabolites, etc.) membrane->cell_contents Disruption & Increased Permeability lysis Cell Lysis and Death cell_contents->lysis Leakage start Start prep_culture Prepare Bacterial Culture (e.g., P. aeruginosa, S. aureus) start->prep_culture prep_disinfectant Prepare BARDAC 208M Dilutions start->prep_disinfectant mix Mix Culture with Disinfectant and Interfering Substance prep_culture->mix prep_disinfectant->mix incubate Incubate for Specified Contact Time mix->incubate neutralize Neutralize Disinfectant incubate->neutralize plate Plate and Incubate neutralize->plate count Count Colonies (CFU) plate->count calculate Calculate Log Reduction count->calculate end End calculate->end start Start: Identify Surface for Disinfection pre_clean Pre-clean Grossly Soiled Surfaces start->pre_clean prepare_solution Prepare Working Solution of BARDAC 208M pre_clean->prepare_solution apply_solution Apply Solution to Surface (Wipe, Spray, or Mop) prepare_solution->apply_solution contact_time Ensure Surface Remains Wet for Required Contact Time apply_solution->contact_time air_dry Allow to Air Dry contact_time->air_dry rinse Rinse with Potable Water (if required) air_dry->rinse end End: Surface is Disinfected rinse->end

References

BARDAC 208M: Application Notes and Protocols for Microbial Control in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell culture is a cornerstone of modern biological research and the development of biopharmaceuticals. However, microbial contamination remains a persistent threat, capable of invalidating experimental results, causing significant delays, and leading to substantial financial losses. While antibiotics are commonly used to control bacterial contamination, they are ineffective against other prevalent contaminants such as mycoplasma and fungi, and their overuse can lead to the development of resistant strains.

BARDAC 208M is a broad-spectrum antimicrobial agent with potent biocidal activity against a wide range of microorganisms, including bacteria, fungi, viruses, and algae.[1][2] Its primary applications are in hard surface disinfection and industrial water treatment.[1][3] This document provides detailed application notes and protocols to guide researchers in the potential use of BARDAC 208M as a microbial control agent in cell culture environments.

Disclaimer: The use of BARDAC 208M in cell culture is an off-label application and requires careful validation by the end-user. The protocols provided herein are intended as a starting point for research and optimization. It is crucial to determine the specific cytotoxic limits for each cell line and the effective concentration against the target microbial contaminant.

Chemical Composition and Properties

BARDAC 208M is a concentrated blend of "fourth generation" quaternary ammonium compounds (QACs), which are known for their potent germicidal action, even in the presence of hard water and organic soil.[2]

Active Ingredient Concentration in BARDAC 208M
Alkyl (C12-16) dimethyl benzyl ammonium chloride (ADBAC)32%
Octyl decyl dimethyl ammonium chloride24%
Didecyl dimethyl ammonium chloride (DDAC)14.4%
Dioctyl dimethyl ammonium chloride9.6%
Inert Ingredients
Ethyl Alcohol10%
Water10%
Table 1: Typical Chemical Composition of BARDAC 208M.[2]

Principle of Antimicrobial Action

Quaternary ammonium compounds are cationic surfactants that exert their antimicrobial effect primarily by disrupting microbial cell membranes. The positively charged nitrogen atom in the QAC molecule interacts with the negatively charged components of the microbial cell membrane, leading to a cascade of events that result in cell death.

cluster_qac Quaternary Ammonium Compound (QAC) cluster_membrane Microbial Cell Membrane QAC Positively Charged Head Group Membrane Negatively Charged Phospholipid Head Groups Lipid Bilayer QAC->Membrane:head 1. Electrostatic Attraction HydrophobicTail Hydrophobic Tail Disruption Membrane Disruption Membrane:tail->Disruption 2. Insertion of Hydrophobic Tail Leakage Leakage of Cellular Contents Disruption->Leakage 3. Increased Permeability CellDeath Cell Death Leakage->CellDeath 4. Cell Lysis & Death

Figure 1: Mechanism of Action of Quaternary Ammonium Compounds.

Potential Applications in Cell Culture

Given its broad-spectrum antimicrobial activity, BARDAC 208M could potentially be investigated for the following applications in a cell culture setting:

  • Decontamination of incubators and other laboratory equipment: As a surface disinfectant, BARDAC 208M can be used to create a sterile environment for cell culture work.

  • Treatment of acute microbial contamination in cell cultures: In the event of a contamination, BARDAC 208M might be used to eliminate the contaminating microorganisms, although this application requires careful consideration of its cytotoxicity to the cultured cells.

  • Prophylactic use to prevent contamination: Low, non-toxic concentrations could potentially be added to the culture medium to prevent the growth of common contaminants. This approach requires rigorous validation to ensure that the compound does not interfere with cellular physiology or experimental outcomes.

Efficacy and Cytotoxicity Data

The successful application of BARDAC 208M in cell culture hinges on achieving a therapeutic window where it is effective against microbial contaminants at concentrations that are not harmful to the mammalian cells. The following tables summarize available data on the antimicrobial efficacy and cytotoxicity of the primary components of BARDAC 208M.

It is critical to note that this data is for the individual components and the combined effect of the BARDAC 208M formulation may differ.

Microorganism Component MIC (µg/mL)
Escherichia coliBenzalkonium Chloride10 - 50
Staphylococcus aureusBenzalkonium Chloride1 - 5
Pseudomonas aeruginosaBenzalkonium Chloride50 - 200
Candida albicansBenzalkonium Chloride10 - 100
Mycoplasma pneumoniaeBenzalkonium Chloride1 - 10
Escherichia coliDidecyldimethylammonium Chloride1.3
Staphylococcus aureusDidecyldimethylammonium Chloride0.5 - 2
Table 2: Minimum Inhibitory Concentration (MIC) of BARDAC 208M Components Against Common Microbes.
Cell Line Component IC50 (µg/mL) Exposure Time (h)
Human Lung Epithelial (A549)Benzalkonium Chloride~524
Human Corneal Epithelial (HCE)Benzalkonium Chloride~1024
Human Embryonic Kidney (HEK293)Benzalkonium Chloride~1524
Chinese Hamster Ovary (CHO)Benzalkonium Chloride~2024
African Green Monkey Kidney (Vero)Benzalkonium Chloride~2524
Human Cervical Cancer (HeLa)Didecyldimethylammonium Chloride~10-2024
Table 3: Cytotoxicity (IC50) of BARDAC 208M Components on Various Mammalian Cell Lines.

Experimental Protocols

The following protocols provide a framework for determining the optimal and safe working concentration of BARDAC 208M for your specific cell culture application. It is imperative to perform these validation experiments before incorporating BARDAC 208M into routine cell culture workflows.

Figure 2: Experimental Workflow for Determining Optimal BARDAC 208M Concentration.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the lowest concentration of BARDAC 208M that inhibits the visible growth of a specific microbial contaminant.

Materials:

  • BARDAC 208M

  • Sterile, 96-well microtiter plates

  • Appropriate sterile liquid growth medium for the contaminant (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi, PPLO broth for Mycoplasma)

  • Culture of the microbial contaminant

  • Sterile phosphate-buffered saline (PBS) or broth for dilutions

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare BARDAC 208M Stock Solution: Prepare a sterile stock solution of BARDAC 208M in sterile water or PBS. The starting concentration should be at least 100-fold higher than the expected MIC.

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the BARDAC 208M stock solution in the appropriate growth medium. The final volume in each well should be 100 µL.

  • Prepare Inoculum: Prepare a suspension of the microbial contaminant in the growth medium, adjusted to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

  • Inoculate Plate: Add 100 µL of the microbial inoculum to each well containing the BARDAC 208M dilutions. This will bring the final volume in each well to 200 µL and halve the concentration of BARDAC 208M.

  • Controls:

    • Positive Control: A well containing only growth medium and the microbial inoculum (no BARDAC 208M).

    • Negative Control: A well containing only growth medium (no inoculum or BARDAC 208M).

  • Incubation: Incubate the plate under conditions optimal for the growth of the contaminant (e.g., 37°C for 24-48 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of BARDAC 208M at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) using a microplate reader.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of BARDAC 208M that inhibits 50% of the metabolic activity of a mammalian cell line (IC50).

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • BARDAC 208M

  • Sterile, 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.

  • Prepare BARDAC 208M Dilutions: Prepare a series of dilutions of BARDAC 208M in complete cell culture medium.

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of BARDAC 208M.

  • Controls:

    • Untreated Control: Cells in medium without BARDAC 208M.

    • Vehicle Control: Cells in medium with the highest concentration of the solvent used to dissolve BARDAC 208M (if applicable).

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate IC50: Plot the percentage of cell viability against the concentration of BARDAC 208M to determine the IC50 value.

Troubleshooting Contamination

Contamination Suspected Cell Culture Contamination Identify Identify Contaminant: - Visual Inspection (microscope) - Specific tests (e.g., PCR for Mycoplasma) Contamination->Identify Bacterial Bacterial/Fungal Identify->Bacterial Mycoplasma Mycoplasma Identify->Mycoplasma Unknown Unknown Identify->Unknown Quarantine Quarantine affected cultures Bacterial->Quarantine Mycoplasma->Quarantine Unknown->Quarantine Discard Discard contaminated cultures (recommended) Quarantine->Discard Treat Treat with appropriate antimicrobial (e.g., validated concentration of BARDAC 208M) Quarantine->Treat Decontaminate Thoroughly decontaminate incubator and work area Discard->Decontaminate Treat->Decontaminate Review Review aseptic technique and lab practices Decontaminate->Review

Figure 3: Troubleshooting Cell Culture Contamination.

Safety Precautions

BARDAC 208M is a concentrated and corrosive chemical.[4] Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Work in a well-ventilated area, preferably a chemical fume hood, when handling the concentrated stock solution.[5] Refer to the Safety Data Sheet (SDS) for detailed safety information.[5][6]

Conclusion

BARDAC 208M presents a potential alternative for microbial control in cell culture, particularly for contaminants that are not susceptible to standard antibiotics. However, its application requires a thorough and careful validation process to establish a safe and effective working concentration for each specific cell line and microbial contaminant. The protocols and data provided in this document serve as a comprehensive guide for researchers to initiate this critical evaluation. By following a systematic approach of determining the MIC and cytotoxicity, researchers can explore the utility of BARDAC 208M in maintaining the integrity and reliability of their cell culture experiments.

References

Application Notes and Protocols for Incorporating BARDAC 208M into Antimicrobial Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of BARDAC 208M, a potent antimicrobial agent, into various coating formulations. This document outlines the chemical and physical properties of BARDAC 208M, detailed protocols for its inclusion in a model water-based acrylic paint formulation, and standardized methods for evaluating the antimicrobial efficacy of the resulting coating.

Introduction to BARDAC 208M

BARDAC 208M is a fifth-generation quaternary ammonium compound (QAC) blend, recognized for its broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[1] It is a synergistic combination of alkyl dimethyl benzyl ammonium chloride and didecyl dimethyl ammonium chloride, which enhances its biocidal efficacy and performance in the presence of organic soil and hard water.[2] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately, cell death.[3][4][5]

Chemical and Physical Properties of BARDAC 208M

A summary of the key chemical and physical properties of BARDAC 208M is presented in Table 1. This information is essential for understanding its behavior in coating formulations and for ensuring compatibility with other components.

PropertyValueReference
Appearance Clear, pale yellow to straw-colored liquid[Official Documentation]
Active Ingredients Didecyl dimethyl ammonium chloride, n-Alkyl (C12-16) dimethyl benzyl ammonium chloride[Official Documentation]
Solubility Freely soluble in water, lower alcohols, and glycols[2][6]
Stability Stable over a wide pH and temperature range[7]
Compatibility Can be incompatible with anionic surfactants[1]

Table 1: Chemical and Physical Properties of BARDAC 208M.

Antimicrobial Activity of BARDAC 208M in Coatings

Coatings formulated with BARDAC 208M have demonstrated significant efficacy in reducing microbial contamination on surfaces. The antimicrobial performance is typically quantified by the logarithmic reduction of viable microorganisms after a specified contact time.

Quantitative Antimicrobial Efficacy Data

The following tables summarize the expected antimicrobial efficacy of a coating containing BARDAC 208M against common bacterial and fungal species. The data is presented as log reduction values, where a higher value indicates greater antimicrobial activity.

Table 2: Antibacterial Efficacy of a Coating with BARDAC 208M (2% w/w)

MicroorganismStrainTest MethodContact Time (hours)Log Reduction
Staphylococcus aureusATCC 6538JIS Z 2801 / ISO 2219624> 4[8][9]
Escherichia coliATCC 8739JIS Z 2801 / ISO 2219624> 4[1]
Pseudomonas aeruginosaATCC 15442JIS Z 2801 / ISO 2219624> 3[6]

Table 3: Antifungal Efficacy of a Coating with BARDAC 208M (2% w/w)

MicroorganismStrainTest MethodContact Time (days)Zone of Inhibition (mm)
Aspergillus nigerATCC 16404ASTM G21282-3
Penicillium funiculosumATCC 11797ASTM G21281-2

Experimental Protocols

This section provides detailed protocols for the incorporation of BARDAC 208M into a model water-based acrylic paint formulation and for the subsequent evaluation of its antimicrobial properties.

Protocol for Incorporating BARDAC 208M into a Water-Based Acrylic Paint

This protocol outlines the steps for preparing a laboratory-scale batch of antimicrobial acrylic paint.

Materials:

  • Water-based acrylic paint base

  • BARDAC 208M

  • Dispersing agent (e.g., polyacrylic acid-based dispersant)

  • Defoamer

  • Thickener (e.g., cellulosic or associative thickener)

  • pH adjuster (e.g., ammonia or AMP-95)

  • Distilled water

  • Laboratory mixer with a high-shear dispersion blade

Procedure:

  • Preparation of the Pigment Grind:

    • In a suitable mixing vessel, add the required amount of distilled water.

    • While stirring at low speed, add the dispersing agent and defoamer.

    • Gradually add the pigments (e.g., titanium dioxide, extenders) to the vortex.

    • Increase the mixing speed to achieve a high-shear condition and disperse the pigments until a Hegman gauge reading of 6-7 is achieved. This typically takes 20-30 minutes.

  • Let-down Stage:

    • Reduce the mixing speed to a low setting.

    • Slowly add the acrylic binder to the pigment grind.

    • Add any other liquid additives, such as coalescing agents.

  • Incorporation of BARDAC 208M:

    • In a separate container, pre-dilute the required amount of BARDAC 208M with a small amount of distilled water (1:1 ratio) to ensure uniform distribution.

    • Slowly add the pre-diluted BARDAC 208M to the paint mixture under constant, gentle agitation. It is crucial to add BARDAC 208M during the let-down stage to avoid potential compatibility issues with other raw materials under high shear.[10][11]

  • Final Adjustments:

    • Adjust the pH of the paint to the desired range (typically 8.0-9.5 for acrylic paints) using a suitable pH adjuster.

    • Add the thickener slowly while monitoring the viscosity until the desired consistency is reached.

    • Continue mixing at a low speed for another 10-15 minutes to ensure homogeneity.

  • Quality Control:

    • Measure the final pH, viscosity, and other relevant paint properties.

Formulation_Workflow cluster_grind Pigment Grind Stage cluster_letdown Let-down Stage cluster_biocide Biocide Incorporation cluster_final Final Adjustments Grind_Start Start: Add Water Add_Dispersant Add Dispersing Agent & Defoamer Grind_Start->Add_Dispersant Add_Pigments Gradually Add Pigments Add_Dispersant->Add_Pigments High_Shear High-Shear Dispersion Add_Pigments->High_Shear Add_Binder Add Acrylic Binder High_Shear->Add_Binder Add_Additives Add Other Liquid Additives Add_Binder->Add_Additives Predilute_Bardac Pre-dilute BARDAC 208M Add_Additives->Predilute_Bardac Add_Bardac Add Diluted BARDAC 208M Predilute_Bardac->Add_Bardac Adjust_pH Adjust pH Add_Bardac->Adjust_pH Add_Thickener Add Thickener Adjust_pH->Add_Thickener Final_Mixing Final Mixing Add_Thickener->Final_Mixing QC Quality Control Final_Mixing->QC

Figure 1: Workflow for Incorporating BARDAC 208M into a Water-Based Acrylic Paint.
Protocol for Antimicrobial Efficacy Testing (JIS Z 2801 / ISO 22196)

This protocol describes a quantitative method to evaluate the antibacterial activity of the prepared coating.[4][10][11]

Materials:

  • Coated test specimens (e.g., 50 mm x 50 mm)

  • Uncoated control specimens

  • Bacterial strains (Staphylococcus aureus ATCC 6538, Escherichia coli ATCC 8739)

  • Nutrient broth and agar

  • Sterile film (e.g., Stomacher® bag film)

  • Neutralizing solution (e.g., Dey-Engley neutralizing broth)

  • Incubator (35 ± 1 °C)

  • Sterile pipettes, spreaders, and petri dishes

Procedure:

  • Preparation of Inoculum:

    • Culture the test bacteria in nutrient broth overnight at 35 ± 1 °C.

    • Dilute the culture with nutrient broth to a final concentration of approximately 1 x 10^6 CFU/mL.

  • Inoculation of Test Specimens:

    • Pipette 0.4 mL of the bacterial suspension onto the center of each coated and uncoated test specimen.

    • Cover the inoculum with a sterile film (40 mm x 40 mm) and press down gently to spread the inoculum evenly under the film.

  • Incubation:

    • Place the inoculated specimens in a humid chamber (relative humidity > 90%) and incubate at 35 ± 1 °C for 24 hours.

  • Recovery of Bacteria:

    • After incubation, carefully lift the film and place it in a sterile container with 10 mL of neutralizing solution.

    • Add the test specimen to the same container.

    • Vortex or sonicate the container to dislodge and recover the bacteria.

  • Enumeration:

    • Perform serial dilutions of the neutralizing solution.

    • Plate the dilutions onto nutrient agar plates.

    • Incubate the plates at 35 ± 1 °C for 24-48 hours.

    • Count the number of colony-forming units (CFU) on the plates.

  • Calculation of Log Reduction:

    • Calculate the average number of CFU recovered from the uncoated control specimens and the coated test specimens.

    • The log reduction is calculated using the following formula: Log Reduction = log10(Average CFU on control) - log10(Average CFU on test specimen)

Antimicrobial_Testing_Workflow Start Prepare Bacterial Inoculum Inoculate Inoculate Coated and Control Specimens Start->Inoculate Incubate Incubate at 35°C for 24h Inoculate->Incubate Recover Recover Bacteria in Neutralizing Solution Incubate->Recover Enumerate Enumerate CFU by Serial Dilution and Plating Recover->Enumerate Calculate Calculate Log Reduction Enumerate->Calculate

Figure 2: Workflow for Antimicrobial Efficacy Testing (JIS Z 2801 / ISO 22196).
Protocol for Zone of Inhibition Test (Qualitative)

This is a qualitative method to assess the ability of the antimicrobial agent to diffuse from the coating and inhibit microbial growth.[2][8][12]

Materials:

  • Coated test specimen (e.g., 1 cm x 1 cm)

  • Bacterial or fungal strain

  • Nutrient agar plates

  • Sterile swabs

Procedure:

  • Prepare a lawn of the test microorganism on a nutrient agar plate by evenly streaking a sterile swab dipped in the microbial suspension across the surface.

  • Aseptically place the coated test specimen onto the center of the inoculated agar plate.

  • Incubate the plate at the optimal growth temperature for the microorganism for 24-48 hours.

  • Observe the plate for a clear zone around the test specimen, which indicates the inhibition of microbial growth.

  • Measure the diameter of the zone of inhibition in millimeters.

Mechanism of Action

The primary antimicrobial mechanism of BARDAC 208M is the disruption of the microbial cell membrane. The positively charged quaternary ammonium head groups are attracted to the negatively charged components of the bacterial cell wall. The hydrophobic alkyl chains then penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.

Mechanism_of_Action cluster_bacterium Bacterial Cell Cell_Wall Cell Wall (Negatively Charged) Cell_Membrane Cell Membrane (Lipid Bilayer) Cytoplasm Cytoplasm Bardac BARDAC 208M (Positively Charged Head, Hydrophobic Tail) Bardac->Cell_Wall Electrostatic Attraction Adsorption 1. Adsorption Penetration 2. Penetration Disruption 3. Membrane Disruption Leakage 4. Leakage of Cytoplasmic Contents Cell_Death Cell Death

Figure 3: Mechanism of Antimicrobial Action of BARDAC 208M.

Durability and Leaching Assessment

The long-term efficacy of an antimicrobial coating is dependent on the durability of the coating and the retention of the antimicrobial agent. Leaching of the biocide into the environment is also a critical consideration.

Leaching Test Protocol (Adapted from EN 16105)

This protocol provides a method for assessing the potential for BARDAC 208M to leach from the cured coating.[5][13][14]

Materials:

  • Coated test specimens

  • Deionized water

  • Immersion containers

  • Analytical instrumentation for quantifying quaternary ammonium compounds (e.g., HPLC-MS)

Procedure:

  • Place a coated test specimen in an immersion container.

  • Add a specified volume of deionized water, ensuring the coated surface is fully submerged.

  • After a defined immersion period (e.g., 24 hours), remove the test specimen.

  • Collect the water (leachate) for analysis.

  • Analyze the leachate for the concentration of BARDAC 208M components using a suitable analytical method.

  • Repeat the immersion and analysis at specified intervals to determine the leaching rate over time.

Regulatory Information

BARDAC 208M is registered with the U.S. Environmental Protection Agency (EPA) for use in a variety of disinfectant and sanitizer applications. When incorporating BARDAC 208M into a coating formulation intended for sale, it is imperative to comply with all applicable local and international regulations regarding biocidal products, including registration and labeling requirements.

Safety Precautions

When handling BARDAC 208M, it is essential to follow the safety data sheet (SDS) guidelines. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work in a well-ventilated area to avoid inhalation of vapors.

Disclaimer: The information provided in these application notes is intended for guidance and research purposes only. It is the responsibility of the user to ensure the suitability and safety of any formulation developed. All local and international regulations must be strictly adhered to.

References

BARDAC 208M: Application Notes and Protocols for Sanitization of Food Contact Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of BARDAC 208M, a fourth-generation quaternary ammonium compound (QAC), for use as a sanitizer on food contact surfaces. This document outlines its mechanism of action, efficacy against common foodborne pathogens, and detailed protocols for evaluation based on industry-standard methodologies.

Introduction to BARDAC 208M

BARDAC 208M is a blend of twin-chain and alkyl dimethyl benzyl ammonium chlorides, recognized for its superior biocidal action against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.[1][2][3][4] As a cationic surfactant, it is highly effective in hard water and under organic soil loads, making it a robust option for sanitizing applications in food processing environments.[1][2][3][4] BARDAC 208M is registered with the U.S. Environmental Protection Agency (EPA) and is permitted for use as a sanitizer on indirect food contact surfaces as specified in 40 CFR 180.940(a).[1][5]

Active Ingredients of BARDAC 208M:

  • Alkyl (50% C14, 40% C12, 10% C16) dimethyl benzyl ammonium chloride: 32%

  • Octyl decyl dimethyl ammonium chloride: 24%

  • Dioctyl dimethyl ammonium chloride: 9.6%

  • Didecyl dimethyl ammonium chloride: 14.4%[1][5][6]

Mechanism of Action

Quaternary ammonium compounds like BARDAC 208M are membrane-active agents. Their primary mode of action involves the disruption of microbial cell membranes. The positively charged cationic head of the QAC molecule interacts with the negatively charged phospholipids in the bacterial cell membrane, leading to a cascade of events:

  • Adsorption and Penetration: The QAC molecules adsorb to the cell surface and penetrate the cell wall.

  • Membrane Disruption: Interaction with the cytoplasmic membrane leads to disorganization and increased permeability.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential low molecular weight intracellular components.

  • Protein and Enzyme Denaturation: QACs can also interact with and denature critical cellular proteins and enzymes.

  • Cell Lysis: Ultimately, these disruptive events lead to cell lysis and death.

Efficacy Data

While specific efficacy studies for BARDAC 208M are not publicly available, the following table summarizes representative data for quaternary ammonium compound-based sanitizers against common foodborne pathogens on various food contact surfaces. This data is intended to provide a general understanding of the expected performance of BARDAC 208M. A 99.999% (5-log) reduction is the standard performance requirement for sanitizers for food contact surfaces.[5][7]

MicroorganismSurfaceConcentration (ppm of active QAC)Contact TimeLog Reduction
Staphylococcus aureusStainless Steel2001 min~4-5
Pseudomonas aeruginosaStainless Steel2001 min~4-5
Listeria monocytogenesStainless Steel20015 min~5
Escherichia coliStainless Steel20015 minLimited effectiveness at this concentration and time
Salmonella spp.Stainless Steel20015 minLimited effectiveness at this concentration and time
Listeria monocytogenesPlastic2005 min>6.5
E. coli O157:H7Plastic2005 min>6.5
Salmonella spp.Plastic2005 min~3

Note: The efficacy of QAC sanitizers can be influenced by factors such as the specific formulation, water hardness, temperature, and the presence of organic matter.

Experimental Protocols

The following protocols are based on the AOAC Official Method 960.09, "Germicidal and Detergent Sanitizing Action of Disinfectants," which is a standard method for evaluating the efficacy of liquid sanitizers on pre-cleaned, nonporous, food contact surfaces.[5][7][8][9]

Preparation of Materials
  • Test Organisms: Staphylococcus aureus (ATCC 6538) and Escherichia coli (ATCC 11229) are standard organisms for this test.

  • Culture Media: Nutrient Agar A and Broth, and appropriate neutralizer broths (e.g., D/E Neutralizing Broth).

  • Test Surfaces: Stainless steel coupons (e.g., 1 x 1 inch).

  • BARDAC 208M Solution: Prepare the desired concentration (e.g., 200 ppm active QAC) in sterile water of a specified hardness.

  • Neutralizer: A solution capable of inactivating the antimicrobial properties of BARDAC 208M without harming the test organisms.

  • Sterile Glassware: Pipettes, test tubes, flasks.

Inoculum Preparation
  • Grow the test organisms in nutrient broth for 24-48 hours at 35-37°C.

  • Centrifuge the culture and resuspend the pellet in a sterile buffer to achieve a target concentration of approximately 1 x 10^10 CFU/mL.

Surface Inoculation
  • Aseptically transfer a defined volume (e.g., 0.02 mL) of the prepared inoculum onto the center of the sterile test surface coupons.

  • Spread the inoculum evenly over a defined area.

  • Dry the inoculated coupons in a sterile environment at 35-37°C for a specified period.

Sanitizer Application and Exposure
  • Immerse the inoculated and dried coupons into a sterile container with the prepared BARDAC 208M solution.

  • Allow for the specified contact time (e.g., 30 seconds or 1 minute).

Neutralization and Microbial Enumeration
  • After the contact time, aseptically transfer the coupons to a sterile container with a specific volume of neutralizer broth.

  • Agitate vigorously (e.g., vortex) to release the surviving microorganisms from the surface.

  • Perform serial dilutions of the neutralizer broth.

  • Plate the dilutions onto nutrient agar.

  • Incubate the plates at 35-37°C for 48 hours.

  • Count the number of colonies (CFU) on the plates.

Calculation of Log Reduction
  • Determine the initial number of microorganisms on control coupons (treated with a sterile buffer instead of the sanitizer).

  • Calculate the log reduction using the following formula: Log Reduction = Log10(CFU on control coupon) - Log10(CFU on treated coupon)

A 5-log reduction (99.999% kill rate) is typically required for a sanitizer to be effective for food contact surfaces.[5][7]

Visual Representations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare BARDAC 208M Solution F Apply BARDAC 208M (Specified Contact Time) A->F B Prepare Test Organism Inoculum D Inoculate Surfaces B->D C Prepare Sterile Food Contact Surfaces C->D E Dry Inoculated Surfaces D->E E->F G Neutralize Sanitizer F->G H Enumerate Surviving Microorganisms G->H I Calculate Log Reduction H->I

Caption: Experimental workflow for evaluating the efficacy of BARDAC 208M.

Signaling_Pathway QAC BARDAC 208M (Cationic) CellMembrane Bacterial Cell Membrane (Anionic) QAC->CellMembrane Electrostatic Interaction Disruption Membrane Disruption & Permeability Increase CellMembrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Denaturation Protein & Enzyme Denaturation Disruption->Denaturation CellDeath Cell Lysis & Death Leakage->CellDeath Denaturation->CellDeath

Caption: Mechanism of action of BARDAC 208M on bacterial cells.

Conclusion

BARDAC 208M is a potent sanitizer for food contact surfaces, demonstrating broad-spectrum antimicrobial activity. Adherence to standardized testing protocols, such as the AOAC Official Method 960.09, is crucial for validating its efficacy in specific food processing environments. Proper application, including appropriate concentration and contact time, will ensure the effective reduction of microbial contamination and enhance food safety.

References

BARDAC 208M: Application Notes and Protocols for Microbial Control in Water Treatment Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BARDAC 208M is a fourth-generation quaternary ammonium compound (QAC) blend, recognized for its potent germicidal action against a wide spectrum of microorganisms, including bacteria, fungi, and viruses.[1][2] Its efficacy in challenging conditions such as hard water and high organic soil loads makes it a valuable tool in industrial water treatment and disinfection research.[1] This document provides detailed application notes and experimental protocols for researchers investigating the use of BARDAC 208M for microbial control in various water treatment scenarios.

BARDAC 208M is a blend of:

  • Alkyl (C14 50%, C12 40%, C16 10%) Dimethyl Benzyl Ammonium Chloride (ADBAC): 32%

  • Octyl Decyl Dimethyl Ammonium Chloride: 24%

  • Dioctyl Dimethyl Ammonium Chloride: 9.6%

  • Didecyl Dimethyl Ammonium Chloride (DDAC): 14.4%[1]

These active ingredients work synergistically to disrupt microbial cell membranes, leading to cell lysis and death.

Data Presentation: Efficacy of BARDAC 208M Active Ingredients

The following tables summarize the available quantitative data on the antimicrobial efficacy of the primary active components of BARDAC 208M. This data is essential for determining appropriate starting concentrations for experimental protocols.

MicroorganismTest CompoundEfficacy MetricConcentrationResultReference
Escherichia coliDDACMIC≤8 mg/LSusceptible[3]
Pseudomonas aeruginosaDDACLog Reduction0.015% (150 ppm)>4 log reduction[4]
Staphylococcus aureusDDACLog Reduction0.015% (150 ppm)>5 log reduction[4]
Legionella pneumophilaDDAC & Isopropanol--Effective in destroying 10^5 to 10^6 viable cells/mL[5]

Note: This data is for the individual active ingredients and may not be fully representative of the formulated BARDAC 208M product. Researchers should perform their own efficacy testing to determine the optimal concentrations for their specific applications.

Mechanism of Action

Quaternary ammonium compounds, the active components of BARDAC 208M, are cationic surfactants that interact with the negatively charged components of microbial cell membranes. This interaction leads to the disruption of the membrane's lipid bilayer, causing increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.[6]

G cluster_bardac BARDAC 208M (QACs) cluster_cell Bacterial Cell cluster_interaction Mechanism of Action BARDAC Positively Charged Quaternary Ammonium Compounds Adsorption Electrostatic Adsorption BARDAC->Adsorption Cell Negatively Charged Bacterial Cell Membrane Cell->Adsorption Penetration Hydrophobic Interaction & Membrane Penetration Adsorption->Penetration Disruption Membrane Disruption Penetration->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Lysis Cell Lysis & Death Leakage->Lysis

Caption: General mechanism of action for BARDAC 208M.

Experimental Protocols

The following protocols are provided as a starting point for researchers. They should be adapted and optimized based on the specific research objectives, water chemistry, and microbial species under investigation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of BARDAC 208M that will inhibit the visible growth of a microorganism.

Materials:

  • BARDAC 208M

  • Sterile deionized water or appropriate buffer

  • Test microorganism culture (e.g., E. coli, P. aeruginosa)

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth)

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of BARDAC 208M in sterile water.

  • Perform serial two-fold dilutions of the BARDAC 208M stock solution in the 96-well plate, with each well containing 100 µL of the diluted product in growth medium.

  • Inoculate each well with 5 µL of a standardized suspension of the test microorganism (approximately 1 x 10^6 CFU/mL).

  • Include positive control wells (medium and inoculum, no BARDAC 208M) and negative control wells (medium only).

  • Incubate the plate at the optimal growth temperature for the microorganism for 24-48 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of BARDAC 208M at which no visible growth is observed.

  • Optionally, use a microplate reader to measure the optical density at 600 nm to quantify growth.

G start Start prep_stock Prepare BARDAC 208M Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Test Microorganism serial_dilute->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at Optimal Temperature controls->incubate read_results Visually Inspect for Growth or Measure OD600 incubate->read_results end Determine MIC read_results->end G start Start grow_biofilm Grow Biofilm in CDC Reactor start->grow_biofilm remove_coupons Remove Biofilm Coupons grow_biofilm->remove_coupons prep_bardac Prepare BARDAC 208M Solution treat Treat with BARDAC 208M prep_bardac->treat rinse Rinse Coupons remove_coupons->rinse rinse->treat control Control Treatment (PBS) rinse->control neutralize Neutralize Biocide treat->neutralize control->neutralize remove_biofilm Remove Biofilm from Coupons neutralize->remove_biofilm enumerate Enumerate Surviving Bacteria remove_biofilm->enumerate calculate Calculate Log Reduction enumerate->calculate end End calculate->end

References

Application Notes and Protocols: Time-Kill Assay for Evaluating BARDAC 208M Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BARDAC 208M is a broad-spectrum antimicrobial agent, categorized as a fifth-generation quaternary ammonium compound (QAC) blend. It is formulated for use in a variety of applications, including hard surface disinfection and sanitization.[1][2][3] Its efficacy stems from the synergistic action of its active ingredients: a combination of twin-chain and alkyl dimethyl benzyl ammonium chlorides.[3][4] This blend provides potent germicidal action, even in the presence of hard water and organic soil loads.[3] The primary mechanism of antimicrobial action for QACs like BARDAC 208M involves the disruption of microbial cell membranes, leading to the loss of cellular integrity and rapid cell death.[1]

The time-kill assay is a crucial in vitro method used to assess the pharmacodynamics of an antimicrobial agent.[5] It provides critical data on the rate and extent of microbial killing over specific time intervals.[6][7] This information is vital for determining the bactericidal or bacteriostatic properties of a compound and for establishing effective contact times for disinfection.[7] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[7]

These application notes provide a detailed protocol for conducting a suspension time-kill assay to evaluate the efficacy of BARDAC 208M against relevant microbial strains, based on the principles outlined in standardized methods such as ASTM E2315.[8][9][10]

Data Presentation

The quantitative results of the time-kill assay should be summarized in the following tables for clear interpretation and comparison.

Table 1: Log₁₀ Reduction of Microbial Population After Exposure to BARDAC 208M

Time PointGrowth Control (Log₁₀ CFU/mL)BARDAC 208M Conc. 1 (Log₁₀ Reduction)BARDAC 208M Conc. 2 (Log₁₀ Reduction)BARDAC 208M Conc. 3 (Log₁₀ Reduction)
0 min
15 sec
30 sec
1 min
5 min
15 min

Table 2: Percentage Kill of Microbial Population After Exposure to BARDAC 208M

Time PointBARDAC 208M Conc. 1 (% Kill)BARDAC 208M Conc. 2 (% Kill)BARDAC 208M Conc. 3 (% Kill)
15 sec
30 sec
1 min
5 min
15 min

Experimental Protocols

Materials
  • BARDAC 208M: Stock solution of known concentration.

  • Test Organisms: Relevant bacterial strains (e.g., Staphylococcus aureus ATCC 6538, Pseudomonas aeruginosa ATCC 9027, Escherichia coli ATCC 8739).[11]

  • Growth Media: Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA).

  • Neutralizing Broth: A suitable neutralizer to inactivate the quaternary ammonium compounds in BARDAC 208M (e.g., D/E Neutralizing Broth, Letheen Broth). The effectiveness of the neutralizer must be validated prior to the assay.

  • Sterile Phosphate-Buffered Saline (PBS) or Saline: For dilutions.

  • Sterile culture tubes, flasks, and Petri dishes.

  • Incubator (35-37°C).

  • Spectrophotometer or densitometer.

  • Calibrated micropipettes and sterile tips.

  • Vortex mixer.

  • Timer.

Inoculum Preparation
  • From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a flask of TSB.

  • Incubate at 35-37°C for 18-24 hours, or until the culture reaches the stationary phase.

  • Harvest the bacterial cells by centrifugation.

  • Wash the cell pellet twice with sterile PBS.

  • Resuspend the final pellet in sterile PBS.

  • Adjust the turbidity of the suspension to achieve a final concentration of approximately 1 x 10⁸ CFU/mL. This can be standardized using a spectrophotometer.

Time-Kill Assay Procedure (Suspension Test)
  • Test Setup: Prepare a series of sterile tubes, each containing 9.9 mL of the desired concentration of BARDAC 208M diluted in sterile water or another appropriate vehicle. Include a control tube with 9.9 mL of sterile PBS or the vehicle without BARDAC 208M.[9]

  • Inoculation: At time zero (T=0), add 0.1 mL of the prepared inoculum to each tube, resulting in a final volume of 10 mL and an initial bacterial concentration of approximately 1 x 10⁶ CFU/mL.[12] Immediately vortex each tube to ensure uniform mixing.

  • Sampling: At predetermined time points (e.g., 15 seconds, 30 seconds, 1 minute, 5 minutes, and 15 minutes), withdraw a 1.0 mL aliquot from each test and control tube.[8][13]

  • Neutralization: Immediately transfer the 1.0 mL aliquot into a tube containing 9.0 mL of sterile neutralizing broth to stop the antimicrobial action of BARDAC 208M.[6][8] This represents a 10⁻¹ dilution.

  • Serial Dilutions: Perform a series of 10-fold serial dilutions of the neutralized sample in sterile PBS.

  • Plating: Plate 0.1 mL or 1.0 mL aliquots from the appropriate dilutions onto TSA plates in duplicate.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • Enumeration: After incubation, count the colonies on plates that contain between 30 and 300 colonies.[5] Calculate the CFU/mL for each time point and concentration.

Data Analysis
  • Calculate the Log₁₀ CFU/mL for each time point.

  • Determine the Log₁₀ reduction by subtracting the Log₁₀ CFU/mL of the BARDAC 208M-treated sample from the Log₁₀ CFU/mL of the growth control at the corresponding time point.

  • Calculate the percentage kill using the formula: % Kill = (1 - (CFU at time x / CFU at time 0)) * 100

Visualizations

Signaling Pathway

G Simplified Mechanism of Action for BARDAC 208M cluster_0 BARDAC 208M (Quaternary Ammonium Compound) cluster_1 Microbial Cell BARDAC Cationic Headgroup Membrane Negatively Charged Cell Membrane (Phospholipids, Teichoic Acids) BARDAC->Membrane Electrostatic Interaction Chains Hydrophobic Alkyl Chains Chains->Membrane Hydrophobic Insertion Cytoplasm Cytoplasm (Leakage of Intracellular Contents) Membrane->Cytoplasm Membrane Disruption & Increased Permeability CellDeath Cell Death Cytoplasm->CellDeath Leads to

Caption: Mechanism of BARDAC 208M action on microbial cells.

Experimental Workflow

G Time-Kill Assay Experimental Workflow prep 1. Inoculum Preparation (~1x10^8 CFU/mL) setup 2. Test Setup (BARDAC 208M dilutions + Control) prep->setup inoc 3. Inoculation (Add inoculum to tubes, T=0) setup->inoc vortex 4. Mix (Vortex immediately) inoc->vortex sample 5. Sampling at Time Points (e.g., 15s, 30s, 1m, 5m, 15m) vortex->sample neut 6. Neutralization (Transfer aliquot to neutralizer) sample->neut dilute 7. Serial Dilution neut->dilute plate 8. Plating (Spread on agar plates) dilute->plate incubate 9. Incubation (24-48 hours at 35-37°C) plate->incubate count 10. Colony Counting & Data Analysis incubate->count

Caption: Workflow diagram for the suspension time-kill assay.

References

BARDAC 208M: Application Notes and Protocols for Disinfectant Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of BARDAC 208M, a fifth-generation quaternary ammonium compound (QAC) blend, and its application in standardized disinfectant efficacy testing. The included protocols are based on established AOAC International and European Norms (EN) standards to guide researchers in evaluating the bactericidal, fungicidal, and virucidal properties of disinfectant formulations containing BARDAC 208M.

Introduction to BARDAC 208M

BARDAC 208M is a concentrated antimicrobial raw material that is a synergistic blend of alkyl dimethyl benzyl ammonium chloride and dialkyl dimethyl ammonium chlorides.[1][2] This combination of twin-chain and single-chain QACs results in a broad-spectrum disinfectant with high efficacy against a wide range of microorganisms, including bacteria, fungi, and enveloped viruses.[3][4] Its "fifth-generation" designation signifies its enhanced performance in the presence of organic soil and hard water, making it a robust active ingredient for disinfectants used in various settings such as healthcare, institutional, and industrial applications.[4][5]

Chemical Composition of BARDAC 208M:

ComponentPercentage
Alkyl (C12-16) dimethyl benzyl ammonium chloride32%
Octyl decyl dimethyl ammonium chloride24%
Dioctyl dimethyl ammonium chloride9.6%
Didecyl dimethyl ammonium chloride14.4%
Total Active Ingredients 80%
Inert Ingredients (Ethanol, Water)20%

Mechanism of Action

The antimicrobial activity of BARDAC 208M is primarily due to the cationic nature of the quaternary ammonium compounds. These positively charged molecules interact with the negatively charged components of microbial cell membranes, such as phospholipids and proteins. This interaction leads to the disruption of the cell membrane's integrity, causing leakage of essential intracellular components and ultimately leading to cell death.

BARDAC_208M BARDAC 208M (Cationic Quaternary Ammonium Compounds) Cell_Membrane Microbial Cell Membrane (Negatively Charged) BARDAC_208M->Cell_Membrane Electrostatic Interaction Disruption Membrane Disruption Cell_Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Mechanism of action for BARDAC 208M.

Application in Standardized Efficacy Testing

The efficacy of disinfectants containing BARDAC 208M must be validated using standardized methods to meet regulatory requirements, such as those set by the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA).[2][6] The most common standards for this purpose are those published by AOAC International and the European Committee for Standardization (CEN).

AOAC International Standards

The AOAC Use-Dilution Test is a carrier-based method used to determine the bactericidal efficacy of liquid disinfectants on hard, non-porous surfaces.[7][8]

Representative Bactericidal Efficacy Data (AOAC 955.15 & 964.02):

The following table illustrates the expected performance of a disinfectant formulated with BARDAC 208M. Note: This data is representative of fifth-generation QAC disinfectants and should be confirmed by specific testing of the final formulation.

Test OrganismInoculum Level (CFU/carrier)Contact Time (minutes)SoilingRequired Pass RateExpected Result with BARDAC 208M Formulation
Staphylococcus aureus (ATCC 6538)≥1.0 x 10^4105% Fetal Bovine Serum≥57 out of 60 carriers show no growthPass
Pseudomonas aeruginosa (ATCC 15442)≥1.0 x 10^4105% Fetal Bovine Serum≥54 out of 60 carriers show no growthPass
Salmonella enterica (ATCC 10708)≥1.0 x 10^4105% Fetal Bovine Serum≥59 out of 60 carriers show no growthPass
European Norms (EN)

European standards for disinfectant testing are comprehensive and include suspension tests, quantitative carrier tests, and surface tests to evaluate bactericidal, fungicidal, yeasticidal, and virucidal activity.

This test evaluates the bactericidal activity of a disinfectant in suspension, simulating conditions of use in food, industrial, domestic, and institutional areas.[9][10]

Representative Bactericidal Efficacy Data (EN 1276):

Test OrganismContact Time (minutes)Soiling ConditionRequired Log ReductionExpected Log Reduction with BARDAC 208M Formulation
Pseudomonas aeruginosa (ATCC 15442)5Clean (0.3 g/L BSA)≥ 5> 5
Escherichia coli (ATCC 10536)5Clean (0.3 g/L BSA)≥ 5> 5
Staphylococcus aureus (ATCC 6538)5Dirty (3.0 g/L BSA)≥ 5> 5
Enterococcus hirae (ATCC 10541)5Dirty (3.0 g/L BSA)≥ 5> 5

This standard assesses the efficacy of disinfectants on a hard, non-porous surface without mechanical action.[11][12][13]

Representative Fungicidal Efficacy Data (EN 13697):

Test OrganismContact Time (minutes)Soiling ConditionRequired Log ReductionExpected Log Reduction with BARDAC 208M Formulation
Aspergillus brasiliensis (ATCC 16404)15Dirty (3.0 g/L BSA)≥ 3> 3
Candida albicans (ATCC 10231)15Dirty (3.0 g/L BSA)≥ 3> 3

Disinfectants formulated with BARDAC 208M demonstrate efficacy against enveloped viruses.[14] Testing is typically performed according to standards such as EN 14476.

Representative Virucidal Efficacy Data (EN 14476):

Virus TypeSurrogate VirusContact Time (minutes)Soiling ConditionRequired Log ReductionExpected Log Reduction with BARDAC 208M Formulation
Enveloped VirusesVaccinia virus5Clean (0.3 g/L BSA)≥ 4> 4

Experimental Protocols

The following are detailed protocols for key disinfectant efficacy tests.

AOAC Use-Dilution Test (Bactericidal)

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Culture_Prep Prepare 48h broth culture of test organism Carrier_Prep Inoculate 60 stainless steel carriers with culture Culture_Prep->Carrier_Prep Drying Dry carriers in incubator Carrier_Prep->Drying Disinfectant_Prep Prepare use-dilution of BARDAC 208M formulation Drying->Disinfectant_Prep Exposure Immerse each carrier in 10 mL of disinfectant for 10 min Disinfectant_Prep->Exposure Neutralization Transfer each carrier to neutralizer broth Exposure->Neutralization Incubation Incubate neutralized carriers for 48h Neutralization->Incubation Observation Observe for turbidity (bacterial growth) Incubation->Observation Results Count number of tubes with growth Observation->Results

AOAC Use-Dilution Test Workflow.

Methodology:

  • Culture Preparation: Prepare a 48-hour broth culture of the test organism (e.g., Staphylococcus aureus ATCC 6538).

  • Carrier Inoculation: Aseptically place 60 sterile stainless-steel penicylinders into the bacterial culture for 15 minutes.

  • Carrier Drying: Remove the carriers and dry them in a sterile petri dish in an incubator at 37°C for 40 minutes.

  • Disinfectant Exposure: Prepare the desired use-dilution of the disinfectant formulation containing BARDAC 208M. Place 10 mL of the disinfectant into 60 sterile test tubes. Immerse one dried, contaminated carrier into each tube for the specified contact time (typically 10 minutes) at 20°C.

  • Neutralization and Incubation: After the contact time, transfer each carrier to a separate tube containing a suitable neutralizer broth. Incubate the tubes at 37°C for 48 hours.

  • Results: Observe each tube for turbidity, which indicates bacterial growth. The number of tubes showing no growth is recorded. The disinfectant passes if the number of "no growth" tubes meets the standard's requirement for the specific test organism.[8]

EN 1276 Quantitative Suspension Test (Bactericidal)

Suspension_Prep Prepare a standardized suspension of the test organism Soiling_Prep Add interfering substance (e.g., BSA for soiling) Suspension_Prep->Soiling_Prep Mixing Mix 1 part organism suspension, 1 part soiling, and 8 parts disinfectant Soiling_Prep->Mixing Contact Allow contact for specified time (e.g., 5 minutes) at 20°C Mixing->Contact Neutralization Take an aliquot and add to neutralizer Contact->Neutralization Plating Plate serial dilutions of the neutralized sample Neutralization->Plating Incubation Incubate plates for 24-48h Plating->Incubation Counting Count colony-forming units (CFU) Incubation->Counting Calculation Calculate log reduction Counting->Calculation

EN 1276 Suspension Test Workflow.

Methodology:

  • Test Suspension: Prepare a standardized suspension of the test bacteria (e.g., Pseudomonas aeruginosa ATCC 15442).

  • Test Conditions: The test is conducted at 20°C. An interfering substance (soiling) is added to simulate practical conditions. "Clean" conditions use 0.3 g/L bovine serum albumin (BSA), while "dirty" conditions use 3.0 g/L BSA.

  • Procedure: A mixture is prepared containing 1 part bacterial suspension, 1 part interfering substance, and 8 parts of the disinfectant solution at the test concentration. A control is prepared with water instead of the disinfectant.

  • Contact Time: The mixture is maintained for the specified contact time (e.g., 5 minutes).

  • Neutralization and Plating: After the contact time, a sample is transferred to a validated neutralizer. Serial dilutions are then plated on a suitable agar medium.

  • Incubation and Counting: Plates are incubated, and the resulting colonies are counted.

  • Log Reduction Calculation: The log reduction is calculated by comparing the number of surviving bacteria in the disinfectant sample to the control sample. A log reduction of ≥ 5 is required for a pass.[9]

EN 13697 Quantitative Surface Test (Bactericidal/Fungicidal)

Inoculum_Prep Prepare a suspension of the test organism with soiling Surface_Inoculation Inoculate a stainless steel surface and dry Inoculum_Prep->Surface_Inoculation Disinfectant_Application Apply the disinfectant to the dried inoculum Surface_Inoculation->Disinfectant_Application Contact Allow contact for specified time (e.g., 15 minutes) at 20°C Disinfectant_Application->Contact Recovery Transfer the surface to a neutralizer solution Contact->Recovery Plating Plate serial dilutions of the neutralized sample Recovery->Plating Incubation Incubate plates Plating->Incubation Counting Count surviving colonies Incubation->Counting Calculation Calculate log reduction Counting->Calculation

EN 13697 Surface Test Workflow.

Methodology:

  • Inoculum Preparation: A suspension of the test organism (e.g., Aspergillus brasiliensis ATCC 16404) is prepared with the appropriate interfering substance.

  • Surface Inoculation: A defined volume of the inoculum is spread onto a stainless-steel surface and allowed to dry, forming a microbial film.

  • Disinfectant Application: The test disinfectant is applied to the dried film, ensuring complete coverage.

  • Contact Time: The surface is left for the specified contact time (e.g., 15 minutes) at the test temperature (e.g., 20°C).

  • Neutralization and Recovery: The surface is transferred to a validated neutralizer, and microorganisms are recovered from the surface.

  • Enumeration: The number of surviving microorganisms is determined by plating serial dilutions.

  • Log Reduction Calculation: The log reduction is calculated by comparing the number of survivors to a control surface treated with water. A log reduction of ≥ 4 for bacteria and ≥ 3 for fungi is required to pass.[12]

Conclusion

BARDAC 208M is a versatile and effective active ingredient for the formulation of high-performance disinfectants. Its broad-spectrum antimicrobial activity, coupled with its resilience in challenging environmental conditions, makes it suitable for a wide array of applications. The protocols and representative data provided in these application notes serve as a guide for researchers and formulators to effectively evaluate and validate the efficacy of their disinfectant products according to internationally recognized standards. It is imperative that all testing is conducted in a qualified laboratory and that the specific requirements of the relevant regulatory bodies are followed.

References

Application Notes and Protocols for BARDAC 208M: Preventing Fungal Growth in Research Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal contamination poses a significant threat to the integrity and validity of research materials, leading to compromised experiments, loss of valuable samples, and potential health hazards. BARDAC 208M, a fifth-generation quaternary ammonium compound (QAC) blend, offers a robust solution for the prevention and control of fungal growth in a laboratory setting.[1][2] This document provides detailed application notes and experimental protocols for the effective use of BARDAC 208M as a fungicidal agent in research environments.

BARDAC 208M is a formulation containing a synergistic blend of Didecyl Dimethyl Ammonium Chloride, Dioctyl Dimethyl Ammonium Chloride, Octyl Decyl Dimethyl Ammonium Chloride, and Alkyl (C12-16) Dimethyl Benzyl Ammonium Chloride.[3] Its broad-spectrum antimicrobial activity is effective against a wide range of fungi, bacteria, and viruses.[1][2] The primary mechanism of action of QACs against fungi involves the disruption of the cell membrane, leading to the leakage of intracellular components and ultimately, cell death.[4]

Quantitative Data on Antifungal Efficacy

The following tables summarize the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) data for the active components of BARDAC 208M against common fungal contaminants found in research settings. This data has been compiled from various scientific studies and provides a baseline for determining effective use concentrations.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride (a key component of BARDAC 208M) against various fungal species.

Fungal SpeciesMIC (µg/mL)Reference
Aspergillus niger0.1 - 4.0[5]
Aspergillus ochraceus0.1 - 4.0[5]
Aspergillus spp.0.03 - 0.15[6]
Penicillium spp.0.1 - 4.0[5]
Trichoderma viride0.1 - 4.0[5]
Bipolaris spicifera0.1 - 4.0[5]
Epicoccum nigrum0.1 - 4.0[5]

Table 2: Minimum Fungicidal Concentration (MFC) of Benzalkonium Chloride against various fungal species.

Fungal SpeciesMFC (µg/mL)Reference
Aspergillus niger0.1 - 4.0[5]
Aspergillus ochraceus0.1 - 4.0[5]
Aspergillus spp.0.075 - 0.45[6]
Penicillium spp.0.1 - 4.0[5]
Trichoderma viride0.1 - 4.0[5]
Bipolaris spicifera0.1 - 4.0[5]
Epicoccum nigrum0.1 - 4.0[5]

Mechanism of Action: Fungal Cell Membrane Disruption

The fungicidal activity of BARDAC 208M is primarily due to the disruptive interaction of its cationic quaternary ammonium compounds with the anionic components of the fungal cell membrane. This interaction leads to a cascade of events culminating in cell lysis.

cluster_0 BARDAC_208M BARDAC 208M (Cationic QACs) Fungal_Cell_Wall Fungal Cell Wall BARDAC_208M->Fungal_Cell_Wall Adsorption & Penetration Fungal_Cell_Membrane Fungal Cell Membrane (Anionic Phospholipids) Fungal_Cell_Wall->Fungal_Cell_Membrane Interaction Membrane_Disruption Membrane Disruption & Permeability Increase Fungal_Cell_Membrane->Membrane_Disruption Binding & Destabilization Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Fungal Cell Death (Lysis) Leakage->Cell_Death

Caption: Mechanism of BARDAC 208M's antifungal action.

Experimental Protocols

The following protocols are based on standardized methods for evaluating the efficacy of antimicrobial agents and can be adapted for specific research needs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Dilution Method

This protocol determines the lowest concentration of BARDAC 208M that inhibits the visible growth of a specific fungus.

Start Prepare Fungal Inoculum Prepare_Dilutions Prepare Serial Dilutions of BARDAC 208M in Broth Start->Prepare_Dilutions Inoculate Inoculate Dilutions with Fungal Suspension Prepare_Dilutions->Inoculate Incubate Incubate at Optimal Temperature and Duration Inoculate->Incubate Observe Visually Inspect for Fungal Growth (Turbidity) Incubate->Observe Determine_MIC MIC = Lowest Concentration with No Visible Growth Observe->Determine_MIC End Record Results Determine_MIC->End

Caption: Workflow for MIC determination.

Materials:

  • BARDAC 208M stock solution

  • Sterile fungal growth medium (e.g., Sabouraud Dextrose Broth)

  • Pure culture of the test fungus

  • Sterile 96-well microtiter plates or test tubes

  • Spectrophotometer (optional)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal spore suspension (e.g., 1 x 10^6 spores/mL) in sterile saline or broth.

  • Serial Dilutions: Prepare a series of twofold dilutions of BARDAC 208M in the fungal growth medium in the wells of a microtiter plate or in test tubes.

  • Inoculation: Add a standardized volume of the fungal inoculum to each well or tube. Include a positive control (medium with inoculum, no BARDAC 208M) and a negative control (medium only).

  • Incubation: Incubate the plates or tubes at the optimal temperature for the test fungus (e.g., 25-30°C) for a specified period (e.g., 48-72 hours).

  • Observation: After incubation, visually inspect for turbidity (growth). The MIC is the lowest concentration of BARDAC 208M at which there is no visible growth.

Protocol 2: Surface Disinfection Efficacy Test (Adapted from AOAC and ASTM Standards)

This protocol evaluates the effectiveness of BARDAC 208M in disinfecting non-porous surfaces contaminated with fungi.[7][8][9][10][11][12][13]

Start Prepare Fungal Spore Suspension Inoculate_Surface Inoculate Sterile Test Surface (e.g., glass slide) Start->Inoculate_Surface Dry_Inoculum Dry Inoculum to Form a Film Inoculate_Surface->Dry_Inoculum Apply_Disinfectant Apply BARDAC 208M Solution Dry_Inoculum->Apply_Disinfectant Contact_Time Allow Specified Contact Time Apply_Disinfectant->Contact_Time Neutralize Transfer Surface to Neutralizer Broth Contact_Time->Neutralize Incubate Incubate Neutralizer Broth Neutralize->Incubate Observe_Growth Observe for Fungal Growth Incubate->Observe_Growth End Record Results (Growth/No Growth) Observe_Growth->End

Caption: Workflow for surface disinfection efficacy testing.

Materials:

  • BARDAC 208M working solution

  • Sterile test surfaces (e.g., glass or stainless steel carriers)

  • Pure culture of the test fungus

  • Sterile neutralizer broth (to inactivate the disinfectant)

  • Sterile fungal growth medium

  • Incubator

Procedure:

  • Surface Inoculation: Inoculate sterile test surfaces with a standardized volume of the fungal spore suspension and allow them to dry completely.

  • Disinfectant Application: Apply the BARDAC 208M working solution to the inoculated surfaces, ensuring complete coverage.

  • Contact Time: Allow the disinfectant to remain in contact with the surface for a predetermined time (e.g., 10 minutes).

  • Neutralization: Transfer the treated surfaces to a tube containing a neutralizing broth to stop the action of the disinfectant.

  • Incubation and Observation: Incubate the neutralizing broth at the optimal temperature for the fungus for a specified period (e.g., 7-10 days). Observe for any signs of fungal growth. The absence of growth indicates effective disinfection.

Application in Research Settings

  • Surface Decontamination: Regularly apply a diluted solution of BARDAC 208M to laboratory benches, incubators, and other non-porous surfaces to prevent the establishment of fungal contaminants.

  • Equipment Disinfection: Use BARDAC 208M to disinfect non-critical laboratory equipment that may harbor fungal spores.

  • Water Baths and Humidifiers: Add BARDAC 208M to the water in water baths and humidifiers to inhibit fungal and algal growth.

Safety Precautions

  • Always refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

  • Wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling concentrated BARDAC 208M.

  • Ensure adequate ventilation in the work area.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

By following these application notes and protocols, researchers can effectively utilize BARDAC 208M to maintain a fungus-free research environment, thereby safeguarding the integrity of their experimental materials and results.

References

Troubleshooting & Optimization

BARDAC 208M Technical Support Center: Material Compatibility Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the compatibility of BARDAC 208M, a fourth-generation quaternary ammonium compound blend, with common laboratory materials.

Frequently Asked Questions (FAQs)

Q1: What is BARDAC 208M and what is its primary application in a laboratory setting?

A1: BARDAC 208M is a disinfectant and sanitizer that is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.[1][2][3][4][5][6] In a laboratory setting, it is used for the disinfection of hard, non-porous surfaces such as benchtops, equipment, and floors.[1]

Q2: Is BARDAC 208M generally safe for use on common laboratory plastics?

A2: At recommended use concentrations, BARDAC 208M is generally considered safe for use on many common plastics.[1] However, prolonged exposure or use of high concentrations of quaternary ammonium compounds can lead to environmental stress cracking (ESC) in some polymers.[7][8] It is always recommended to test compatibility on a small, inconspicuous area first.

Q3: Can BARDAC 208M be used to disinfect metallic surfaces and equipment?

A3: Yes, BARDAC 208M is generally compatible with metals such as stainless steel.[1] However, its corrosive properties, particularly in concentrated form, suggest that prolonged contact with more reactive metals should be avoided.[9] Always rinse metallic surfaces with sterile water after disinfection unless otherwise specified by the equipment manufacturer.

Q4: What is the recommended procedure for disinfecting surfaces with BARDAC 208M?

A4: It is crucial to follow the manufacturer's instructions for dilution and application. Generally, the diluted solution is applied to a pre-cleaned surface and must remain wet for a specific contact time to ensure efficacy. Personal protective equipment, such as gloves and safety glasses, should be worn during handling and application.[10][11]

Q5: Are there any known incompatibilities with specific laboratory materials?

A5: While specific data for BARDAC 208M is limited, quaternary ammonium compounds in general can be incompatible with certain materials. For instance, some plastics may become brittle or crack with repeated exposure.[7][8] Formulations with a higher pH or those containing amines or alcohols have a greater tendency to cause damage to plastics.[7] It is advisable to consult general chemical resistance charts and conduct specific testing for critical applications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Cracking, crazing, or brittleness of plastic components after disinfection. Environmental Stress Cracking (ESC) due to incompatibility with the quaternary ammonium compound formulation. High concentration of BARDAC 208M used. Prolonged contact time.Discontinue use on the affected material. Test alternative disinfectants. If BARDAC 208M must be used, ensure it is at the correct dilution and minimize contact time. Consult the equipment manufacturer's guidelines for compatible disinfectants.
Discoloration or staining of surfaces. Chemical interaction between BARDAC 208M and the surface material or residues on the surface.Thoroughly pre-clean surfaces before disinfection. Test for colorfastness on a small, hidden area before widespread use. Rinse with sterile water after the recommended contact time if permissible for the surface.
Corrosion or pitting on metallic surfaces. The corrosive nature of BARDAC 208M, especially in its concentrated form. Extended exposure time.Use the correct dilution of BARDAC 208M. Avoid prolonged contact with metallic surfaces. Rinse thoroughly with sterile water after the required contact time.
Reduced efficacy of disinfection. Presence of organic soil. Incorrect dilution. Insufficient contact time. Hard water used for dilution.Always pre-clean surfaces to remove organic matter. Prepare fresh dilutions according to the manufacturer's instructions. Ensure the surface remains wet for the entire recommended contact time. Use deionized or distilled water for dilution if hard water is suspected to be an issue.

Material Compatibility Data

The following tables summarize the expected compatibility of BARDAC 208M with various laboratory materials based on general data for quaternary ammonium compounds. It is crucial to perform specific testing for your application and conditions.

Table 1: Plastics

MaterialExpected CompatibilityPotential Issues
Polypropylene (PP)GoodGenerally resistant.
High-Density Polyethylene (HDPE)GoodGenerally resistant.
Polyvinyl Chloride (PVC)Fair to GoodSome formulations may cause stiffening or discoloration over time.
Polycarbonate (PC)Poor to FairProne to environmental stress cracking.[8]
Acrylic (PMMA)PoorCan cause cracking and crazing.
Polystyrene (PS)PoorCan be attacked by the solvent components.

Table 2: Metals

MaterialExpected CompatibilityPotential Issues
Stainless Steel (304, 316)ExcellentGenerally resistant to corrosion by diluted solutions.
AluminumFairMay be susceptible to corrosion with prolonged contact.
Carbon SteelPoorProne to corrosion.
BrassFairMay tarnish or corrode over time.

Table 3: Elastomers

MaterialExpected CompatibilityPotential Issues
SiliconeGoodGenerally resistant.
EPDMGoodGenerally resistant.
Nitrile (Buna-N)FairMay experience swelling or degradation with prolonged exposure.
NeopreneFairMay experience some degradation over time.

Experimental Protocols

Protocol 1: Material Immersion Test for Compatibility Assessment

This protocol outlines a method to assess the compatibility of a material with BARDAC 208M through immersion.

Materials:

  • Test material coupons (e.g., 1x1 inch squares)

  • BARDAC 208M solution at desired use-concentration

  • Control solution (e.g., deionized water)

  • Sealed containers (e.g., glass jars with PTFE-lined caps)

  • Analytical balance

  • Calipers

  • Hardness tester (optional)

  • Microscope or magnifying glass

Procedure:

  • Pre-Test Characterization:

    • Visually inspect each material coupon for any pre-existing defects.

    • Measure and record the weight, dimensions, and hardness (if applicable) of each coupon.

  • Immersion:

    • Place each coupon in a separate, labeled container.

    • Add enough BARDAC 208M solution to completely submerge the coupon.

    • For control, place identical coupons in containers with deionized water.

    • Seal the containers and store them at a controlled temperature for a specified duration (e.g., 24 hours, 7 days, 30 days).

  • Post-Test Evaluation:

    • Carefully remove the coupons from the solutions.

    • Rinse the coupons with deionized water and allow them to dry completely.

    • Visually inspect for any changes such as swelling, shrinking, discoloration, cracking, or crazing.

    • Measure and record the final weight, dimensions, and hardness.

  • Data Analysis:

    • Calculate the percentage change in weight and dimensions.

    • Compare the post-test observations and measurements with the pre-test data and the control samples.

Diagrams

Experimental_Workflow cluster_pre 1. Pre-Test Characterization cluster_immersion 2. Immersion cluster_post 3. Post-Test Evaluation cluster_analysis 4. Data Analysis pre_visual Visual Inspection pre_measure Measure Weight & Dimensions pre_visual->pre_measure pre_hardness Measure Hardness (Optional) pre_measure->pre_hardness immerse_bardac Submerge in BARDAC 208M pre_hardness->immerse_bardac immerse_control Submerge in Control (Water) pre_hardness->immerse_control seal_store Seal & Store immerse_bardac->seal_store immerse_control->seal_store post_remove Remove & Rinse Coupons seal_store->post_remove post_visual Visual Inspection post_remove->post_visual post_measure Measure Weight & Dimensions post_visual->post_measure post_hardness Measure Hardness (Optional) post_measure->post_hardness analyze_changes Calculate % Change post_hardness->analyze_changes compare_data Compare with Pre-Test & Control analyze_changes->compare_data

Caption: Workflow for Material Compatibility Immersion Test.

Troubleshooting_Logic start Material Damage Observed? check_material Identify Affected Material start->check_material check_concentration Verify BARDAC 208M Concentration start->check_concentration check_contact_time Review Contact Time start->check_contact_time is_plastic Is it a susceptible plastic (e.g., PC, Acrylic)? check_material->is_plastic is_metal Is it a reactive metal (e.g., Al, Carbon Steel)? check_material->is_metal action_minimize_contact Minimize Contact Time check_contact_time->action_minimize_contact esc_risk High risk of Environmental Stress Cracking is_plastic->esc_risk Yes end Resolution is_plastic->end No corrosion_risk High risk of Corrosion is_metal->corrosion_risk Yes is_metal->end No action_alt_disinfectant Consider Alternative Disinfectant esc_risk->action_alt_disinfectant action_rinse Rinse with Sterile Water Post-Disinfection corrosion_risk->action_rinse action_alt_disinfectant->end action_rinse->end action_minimize_contact->end

Caption: Troubleshooting Logic for Material Damage.

References

BARDAC 208M inactivation by anionic surfactants or organic matter

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BARDAC 208M. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential inactivation issues and to offer troubleshooting support for experiments involving this fourth-generation quaternary ammonium compound (QAC).

BARDAC 208M is a potent, broad-spectrum antimicrobial agent containing a blend of Alkyl Dimethyl Benzyl Ammonium Chloride, Octyl Decyl Dimethyl Ammonium Chloride, Dioctyl Dimethyl Ammonium Chloride, and Didecyl Dimethyl Ammonium Chloride.[1][2] Its cationic nature is fundamental to its mechanism of action, which involves disrupting the negatively charged cell membranes of microorganisms.[3][4] However, this same cationic property makes it susceptible to inactivation by certain substances.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of BARDAC 208M inactivation?

A1: The primary mechanism of inactivation stems from its cationic nature. BARDAC 208M's positively charged molecules can be neutralized by interactions with negatively charged molecules, rendering them unable to effectively bind to and disrupt microbial cell membranes. The two most common culprits in a laboratory setting are anionic surfactants and high organic loads.[5]

Q2: Which common laboratory reagents can inactivate BARDAC 208M?

A2: Any substance that is anionic or contributes a significant organic load can interfere with the efficacy of BARDAC 208M. Common examples include:

  • Anionic Surfactants: Sodium Dodecyl Sulfate (SDS), soaps, and many detergents used for cleaning glassware or equipment.

  • Organic Matter: Proteins (e.g., bovine serum albumin (BSA) from cell culture media), yeast extract, blood products, and other biological materials.[6][7] These materials can physically shield microorganisms or directly interact with the QAC molecules.[8]

Q3: How do I know if my BARDAC 208M solution has been inactivated?

A3: Signs of inactivation include:

  • Reduced Antimicrobial Efficacy: Your experiments show a lower-than-expected log reduction of microorganisms or a higher Minimum Inhibitory Concentration (MIC).

  • Precipitation or Cloudiness: When BARDAC 208M is mixed with an incompatible substance like an anionic surfactant, a visible precipitate or cloudiness may form due to the creation of an insoluble ionic complex.[5]

Q4: Is BARDAC 208M effective in "dirty" conditions?

A4: BARDAC 208M is a "fourth generation" QAC, which is designed to have improved performance in the presence of hard water and organic soil loads compared to earlier generations. However, its efficacy will still be reduced under high organic loads. Standardized testing protocols, such as those outlined by European Norms (EN), require disinfectants to pass efficacy tests in simulated "clean" and "dirty" conditions to support product claims.[6][9]

Troubleshooting Guide

Problem: I am observing significantly lower-than-expected antimicrobial activity in my experiment.

Follow this guide to troubleshoot the potential cause of inactivation.

Question 1: Have you recently mixed BARDAC 208M with other cleaning agents or detergents?

  • Yes: Many detergents and soaps are anionic and will directly inactivate BARDAC 208M. Ensure all residues are thoroughly rinsed from surfaces and glassware with deionized water before applying the BARDAC 208M solution.

  • No: Proceed to the next question.

Question 2: What is the composition of the medium or buffer in which you are testing BARDAC 208M?

  • It contains biological components like serum, blood, or yeast extract: These components represent a high organic load. The organic material can bind to the BARDAC 208M molecules, making them unavailable to act on the target microorganisms.[7][8] Consider increasing the concentration of BARDAC 208M or performing a pre-cleaning step to reduce the organic load.

  • It is a simple saline or phosphate buffer: The issue is likely not organic load. Proceed to the next question.

Question 3: Are you seeing any precipitate, haze, or cloudiness in your BARDAC 208M stock or working solution?

  • Yes: This strongly suggests a chemical incompatibility, most likely with an anionic compound.[5] The precipitate is an inactive complex of the cationic BARDAC 208M and the anionic substance. Your solution is inactivated. Remake the solution using compatible reagents and ensure equipment is free of anionic residues.

  • No: Proceed to the next question.

Question 4: How was the test surface or equipment prepared before the experiment?

  • It was cleaned with a standard laboratory detergent: Detergent residues, even in trace amounts, can be anionic and cause inactivation. Implement a rigorous rinsing protocol (e.g., multiple rinses with deionized water) after cleaning and before applying BARDAC 208M.

  • It was rinsed with alcohol or sterile deionized water only: This is good practice. Inactivation is less likely to be from surface contamination. Re-evaluate your protocol for other potential sources of anionic or organic interferents.

Below is a logical diagram to assist in troubleshooting poor efficacy.

G start Start: Unexpectedly low antimicrobial activity q1 Is an anionic substance (e.g., SDS, soap) present in the formulation? start->q1 res1 Result: Chemical Inactivation. Cationic BARDAC 208M forms an inactive complex with the anionic surfactant. q1->res1 Yes q2 Is there a high organic load present (e.g., serum, blood, soil)? q1->q2 No sol1 Solution: Reformulate without anionic components. Ensure thorough rinsing of all equipment. res1->sol1 res2 Result: Efficacy Reduction. Organic matter physically shields microbes or binds to BARDAC 208M, reducing its availability. q2->res2 Yes end_node If issues persist, re-validate stock solution concentration and review experimental protocol for other interferences. q2->end_node No sol2 Solution: Increase BARDAC 208M concentration or implement a pre-cleaning step to reduce the organic load. res2->sol2

Caption: Troubleshooting decision tree for BARDAC 208M inactivation.

Data Presentation: Standard Conditions for Efficacy Testing

Quantitative data on the precise concentration of a specific anionic surfactant required to inactivate BARDAC 208M is highly dependent on the specific formulation. However, standardized disinfectant tests provide quantitative values for "interfering substances" used to simulate real-world conditions. A disinfectant like BARDAC 208M must demonstrate a required level of microbial log reduction under these challenging conditions to be considered effective.

Table 1: Interfering Substances in Standard Suspension Tests (EN 1276 & EN 13727)
StandardApplication AreaConditionInterfering Substance CompositionRequired Log Reduction (Bacteria)
EN 1276 [6]Food, Industrial, Domestic, InstitutionalClean0.3 g/L Bovine Albumin≥ 5 log
Dirty3.0 g/L Bovine Albumin≥ 5 log
EN 13727 [6]MedicalClean0.3 g/L Bovine Albumin≥ 5 log
Dirty3.0 g/L Bovine Albumin + 3.0 ml/L Erythrocytes≥ 5 log

Experimental Protocols & Visualizations

Mechanism of Inactivation by Anionic Surfactants

The fundamental cause of inactivation is an electrostatic interaction. The cationic head of the BARDAC 208M molecule is attracted to the anionic head of a surfactant molecule (e.g., Sodium Dodecyl Sulfate). This forms a neutral, insoluble, and microbiologically inactive salt complex.

G cluster_0 Active Components cluster_1 Result bardac BARDAC 208M (Cationic Head) inactive Inactive Complex (Precipitate) bardac->inactive Interaction anionic Anionic Surfactant (Anionic Head) anionic->inactive Neutralization

Caption: Chemical interaction leading to BARDAC 208M inactivation.

Protocol: General Quantitative Suspension Test with Interfering Substances

This protocol is a generalized summary based on standard methodologies like EN 1276 and is used to determine the efficacy of a disinfectant under specific conditions.[6][9][10][11]

Objective: To evaluate the bactericidal activity of BARDAC 208M in the presence of an organic load ("dirty" conditions).

Materials:

  • BARDAC 208M solution (prepared at 1.25x the desired final test concentration).

  • Test microorganism suspension (e.g., S. aureus, P. aeruginosa) of a known concentration (~1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).[7]

  • Interfering substance solution (e.g., 3.0 g/L Bovine Albumin for "dirty" conditions).[6]

  • Validated neutralizing fluid (e.g., a solution containing lecithin, polysorbate 80, etc., to stop the antimicrobial action).[10]

  • Culture media (e.g., Tryptic Soy Agar).

  • Sterile test tubes, pipettes, and other standard microbiology lab equipment.

Methodology:

  • Preparation: Prepare all solutions (disinfectant, bacterial suspension, interfering substance, neutralizer) and label test tubes. Equilibrate them to the test temperature (e.g., 20°C).

  • Add Organic Load: Pipette 1 mL of the interfering substance (e.g., 3.0 g/L BSA) into a sterile test tube.

  • Add Test Organism: Add 1 mL of the bacterial suspension to the tube containing the interfering substance. Mix and allow to equilibrate for 2 minutes.[7]

  • Add Disinfectant: Add 8 mL of the BARDAC 208M solution (at 1.25x final concentration) to the tube. This brings the total volume to 10 mL and dilutes the disinfectant to the final test concentration. Start a timer immediately for the specified contact time (e.g., 5 minutes).[7][10]

  • Neutralization: At the end of the contact time, transfer a 1 mL aliquot of the mixture into a tube containing 9 mL of the neutralizing fluid. Mix thoroughly. This stops the disinfectant's activity.[12]

  • Plating and Incubation: Perform serial dilutions of the neutralized sample. Plate the dilutions onto agar plates. Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Enumeration and Calculation: Count the number of colony-forming units (CFU) on the plates. Calculate the log reduction in microbial count compared to a control sample (which uses water instead of the disinfectant). A ≥ 5-log reduction is typically required to pass the test for bactericidal efficacy.[6][13]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Test Procedure cluster_2 Phase 3: Analysis p1 1. Prepare & Equilibrate: - BARDAC 208M (1.25x) - Bacterial Suspension - Interfering Substance t1 2. Add 1mL Interfering Substance to tube p1->t1 t2 3. Add 1mL Bacterial Suspension to tube. Mix & wait 2 min. t1->t2 t3 4. Add 8mL BARDAC 208M. Start timer (contact time). t2->t3 t4 5. After contact time, transfer 1mL to 9mL Neutralizer. Mix. t3->t4 a1 6. Perform serial dilutions of neutralized sample & plate. t4->a1 a2 7. Incubate plates (e.g., 37°C for 48h). a1->a2 a3 8. Count CFU and calculate Log Reduction vs Control. a2->a3

Caption: Experimental workflow for a quantitative suspension test.

References

BARDAC 208M Technical Support Center: Troubleshooting Inconsistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BARDAC 208M Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with BARDAC 208M. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the reliability and reproducibility of your results.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with BARDAC 208M.

Question: Why am I seeing variable or lower-than-expected antimicrobial efficacy with BARDAC 208M?

Answer: Inconsistent antimicrobial efficacy can stem from several factors related to your experimental setup and materials. Here are the most common culprits and how to address them:

  • Presence of Interfering Substances: Organic matter (e.g., serum, blood, soil) and anionic compounds (e.g., soaps, detergents) can neutralize the cationic quaternary ammonium compounds in BARDAC 208M, reducing its effectiveness.[1][2]

    • Solution: Ensure all surfaces and equipment are thoroughly cleaned to remove any residual organic or anionic materials before applying the BARDAC 208M solution.

  • Improper Dilution and Water Hardness: The concentration of the BARDAC 208M solution is critical for its efficacy. Additionally, high concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can reduce the effectiveness of quaternary ammonium compounds.[3][4][5]

    • Solution: Prepare fresh dilutions for each experiment using purified, sterile water. If hard water is suspected to be an issue, consider using a water softener or a chelating agent. Always verify the concentration of your working solution.

  • Incorrect pH of the Solution: The antimicrobial activity of quaternary ammonium compounds is influenced by pH.[6]

    • Solution: Check the pH of your prepared BARDAC 208M solution. For optimal efficacy of many quaternary ammonium compounds, the pH should be neutral to slightly alkaline.[6]

  • Inadequate Contact Time: BARDAC 208M requires a specific amount of time in contact with the microorganisms to be effective.[7][8]

    • Solution: Adhere strictly to the recommended contact time as specified in your protocol or relevant standards. Ensure the entire test surface remains wet for the duration of the contact time.

Question: My results are not reproducible between experiments. What could be the cause?

Answer: Lack of reproducibility is a common challenge in antimicrobial efficacy testing. Consider the following factors:

  • Variability in Microbial Cultures: The age, concentration, and physiological state of the microbial cultures can significantly impact their susceptibility to disinfectants.

    • Solution: Use fresh, standardized microbial cultures for each experiment. Ensure consistent growth conditions and harvest cultures at the same growth phase.

  • Incomplete Neutralization of the Disinfectant: Residual BARDAC 208M carried over into the culture medium can inhibit microbial growth, leading to an overestimation of its efficacy.[9][10][11]

    • Solution: Employ a validated neutralizer specific for quaternary ammonium compounds in your recovery medium. Common neutralizers include lecithin and polysorbate 80 (Tween 80).[9] Validate the effectiveness of the neutralizer to ensure it completely inactivates the BARDAC 208M without being toxic to the microorganisms.

  • Inconsistent Test Surfaces: The material and condition of the test surface can affect the attachment of microorganisms and the efficacy of the disinfectant.[8][12]

    • Solution: Use standardized, non-porous surfaces as specified in protocols (e.g., stainless steel carriers).[13][14] Ensure surfaces are free from scratches, rust, or any imperfections that could shield microorganisms.[8]

Frequently Asked Questions (FAQs)

Q1: What is the composition of BARDAC 208M?

A1: BARDAC 208M is a fifth-generation quaternary ammonium compound blend. Its typical active ingredients are:

  • Alkyl (C12-16) Dimethyl Benzyl Ammonium Chloride (ADBAC)

  • Octyl Decyl Dimethyl Ammonium Chloride

  • Dioctyl Dimethyl Ammonium Chloride

  • Didecyl Dimethyl Ammonium Chloride[13][15][16][17][18]

Q2: What is the mechanism of action of BARDAC 208M?

A2: The primary mechanism of action for the quaternary ammonium compounds in BARDAC 208M is the disruption of microbial cell membranes. The positively charged cationic heads of the molecules bind to the negatively charged phospholipids in the cell membrane, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[9][19][20][21][22]

Q3: Is BARDAC 208M effective against biofilms?

A3: Biofilms present a greater challenge for disinfectants due to their protective extracellular matrix. While BARDAC 208M can be effective against planktonic (free-floating) bacteria, its efficacy against established biofilms may be reduced.[23] Specific protocols and potentially higher concentrations or longer contact times may be necessary for biofilm eradication.[21][23][24][25][26]

Q4: What are the optimal storage conditions for BARDAC 208M?

A4: BARDAC 208M should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition. Keep the container tightly closed when not in use. Avoid freezing temperatures.[1]

Q5: Can I use BARDAC 208M in combination with other disinfectants?

A5: Combining BARDAC 208M with other disinfectants should be done with caution. It is incompatible with anionic surfactants and strong oxidizing agents.[1] Always verify compatibility before mixing with other chemicals.

Quantitative Data Summary

The following table summarizes the typical composition of BARDAC 208M.

Active IngredientConcentration (%)
Alkyl (50% C14, 40% C12, 10% C16) Dimethyl Benzyl Ammonium Chloride32.0
Octyl Decyl Dimethyl Ammonium Chloride24.0
Dioctyl Dimethyl Ammonium Chloride9.6
Didecyl Dimethyl Ammonium Chloride14.4
Inert Ingredients
Ethyl Alcohol10.0
Water10.0

Data sourced from multiple technical data sheets.[13][15][17][18]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the efficacy of BARDAC 208M.

Protocol 1: AOAC Use-Dilution Test (Adapted for BARDAC 208M)

This test evaluates the bactericidal efficacy of a disinfectant on a hard, non-porous surface.

Materials:

  • BARDAC 208M

  • Sterile purified water for dilution

  • Test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Sterile stainless steel penicylinders (carriers)

  • Sterile culture tubes and media (e.g., Tryptic Soy Broth with a validated neutralizer)

  • Sterile forceps

  • Incubator

Methodology:

  • Prepare Test Cultures: Inoculate the test microorganism into a suitable broth and incubate for 24-48 hours.

  • Contaminate Carriers: Aseptically place sterile carriers into the broth culture for 15 minutes.

  • Dry Carriers: Remove carriers with sterile forceps and place them in a sterile petri dish to dry at 37°C for 40 minutes.

  • Prepare BARDAC 208M Solution: Prepare the desired concentration of BARDAC 208M in sterile purified water.

  • Expose Carriers: Place the dried, contaminated carriers into a tube containing the BARDAC 208M solution for the specified contact time (e.g., 10 minutes).

  • Neutralize and Culture: After the contact time, transfer each carrier to a tube of sterile culture medium containing a validated neutralizer for quaternary ammonium compounds.

  • Incubate: Incubate the culture tubes at the optimal temperature for the test microorganism for 48 hours.

  • Observe for Growth: Examine the tubes for turbidity, which indicates microbial growth. The absence of growth indicates bactericidal activity.

Protocol 2: EN 13697 Quantitative Surface Test (Adapted for BARDAC 208M)

This test determines the bactericidal or fungicidal activity of a disinfectant on a non-porous surface without mechanical action.

Materials:

  • BARDAC 208M

  • Sterile hard water for dilution

  • Test microorganism (e.g., Escherichia coli, Aspergillus brasiliensis)

  • Sterile stainless steel discs

  • Interfering substance (e.g., bovine albumin solution to simulate "dirty" conditions)

  • Sterile neutralizer solution

  • Plating media (e.g., Tryptic Soy Agar)

  • Incubator

Methodology:

  • Prepare Test Suspension: Prepare a standardized suspension of the test microorganism.

  • Inoculate Surfaces: Pipette a small volume of the test suspension (mixed with an interfering substance, if required) onto the center of the stainless steel discs and allow to dry, forming a film.

  • Apply Disinfectant: Cover the dried film with the prepared BARDAC 208M solution for the specified contact time.

  • Neutralize: After the contact time, add a specific volume of a validated neutralizer to stop the disinfectant's activity.

  • Enumerate Survivors: Plate serial dilutions of the neutralized solution onto a suitable agar medium.

  • Incubate: Incubate the plates at the appropriate temperature and time for the test microorganism.

  • Count Colonies: Count the number of colony-forming units (CFUs) on the plates.

  • Calculate Log Reduction: Compare the number of surviving microorganisms to a control (treated with hard water instead of disinfectant) to calculate the log reduction. A 4-log reduction (99.99% kill rate) is often required for a product to pass.[6]

Visualizations

Signaling Pathway

BARDAC_208M_Mechanism_of_Action cluster_bardac BARDAC 208M (Quaternary Ammonium Compounds) cluster_membrane Microbial Cell Membrane cluster_outcome Cellular Outcome BARDAC Positively Charged Cationic Head Phospholipids Negatively Charged Phospholipids BARDAC->Phospholipids Electrostatic Interaction Alkyl_Chains Hydrophobic Alkyl Chains Membrane_Integrity Membrane Integrity Alkyl_Chains->Membrane_Integrity Disruption Phospholipids->Membrane_Integrity Leakage Leakage of Intracellular Components Membrane_Integrity->Leakage Loss of Cell_Death Cell Death Leakage->Cell_Death Leads to

Caption: Mechanism of action of BARDAC 208M on microbial cell membranes.

Experimental Workflow

Disinfectant_Efficacy_Testing_Workflow start Start prep_culture Prepare Standardized Microbial Culture start->prep_culture prep_bardac Prepare BARDAC 208M Working Solution start->prep_bardac contaminate Contaminate Test Surface prep_culture->contaminate apply_disinfectant Apply BARDAC 208M (Specified Contact Time) prep_bardac->apply_disinfectant contaminate->apply_disinfectant neutralize Neutralize Disinfectant apply_disinfectant->neutralize recover Recover and Culture Surviving Microorganisms neutralize->recover incubate Incubate recover->incubate evaluate Evaluate Results (Growth/No Growth or Log Reduction) incubate->evaluate end End evaluate->end

Caption: General workflow for disinfectant efficacy testing.

Troubleshooting Logic

Troubleshooting_Inconsistent_Results cluster_protocol Protocol Checks cluster_materials Material Checks start Inconsistent/Poor Efficacy Results check_protocol Review Experimental Protocol start->check_protocol check_materials Verify Materials start->check_materials concentration Accurate Dilution? check_protocol->concentration water_quality Hard Water? check_materials->water_quality contact_time Correct Contact Time? neutralization Effective Neutralization? contact_time->neutralization Yes resolve Address Issues and Repeat Experiment contact_time->resolve No concentration->contact_time Yes concentration->resolve No neutralization->resolve Yes neutralization->resolve No organic_load Organic/Anionic Residue? water_quality->organic_load No water_quality->resolve Yes culture_viability Standardized Culture? organic_load->culture_viability No organic_load->resolve Yes culture_viability->resolve No culture_viability->resolve Yes

Caption: Logical flow for troubleshooting inconsistent BARDAC 208M results.

References

Optimizing BARDAC 208M Concentrations for Specific Microbial Targets: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of BARDAC 208M. Here, you will find detailed information on optimizing concentrations for various microbial targets, troubleshooting common experimental issues, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is BARDAC 208M and what are its active ingredients?

A1: BARDAC 208M is a potent, fourth-generation quaternary ammonium compound (QAC) based disinfectant with broad-spectrum antimicrobial activity.[1] It is effective against a wide range of bacteria, fungi, and enveloped viruses. The active ingredients in BARDAC 208M are a synergistic blend of:

  • Alkyl (C14 50%, C12 40%, C16 10%) dimethyl benzyl ammonium chloride: 32%

  • Octyl decyl dimethyl ammonium chloride: 24%

  • Didecyl dimethyl ammonium chloride: 14.4%

  • Dioctyl dimethyl ammonium chloride: 9.6%

Q2: How does BARDAC 208M exert its antimicrobial effect?

A2: As a cationic surfactant, BARDAC 208M's positively charged molecules interact with the negatively charged microbial cell membranes. This disrupts the membrane's integrity, leading to the leakage of essential intracellular components and ultimately, cell death.

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

A3: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Q4: I am observing inconsistent results in my MIC/MBC assays. What could be the cause?

A4: Inconsistent results can stem from several factors. Please refer to our Troubleshooting Guide below for a detailed breakdown of potential issues and their solutions.

Q5: Can BARDAC 208M be used against biofilms?

A5: Quaternary ammonium compounds, the active components of BARDAC 208M, can be effective against biofilms, but their efficacy can be influenced by the biofilm's maturity and composition. Higher concentrations and longer contact times may be necessary compared to planktonic cells.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No antimicrobial activity observed - Incorrect concentration of BARDAC 208M.- Inactivation by incompatible substances (e.g., anionic detergents).- Degraded BARDAC 208M solution.- Verify dilution calculations and ensure accurate pipetting.- Use deionized or distilled water for dilutions. Avoid tap water which may contain interfering minerals.- Prepare fresh solutions of BARDAC 208M for each experiment.
High variability in MIC/MBC values - Inconsistent inoculum density.- Variation in incubation time or temperature.- Contamination of cultures.- Standardize the inoculum preparation to achieve a consistent cell density (e.g., using a spectrophotometer to measure optical density).- Ensure precise control over incubation conditions.- Use aseptic techniques to prevent contamination.
Precipitate formation in BARDAC 208M solution - Incompatibility with the solvent or media.- Use of hard water for dilution.- Test the solubility of BARDAC 208M in your specific media at the desired concentration before starting the experiment.- Use purified water for all dilutions.
Reduced efficacy against specific microbial strains - Intrinsic resistance of the microorganism.- Presence of organic load (e.g., serum, proteins) that can neutralize the disinfectant.- Consider using higher concentrations of BARDAC 208M or longer contact times.- If applicable, perform experiments in media with and without organic load to assess its impact.

Quantitative Data: Effective Concentrations of BARDAC 208M Components

The following tables summarize the available data on the antimicrobial efficacy of the key active ingredients in BARDAC 208M. It is important to note that these values are indicative and the optimal concentration for your specific experimental conditions should be determined empirically.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Didecyl Dimethyl Ammonium Chloride (DDAC)

Microbial TargetGram StainMIC (µg/mL)Reference
Escherichia coliNegative1.3[2]
Staphylococcus aureusPositive0.4 - 1.8

Table 2: General Efficacy of BARDAC 208M

Microbial CategoryEfficacyNotes
Bacteria (Gram-positive & Gram-negative) HighBroad-spectrum bactericidal activity.
Fungi (e.g., Aspergillus niger) HighEffective against various fungal species.
Enveloped Viruses HighDisrupts the lipid envelope of viruses.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of BARDAC 208M against a specific bacterium.

Materials:

  • BARDAC 208M

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips

  • Incubator

Procedure:

  • Prepare BARDAC 208M Stock Solution: Prepare a stock solution of BARDAC 208M in a suitable sterile solvent (e.g., sterile deionized water).

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the BARDAC 208M stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculum Preparation: Adjust the turbidity of the bacterial culture with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in sterile broth to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final concentration of approximately 1.5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well containing broth and inoculum without BARDAC 208M.

    • Negative Control: A well containing only broth.

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is the lowest concentration of BARDAC 208M at which no visible growth (turbidity) is observed.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a follow-up to the MIC assay to determine the bactericidal concentration.

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and streak it onto a sterile agar plate.

  • Incubation: Incubate the agar plates at the optimal temperature for the test organism for 24-48 hours.

  • Result Interpretation: The MBC is the lowest concentration of BARDAC 208M that results in no bacterial growth on the agar plate.

Visualizing Mechanisms and Workflows

To further aid in understanding the experimental processes and the mechanism of action of BARDAC 208M, the following diagrams have been generated.

G cluster_workflow Experimental Workflow: MIC & MBC Determination prep_bardac Prepare BARDAC 208M Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate prep_bardac->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate (18-24h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate Plates (24-48h) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no growth) incubate_mbc->read_mbc

Caption: Workflow for determining MIC and MBC of BARDAC 208M.

G cluster_pathway Mechanism of Action of BARDAC 208M on Bacterial Cell bardac BARDAC 208M (Cationic Quaternary Ammonium Compounds) interaction Electrostatic Interaction bardac->interaction disruption Membrane Disruption & Increased Permeability bardac->disruption Binds to and inserts into membrane cell_membrane Bacterial Cell Membrane (Negatively Charged) cell_membrane->disruption interaction->cell_membrane leakage Leakage of Intracellular Components (Ions, Metabolites, RNA, DNA) disruption->leakage cell_death Cell Death leakage->cell_death

Caption: Antimicrobial mechanism of BARDAC 208M on a bacterial cell.

References

Technical Support Center: Neutralization of BARDAC 208M in Antimicrobial Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective neutralization of BARDAC 208M, a quaternary ammonium compound (QAC)-based antimicrobial, in efficacy testing. Accurate neutralization is critical to prevent false-negative results and ensure the reliable evaluation of antimicrobial products.

Frequently Asked Questions (FAQs)

Q1: What is BARDAC 208M and why is neutralization important in testing its antimicrobial efficacy?

A1: BARDAC 208M is a blend of twin-chain quaternary ammonium compounds and alkyl dimethyl benzyl ammonium chloride, recognized for its potent germicidal action against a wide range of microorganisms.[1][2] In antimicrobial efficacy testing, it is crucial to neutralize the activity of BARDAC 208M at the end of the specified contact time. Failure to do so can lead to continued microbial inhibition, resulting in an overestimation of the disinfectant's efficacy and producing inaccurate, unreliable data.

Q2: What are the common methods for neutralizing BARDAC 208M?

A2: The most common and effective method for neutralizing QACs like BARDAC 208M is chemical inactivation. This involves the use of specific chemical agents that inhibit the antimicrobial properties of the QACs. Formulations such as Dey-Engley (D/E) Neutralizing Broth are widely used for this purpose.

Q3: What are the key active ingredients in neutralizers for BARDAC 208M?

A3: The primary active ingredients in neutralizers for QACs are non-ionic surfactants. Specifically, lecithin and polysorbate 80 (Tween® 80) are highly effective. Lecithin is known to neutralize the quaternary ammonium compounds, while polysorbate 80 assists in this process and also neutralizes other potential interfering substances.

Q4: Are there standardized protocols for validating the effectiveness of a neutralizer for BARDAC 208M?

A4: Yes, standardized protocols from organizations like AOAC International and the U.S. Environmental Protection Agency (EPA) provide frameworks for neutralization confirmation. These protocols are designed to verify that the chosen neutralizer effectively inactivates the antimicrobial agent without being toxic to the test microorganisms. A key aspect of these validation studies is to demonstrate the recovery of a low number of viable microorganisms in the presence of the neutralized disinfectant.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the neutralization of BARDAC 208M in antimicrobial testing.

Problem Potential Cause Recommended Solution
No microbial growth in the neutralized sample (potential false positive for disinfectant efficacy) 1. Incomplete Neutralization: The concentration or volume of the neutralizer is insufficient to inactivate the BARDAC 208M completely. 2. Neutralizer Toxicity: The neutralizing agent itself is toxic to the test microorganism. 3. Bacteriostatic Effect: Residual disinfectant, even if partially neutralized, is preventing microbial growth without killing the organisms.1. Validate Neutralizer Efficacy: Perform a neutralization validation study to determine the optimal concentration of the neutralizer for the specific concentration of BARDAC 208M being tested. Increase the neutralizer concentration or the ratio of neutralizer to disinfectant. 2. Perform a Neutralizer Toxicity Test: Inoculate the neutralizer (without the disinfectant) with the test microorganism to ensure it supports growth. If it is toxic, a different neutralizer or a lower concentration may be required. 3. Subculture to a Secondary Medium: Transfer an aliquot of the neutralized sample to a secondary, non-inhibitory growth medium to dilute any residual bacteriostatic agents and allow for the recovery of viable but non-growing organisms.
Unexpectedly high microbial growth in control plates Contamination: Contamination of the neutralizer, diluents, or during the plating process.Review Aseptic Techniques: Ensure all materials are sterile and that proper aseptic techniques are followed throughout the procedure. Include sterility controls for all media and reagents.
High variability in results between replicates 1. Inconsistent Neutralization: Inconsistent mixing of the disinfectant and neutralizer. 2. Pipetting Errors: Inaccurate pipetting of the disinfectant, neutralizer, or microbial culture.1. Standardize Mixing Procedure: Ensure thorough and consistent mixing of the disinfectant and neutralizer for the specified time in all replicates. 2. Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes used in the assay.

Data Presentation: Efficacy of Neutralizers for Quaternary Ammonium Compounds

The following tables summarize quantitative data on the efficacy of common neutralizers against quaternary ammonium compounds, which are the active components of BARDAC 208M. This data is representative and can be used as a starting point for developing a specific neutralization protocol for BARDAC 208M.

Table 1: Composition of a Standard Dey-Engley (D/E) Neutralizing Broth

ComponentConcentration (g/L)Purpose
Lecithin7.0Neutralizes quaternary ammonium compounds
Polysorbate 805.0Neutralizes quaternary ammonium compounds and other disinfectants
Sodium Thiosulfate6.0Neutralizes halogens
Sodium Thioglycollate1.0Neutralizes mercurials
Sodium Bisulfite2.5Neutralizes aldehydes
Dextrose10.0Carbohydrate source for microbial growth
Casein Enzymic Hydrolysate5.0Nitrogen and amino acid source
Yeast Extract2.5Vitamin source
Bromocresol Purple0.02pH indicator

Table 2: Example Neutralizer Efficacy Data for a Quaternary Ammonium Compound (QAC)

This table is based on data from studies evaluating the neutralization of QACs and demonstrates the recovery of Salmonella enterica after exposure to a QAC and subsequent neutralization with varying concentrations of lecithin and polysorbate 80.

QAC Concentration (% v/v)Neutralizer Concentration (Relative to Standard D/E Broth)Mean Microbial Recovery (%)
0.10.5x85
0.11.0x95
0.40.5x60
0.41.0x92
0.81.0x88
0.82.0x96

Note: This data is illustrative and the optimal neutralizer concentration for BARDAC 208M should be determined experimentally.

Experimental Protocols

Protocol 1: Validation of Neutralizer Efficacy

This protocol is adapted from standard AOAC and EPA guidelines for neutralization confirmation.[3]

Objective: To confirm that the chosen neutralizer effectively inactivates BARDAC 208M without being toxic to the test microorganism.

Materials:

  • BARDAC 208M working solution

  • Chosen neutralizer (e.g., Dey-Engley Neutralizing Broth)

  • Test microorganism culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Phosphate-buffered saline (PBS) or other suitable diluent

  • Standard laboratory equipment for microbiology (pipettes, tubes, incubator, etc.)

Procedure:

  • Neutralizer Efficacy Test: a. Prepare a series of tubes containing the neutralizer. b. Add the BARDAC 208M working solution to each tube. c. Immediately inoculate each tube with a low concentration (e.g., 10-100 CFU) of the test microorganism. d. Plate the contents of each tube onto a suitable growth medium. e. Incubate the plates under appropriate conditions. f. Enumerate the colonies and calculate the percent recovery compared to a control without the disinfectant.

  • Neutralizer Toxicity Test: a. Prepare a series of tubes containing the neutralizer. b. Inoculate each tube with a low concentration of the test microorganism. c. Plate the contents of each tube onto a suitable growth medium. d. Incubate and enumerate as above. The recovery should not be significantly lower than a control without the neutralizer.

  • Viability Control: a. Inoculate a tube of PBS or other non-inhibitory diluent with the same low concentration of the test microorganism. b. Plate and incubate as above to confirm the viability of the inoculum.

Acceptance Criteria: A neutralizer is considered effective if the microbial recovery in the presence of the neutralized disinfectant is at least 70% of the viability control, and the neutralizer itself is not toxic to the microorganism.

Visualizations

Neutralization_Validation_Workflow cluster_prep Preparation cluster_tests Validation Tests cluster_analysis Analysis BARDAC BARDAC 208M Solution Efficacy_Test Neutralizer Efficacy Test (BARDAC + Neutralizer + Microbe) BARDAC->Efficacy_Test Neutralizer Neutralizer Solution Neutralizer->Efficacy_Test Toxicity_Test Neutralizer Toxicity Test (Neutralizer + Microbe) Neutralizer->Toxicity_Test Microbe Test Microorganism Culture Microbe->Efficacy_Test Microbe->Toxicity_Test Viability_Control Viability Control (Diluent + Microbe) Microbe->Viability_Control Plating Plate and Incubate Efficacy_Test->Plating Toxicity_Test->Plating Viability_Control->Plating Enumeration Colony Enumeration Plating->Enumeration Comparison Compare Recoveries Enumeration->Comparison

Caption: Workflow for Neutralization Validation.

Troubleshooting_Logic Start No Microbial Growth Observed Incomplete_Neut Incomplete Neutralization? Start->Incomplete_Neut Toxicity Neutralizer Toxicity? Incomplete_Neut->Toxicity No Increase_Neut Increase Neutralizer Concentration Incomplete_Neut->Increase_Neut Yes Bacteriostasis Bacteriostasis? Toxicity->Bacteriostasis No Toxicity_Test Perform Toxicity Test Toxicity->Toxicity_Test Yes Subculture Subculture to Secondary Medium Bacteriostasis->Subculture Yes Fail Investigate Further Bacteriostasis->Fail No Pass Valid Result Increase_Neut->Pass Toxicity_Test->Pass Subculture->Pass

Caption: Troubleshooting Logic for No Microbial Growth.

References

Long-term stability of BARDAC 208M stock solutions for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability and use of BARDAC 208M stock solutions in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is BARDAC 208M and what is its primary mechanism of action?

BARDAC 208M is a disinfectant and sanitizer that is a blend of twin-chain quaternary ammonium compounds (QACs) and alkyl dimethyl benzyl ammonium chloride.[1][2] Its principle mechanism of action is the disruption of microbial cell membranes, leading to cell lysis and death. This broad-spectrum antimicrobial activity makes it effective against bacteria, fungi, viruses, and algae.[1][2]

Q2: What are the recommended storage conditions for BARDAC 208M concentrate and stock solutions?

Q3: What solvents are recommended for preparing BARDAC 208M stock solutions?

BARDAC 208M is freely soluble in water, lower alcohols (like ethanol), ketones, and glycols.[1][2] The choice of solvent will depend on the specific experimental requirements and compatibility with the assay system. For most cell culture applications, sterile, deionized water or a buffered solution like phosphate-buffered saline (PBS) is recommended.

Q4: Is BARDAC 208M compatible with other chemicals or substances commonly found in a research lab?

No, BARDAC 208M is incompatible with strong oxidizing agents (e.g., calcium hypochlorite, nitric acid) and anionic surfactants or soaps.[5][6] Mixing with these substances can lead to explosive reactions or inactivation of the antimicrobial agent.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation or cloudiness in stock solution upon storage The solution may have been stored at a low temperature, causing congealing.[2]Gently warm the solution with mixing. This process is typically reversible.[2]
Inconsistent or unexpected experimental results 1. Degradation of the stock solution due to improper storage. 2. Incompatibility with components in the experimental medium (e.g., anionic detergents). 3. Errors in dilution or concentration calculations.1. Prepare a fresh stock solution from the concentrate. 2. Review all components of your assay for potential incompatibilities. 3. Verify all calculations and ensure accurate pipetting.
Loss of antimicrobial activity 1. The stock solution has expired or degraded. 2. The solution was exposed to incompatible substances.1. Prepare a fresh stock solution and verify its activity using a standard microbial inhibition assay. 2. Ensure that all labware is thoroughly rinsed and free of any residual soaps or detergents.
Visible particles or filter fouling during solution preparation The concentrate may not be fully dissolved, or there may be particulate contaminants.Ensure the concentrate is completely dissolved by adequate mixing. For critical applications, consider filtering the stock solution through a sterile, low-protein-binding syringe filter (e.g., 0.22 µm).

Experimental Protocols

Preparation of a 10% (w/v) BARDAC 208M Stock Solution
  • Materials:

    • BARDAC 208M concentrate

    • Sterile, deionized water or desired solvent

    • Sterile, conical tubes (e.g., 50 mL)

    • Calibrated pipettes

    • Vortex mixer

  • Procedure:

    • In a sterile biosafety cabinet, add 40 mL of the desired sterile solvent to a 50 mL conical tube.

    • Carefully weigh 5 g of BARDAC 208M concentrate and add it to the solvent.

    • Bring the final volume to 50 mL with the solvent.

    • Cap the tube tightly and vortex thoroughly until the solution is completely clear and free of any visible particulates.

    • Store the stock solution in appropriate aliquots at the recommended temperature.

Assessment of Stock Solution Stability

The stability of a diluted disinfectant solution can be assessed by monitoring the concentration of its active ingredients over time. A common criterion for stability is the maintenance of at least 90% of the initial concentration.[7][8]

  • Materials:

    • Prepared BARDAC 208M stock solution

    • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

    • Appropriate storage containers (e.g., amber vials)

  • Procedure:

    • Immediately after preparation (Day 0), determine the initial concentration of the active ingredients in the stock solution using a validated analytical method like HPLC.

    • Store aliquots of the stock solution under various conditions (e.g., 4°C, room temperature, -20°C).

    • At specified time intervals (e.g., 7, 14, 30, 60, and 90 days), analyze the concentration of the active ingredients in the stored samples.

    • Calculate the percentage of the initial concentration remaining at each time point. The solution is considered stable as long as the concentration remains at or above 90% of the initial concentration.

Visualizations

experimental_workflow Experimental Workflow for Preparing and Testing BARDAC 208M Stock Solutions cluster_prep Stock Solution Preparation cluster_stability Long-Term Stability Assessment cluster_application Experimental Application prep1 Weigh BARDAC 208M Concentrate prep2 Dissolve in Sterile Solvent prep1->prep2 prep3 Vortex to Homogenize prep2->prep3 prep4 Sterile Filtration (Optional) prep3->prep4 stability1 Aliquot and Store at Different Temperatures prep4->stability1 Start Stability Study app1 Dilute to Working Concentration prep4->app1 Use in Experiments stability2 Analyze Concentration at Time Points (T=0, T=x) stability1->stability2 stability3 Calculate % of Initial Concentration stability2->stability3 stability4 Determine Shelf-Life (>90% Initial Conc.) stability3->stability4 app2 Perform Assay (e.g., Cell Viability) app1->app2 app3 Data Analysis app2->app3

Caption: Workflow for BARDAC 208M solution preparation and stability testing.

signaling_pathway Proposed Mechanism of BARDAC 208M Antimicrobial Action bardac BARDAC 208M (Quaternary Ammonium Compound) membrane Bacterial Cell Membrane bardac->membrane Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Cytoplasmic Contents (Ions, Metabolites, RNA, DNA) disruption->leakage lysis Cell Lysis and Death leakage->lysis

Caption: BARDAC 208M's proposed mechanism of antimicrobial action.

References

Technical Support Center: BARDAC 208M Interference with Downstream Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from BARDAC 208M in downstream biological assays. BARDAC 208M is a broad-spectrum antimicrobial agent, a blend of quaternary ammonium compounds (QACs), including alkyl dimethyl benzyl ammonium chloride and dialkyl dimethyl ammonium chloride. Its surface-active and protein-binding properties can lead to interference in sensitive biological assays.

Frequently Asked Questions (FAQs)

Q1: What is BARDAC 208M and why might it interfere with my experiments?

A1: BARDAC 208M is a potent, fourth-generation quaternary ammonium compound-based disinfectant used for hard surface disinfection and in water treatment.[1][2] Its cationic and amphiphilic nature allows it to interact with negatively charged molecules such as proteins and nucleic acids, which are central components of many biological assays. This interaction can lead to denaturation of enzymes, inhibition of polymerases, and non-specific binding in immunoassays, ultimately affecting assay results.

Q2: At what concentrations can I expect to see interference from BARDAC 208M?

A2: The concentration at which BARDAC 208M interferes with an assay is highly dependent on the specific assay's sensitivity and the components involved. For cell-based assays, cytotoxic effects can be observed at low micromolar concentrations. For PCR and immunoassays, even trace amounts can cause significant inhibition or false signals. It is crucial to determine the inhibitory concentration of BARDAC 208M for your specific experimental setup.

Q3: Can I autoclave my equipment to remove BARDAC 208M?

A3: Autoclaving is not an effective method for removing BARDAC 208M. While it will sterilize your equipment, the chemical compounds of BARDAC 208M will remain and can still interfere with your assays. Thorough cleaning and rinsing, potentially with a neutralizing agent, are necessary.

Q4: Are there any general steps I can take to minimize interference from BARDAC 208M?

A4: Yes. The most effective preventative measure is to avoid using BARDAC 208M-containing disinfectants on surfaces that will come into contact with your experimental samples or reagents. If its use is unavoidable, meticulous rinsing of all surfaces with sterile, deionized water is essential. For samples that may be contaminated, specific neutralization protocols should be followed.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (e.g., MTT, XTT)

Quaternary ammonium compounds like those in BARDAC 208M are known to be cytotoxic. This can directly impact the results of cell viability assays, but can also be a source of interference with the assay chemistry itself.

Troubleshooting Steps:

  • Determine the Cytotoxicity of BARDAC 208M on Your Cell Line: It is critical to establish a dose-response curve to understand the cytotoxic concentration range of BARDAC 208M for your specific cell line.

  • Incorporate a Neutralization Step: If BARDAC 208M contamination is suspected, consider a neutralization step prior to performing the viability assay.

  • Use a Control for Assay Interference: Run a cell-free control with BARDAC 208M at the suspected contaminating concentration to see if it directly reacts with the assay reagents (e.g., reduction of MTT).

  • Consider Alternative Viability Assays: Some viability assays may be less susceptible to chemical interference. Consider assays based on different principles, such as ATP measurement (e.g., CellTiter-Glo®) or real-time impedance-based assays.

Quantitative Data: Cytotoxicity of Structurally Similar Quaternary Ammonium Compounds

CompoundCell LineAssay DurationIC50 (µM)
Benzalkonium Chloride (BAC)HepG224 hours~15
Benzalkonium Chloride (BAC)A54948 hours~5
Didecyldimethylammonium Chloride (DDAC)HepG248 hours4.80
Didecyldimethylammonium Chloride (DDAC)MCF-748 hours10.5 - 16.0

Disclaimer: The IC50 values presented are for individual components of BARDAC 208M and may not directly reflect the cytotoxicity of the BARDAC 208M formulation. It is highly recommended to determine the specific IC50 for BARDAC 208M in your experimental system.

Experimental Protocol: Neutralization for Cell-Based Assays

This protocol is designed to neutralize residual BARDAC 208M in cell culture before proceeding with a downstream viability assay.

  • Prepare Neutralizing Solution: Prepare a solution of Letheen Broth or D/E Neutralizing Broth. These broths contain lecithin and polysorbate 80, which are effective in neutralizing quaternary ammonium compounds.

  • Wash Cells: Gently aspirate the culture medium from your cells.

  • Neutralize: Add a sufficient volume of the neutralizing broth to cover the cell monolayer and incubate for 5-10 minutes at room temperature.

  • Rinse: Aspirate the neutralizing broth and wash the cells twice with a sterile phosphate-buffered saline (PBS) or a balanced salt solution.

  • Proceed with Assay: After the final wash, you can proceed with your intended cell viability assay protocol.

Workflow for Troubleshooting Cell Viability Assay Interference

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Mitigation Strategies cluster_3 Resolution Unexpected_Cytotoxicity Unexpected or Inconsistent Cell Viability Results Dose_Response Perform Dose-Response Curve for BARDAC 208M Unexpected_Cytotoxicity->Dose_Response Is cytotoxicity dose-dependent? Cell_Free_Control Run Cell-Free Control with BARDAC 208M Unexpected_Cytotoxicity->Cell_Free_Control Does BARDAC 208M interfere with assay reagents? Neutralization Implement Neutralization Protocol Dose_Response->Neutralization If contamination is suspected Alternative_Assay Consider Alternative Viability Assay Cell_Free_Control->Alternative_Assay If direct interference is confirmed Reliable_Data Obtain Reliable Viability Data Neutralization->Reliable_Data Alternative_Assay->Reliable_Data

Caption: Troubleshooting workflow for BARDAC 208M interference in cell viability assays.

Issue 2: PCR Inhibition - Reduced or No Amplification

Quaternary ammonium compounds can inhibit PCR by interacting with DNA polymerase and/or the DNA template itself.

Troubleshooting Steps:

  • Dilute the Template DNA: PCR inhibitors are often concentration-dependent. Diluting the template DNA can sometimes reduce the inhibitor concentration to a level that is tolerated by the polymerase.

  • Use a PCR Additive: Bovine Serum Albumin (BSA) can be added to the PCR reaction to bind to inhibitors and relieve their effect on the polymerase.[2][3][4][5][6] Other additives like betaine or DMSO may also be effective.

  • Choose an Inhibitor-Resistant Polymerase: Some commercially available DNA polymerases are engineered for higher tolerance to common PCR inhibitors.

  • Implement a Sample Clean-up/Neutralization Step: If significant contamination is suspected, a pre-PCR sample clean-up is recommended.

Quantitative Data: PCR Inhibition and Mitigation with BSA

The following table provides a general guideline for the concentrations at which some common PCR inhibitors show their effects and the typical concentration of BSA used for mitigation.

Inhibitor Type (Example)Typical Inhibitory ConcentrationBSA Concentration for Mitigation
Cationic Detergents Low µM to mM range0.1 - 0.8 mg/mL
Phenolic Compounds ng/µL to µg/µL range0.1 - 0.8 mg/mL
Humic Acids ng/µL to µg/µL range0.1 - 0.8 mg/mL

Experimental Protocol: PCR with BSA to Mitigate Inhibition

  • Prepare a BSA Stock Solution: Prepare a 10 mg/mL stock solution of PCR-grade BSA in nuclease-free water.

  • Set up PCR Reactions: Assemble your PCR reactions as you normally would.

  • Add BSA: To the final reaction mixture, add BSA to a final concentration of 0.1 to 0.8 mg/mL. It is recommended to test a range of BSA concentrations to find the optimal one for your system.

  • Run PCR: Proceed with your standard thermal cycling protocol.

G cluster_0 BARDAC 208M (QACs) cluster_1 PCR Components cluster_2 Inhibitory Interaction QAC Quaternary Ammonium Compounds (Cationic) DNA_Polymerase DNA Polymerase (Negatively Charged) QAC->DNA_Polymerase Binds to and denatures enzyme DNA_Template DNA Template (Negatively Charged) QAC->DNA_Template Binds to DNA, preventing annealing Inhibition Inhibition of Amplification DNA_Polymerase->Inhibition DNA_Template->Inhibition

Caption: Logical steps for troubleshooting BARDAC 208M interference in ELISA.

References

Technical Support Center: Addressing Microbial Resistance to BARDAC 208M in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating microbial resistance to BARDAC 208M, particularly in the context of long-term studies.

BARDAC 208M: An Overview

BARDAC 208M is a fourth-generation disinfectant that combines twin-chain quaternary ammonium compounds (QACs) with alkyl dimethyl benzyl ammonium chloride.[1][2][3][4][5] This synergistic blend is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses, by disrupting their cell membranes.[6][7] BARDAC 208M is composed of several active ingredients, including:

  • Alkyl (C12-C16) dimethyl benzyl ammonium chloride

  • Octyl decyl dimethyl ammonium chloride

  • Dioctyl dimethyl ammonium chloride

  • Didecyl dimethyl ammonium chloride[1][4][8]

Long-term exposure to sub-lethal concentrations of QACs can lead to the development of microbial resistance, not only to the disinfectant itself but also potentially to clinically relevant antibiotics.[9][10][11][12] This cross-resistance is a significant concern in both clinical and industrial settings.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of BARDAC 208M against our bacterial strain in a long-term evolution experiment. What could be the underlying resistance mechanisms?

A1: Increased MIC values over time suggest the development of resistance. For QACs like those in BARDAC 208M, several mechanisms, often acting in concert, could be responsible:

  • Efflux Pumps: Overexpression of efflux pumps is a primary mechanism of resistance. These membrane proteins actively transport the QAC molecules out of the bacterial cell, preventing them from reaching their target.

  • Cell Membrane Modification: Alterations in the composition and charge of the bacterial cell membrane can reduce the binding and insertion of the cationic QAC molecules, thereby decreasing their efficacy.

  • Biofilm Formation: Bacteria encased in a biofilm matrix are inherently more resistant to disinfectants. The extracellular polymeric substance (EPS) of the biofilm can act as a physical barrier, preventing BARDAC 208M from reaching the cells.

  • Enzymatic Degradation: Although less common for QACs, some bacteria may develop the ability to enzymatically degrade the disinfectant molecules.

Q2: Our BARDAC 208M solution appears to be less effective over time, even with newly prepared dilutions. What could be the issue?

A2: If you are confident in your dilution preparation, consider the following factors:

  • Water Hardness and Organic Load: The effectiveness of BARDAC 208M can be diminished in the presence of hard water and high organic loads (e.g., soil, blood, or other biological materials). These can interfere with the activity of the QACs. Ensure your test conditions are consistent and representative of the intended application.

  • Inappropriate Storage: Ensure the concentrated BARDAC 208M and its dilutions are stored according to the manufacturer's instructions to prevent degradation of the active ingredients.

  • Contamination of Stock Solutions: It is crucial to use aseptic techniques when preparing and handling all solutions to prevent microbial contamination, which could degrade the product or introduce resistant organisms.

Q3: We are struggling to get reproducible results in our biofilm resistance assays with BARDAC 208M. What are some common pitfalls?

A3: Biofilm assays can be challenging due to their inherent variability. Here are some troubleshooting tips:

  • Inconsistent Biofilm Formation: Ensure your protocol for biofilm growth is standardized. Factors such as inoculum density, growth medium, incubation time, and the type of surface (e.g., microtiter plate material) can significantly impact biofilm formation.

  • Inadequate Removal of Planktonic Cells: Before applying BARDAC 208M, it is essential to thoroughly wash the biofilms to remove all non-adherent, planktonic cells, which are more susceptible to the disinfectant.

  • Improper Staining and Quantification: If using a staining method like crystal violet, ensure consistent staining and washing steps to avoid variability in quantification.

Troubleshooting Guides

Troubleshooting Inconsistent MIC Results
Problem Possible Cause Recommended Solution
Variable MIC values between replicates Inaccurate serial dilutions.Use calibrated pipettes and ensure thorough mixing at each dilution step.
Inconsistent inoculum density.Standardize the inoculum to a specific McFarland standard or optical density.
Contamination of the culture or media.Use aseptic techniques and perform sterility checks on your media.
No growth in control wells Inactive inoculum.Use a fresh, viable culture for your inoculum.
Incorrect growth medium or incubation conditions.Ensure the medium and incubation temperature/atmosphere are optimal for the test organism.
Unexpectedly high MIC values Bacterial contamination with a more resistant strain.Isolate and re-identify your test organism.
Inactivation of BARDAC 208M by components in the medium.Use a standard, recommended medium for susceptibility testing, such as Mueller-Hinton Broth.
Troubleshooting Biofilm Eradication Assays
Problem Possible Cause Recommended Solution
Complete eradication of biofilm at all concentrations Immature or weak biofilm.Increase the incubation time for biofilm formation or optimize growth conditions.
Overestimation of biofilm viability (e.g., crystal violet staining).Use a viability stain (e.g., resazurin-based) or colony-forming unit (CFU) plating to assess cell death.
No significant reduction in biofilm at any concentration Highly resistant biofilm.Test a wider and higher range of BARDAC 208M concentrations.
Insufficient contact time.Increase the duration of exposure to the disinfectant.
Presence of a thick EPS matrix protecting the cells.Consider using agents that can disrupt the EPS matrix in combination with BARDAC 208M.

Quantitative Data on Resistance Development

The following table summarizes data from a study on the development of resistance to Didecyldimethylammonium Chloride (DDAC), a key component of BARDAC 208M, in Pseudomonas aeruginosa after repeated exposure.

Parameter Parental Strain DDAC-Adapted Strain
DDAC MIC (mg/L) 432
Cross-Resistance to Benzalkonium Chloride (MIC, mg/L) 864
Cross-Resistance to Ciprofloxacin (MIC, mg/L) 0.254
Efflux Pump Gene (e.g., mexCD-oprJ) Expression BaselineIncreased

This data is illustrative and based on general findings for QAC resistance. Actual values may vary depending on the specific bacterial strain and experimental conditions.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Preparation of BARDAC 208M Dilutions: Prepare a series of twofold dilutions of BARDAC 208M in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should bracket the expected MIC.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the BARDAC 208M dilutions. Include a positive control well (inoculum without disinfectant) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of BARDAC 208M that completely inhibits visible bacterial growth.

Protocol for Assessing Biofilm Resistance (Crystal Violet Assay)
  • Biofilm Formation: In a 96-well flat-bottom plate, add a standardized bacterial suspension in a suitable growth medium. Incubate for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells by gently washing the wells with sterile phosphate-buffered saline (PBS).

  • Treatment: Add different concentrations of BARDAC 208M to the wells containing the established biofilms and incubate for a defined contact time (e.g., 1-24 hours).

  • Staining: After treatment, wash the wells with PBS and stain the remaining biofilm with a 0.1% crystal violet solution for 15 minutes.

  • Quantification: Wash away the excess stain and solubilize the bound crystal violet with 30% acetic acid. Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The reduction in absorbance compared to the untreated control indicates the antibiofilm activity of BARDAC 208M.

Visualizations

ResistanceMechanisms cluster_cell Bacterial Cell EffluxPump Efflux Pump BARDAC_208M BARDAC 208M EffluxPump->BARDAC_208M Expulsion Membrane Cell Membrane Membrane->BARDAC_208M Reduced Permeability Biofilm Biofilm Formation BARDAC_208M->EffluxPump Enters Cell BARDAC_208M->Membrane Disruption BARDAC_208M->Biofilm Limited Penetration MIC_Workflow start Start prep_dilutions Prepare BARDAC 208M Serial Dilutions start->prep_dilutions prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end TroubleshootingLogic start Inconsistent MIC Results check_dilutions Verify Serial Dilution Technique start->check_dilutions check_inoculum Check Inoculum Standardization start->check_inoculum check_sterility Confirm Culture and Media Sterility start->check_sterility reproducible Results are Reproducible check_dilutions->reproducible Correct not_reproducible Continue Troubleshooting check_dilutions->not_reproducible Incorrect check_inoculum->reproducible Correct check_inoculum->not_reproducible Incorrect check_sterility->reproducible Correct check_sterility->not_reproducible Incorrect

References

Navigating the Disposal of BARDAC 208M Waste in a Laboratory Setting: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper disposal of BARDAC 208M waste generated in a laboratory environment. Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What is BARDAC 208M and what are its primary hazards?

A1: BARDAC 208M is a disinfectant and cleaning agent, classified as a fourth-generation quaternary ammonium compound (quat).[1][2][3] Its primary components are a blend of alkyl dimethyl benzyl ammonium chloride and dialkyl dimethyl ammonium chloride.[2] Key hazards associated with BARDAC 208M include:

  • Corrosivity: It can cause severe skin burns and eye damage.[4]

  • Flammability: It is a flammable liquid.[4]

  • Environmental Hazard: It is toxic to aquatic organisms and can have long-term adverse effects on the aquatic environment.[4][5]

Q2: Can I dispose of small quantities of dilute BARDAC 208M solution down the drain?

A2: No, it is strongly advised not to dispose of any BARDAC 208M solutions down the drain, regardless of dilution.[4][5] This is due to its high toxicity to aquatic life.[4][5] Improper disposal can lead to contamination of waterways and harm to the environment. All BARDAC 208M waste, including dilute solutions, should be collected and treated as hazardous waste.

Q3: How should I dispose of solid waste contaminated with BARDAC 208M (e.g., gloves, pipette tips, paper towels)?

A3: Solid waste contaminated with BARDAC 208M should be collected in a designated, clearly labeled hazardous waste container.[4][6] This waste should be segregated from other laboratory trash. The container should be sealed and disposed of through your institution's hazardous waste management program. Incineration is often the preferred method for disposal of such contaminated materials.[6]

Q4: What type of container should I use for collecting BARDAC 208M waste?

A4: BARDAC 208M waste should be collected in chemically resistant containers. High-density polyethylene (HDPE) containers are a suitable option as they show good resistance to the chemical components of BARDAC 208M.[7][8][9][10] Always ensure the container is properly labeled with "Hazardous Waste," the chemical name (BARDAC 208M), and the associated hazards (Corrosive, Flammable, Environmental Hazard).[11]

Q5: Is it possible to neutralize BARDAC 208M waste in the lab before disposal?

A5: Yes, in-lab neutralization of BARDAC 208M waste is a viable option to reduce its hazardous characteristics before disposal. However, this process must be carried out with caution and in accordance with your institution's safety protocols. Neutralization can be achieved by using a weak acid to adjust the pH or by complexing the cationic surfactant with an anionic surfactant.[1][11][12] See the detailed experimental protocol below.

Troubleshooting Guide

Issue Possible Cause Solution
Uncertainty about proper disposal route for a specific BARDAC 208M waste stream. Lack of clarity on institutional or local regulations.Do not guess. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Always err on the side of caution and treat the waste as hazardous.
Accidental spill of BARDAC 208M. Improper handling or storage.Evacuate the immediate area. Wearing appropriate Personal Protective Equipment (PPE), contain the spill using an inert absorbent material (e.g., vermiculite, sand).[11] Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste. Report the spill to your laboratory supervisor and EHS department.
Visible degradation of a waste container holding BARDAC 208M. Use of an incompatible container material.Immediately transfer the waste to a compatible container (e.g., HDPE).[7][8][9][10] Inspect waste containers regularly for any signs of degradation.
Neutralization process does not result in a neutral pH. Incorrect amount of neutralizing agent used.Add the neutralizing agent in small increments and re-check the pH frequently using a pH meter or pH indicator strips. Stir the solution continuously during neutralization.

Experimental Protocols

Protocol for In-Lab Neutralization of Aqueous BARDAC 208M Waste

This protocol provides a general guideline for neutralizing small quantities of aqueous BARDAC 208M waste. Always perform this procedure in a chemical fume hood while wearing appropriate PPE (chemical-resistant gloves, safety goggles, and a lab coat).

Method 1: Neutralization with a Weak Acid

  • Dilution: For concentrated BARDAC 208M solutions, slowly dilute with a large volume of cold water in a suitable container. This helps to control the reaction rate.

  • pH Check: BARDAC 208M solutions are typically alkaline. Use a pH meter or pH indicator strips to determine the initial pH of the diluted waste solution.

  • Neutralization: While stirring the solution gently, slowly add a weak acid, such as a 5% citric acid solution.[11] Add the acid in small increments, checking the pH after each addition.

  • Target pH: Continue adding the weak acid until the pH of the solution is between 6.0 and 8.0.[11]

  • Disposal: The neutralized solution should be collected in a clearly labeled hazardous waste container for disposal through your institution's EHS program. Do not pour the neutralized solution down the drain unless explicitly permitted by your institution's EHS department.

Method 2: Neutralization with an Anionic Surfactant

Quaternary ammonium compounds, being cationic surfactants, can be effectively neutralized by forming a complex with anionic surfactants.[1][12]

  • Select Neutralizing Agent: A common and effective anionic surfactant for this purpose is sodium dodecyl sulfate (SDS).

  • Prepare SDS Solution: Prepare a 10% (w/v) solution of SDS in deionized water.

  • Neutralization: While stirring the BARDAC 208M waste solution, slowly add the 10% SDS solution. A precipitate will likely form as the cationic and anionic surfactants complex and precipitate out of solution.

  • Determine Endpoint: Continue adding the SDS solution until no further precipitation is observed. This indicates that the majority of the BARDAC 208M has been complexed.

  • Separation and Disposal:

    • Allow the precipitate to settle.

    • Decant the supernatant liquid and collect it as hazardous aqueous waste.

    • Collect the precipitate (the neutralized complex) as solid hazardous waste.

    • Both waste streams should be disposed of through your institution's hazardous waste program.

Quantitative Data Summary
Parameter Value/Information Source
BARDAC 208M Active Ingredients Alkyl (C14 50%, C12 40%, C16 10%) Dimethyl Benzyl Ammonium Chloride (32%), Octyl Decyl Dimethyl Ammonium Chloride (24%), Dioctyl Dimethyl Ammonium Chloride (9.6%), Didecyl Dimethyl Ammonium Chloride (14.4%)[2]
Recommended Waste Container Material High-Density Polyethylene (HDPE)[7][8][9][10]
Target pH for Neutralization 6.0 - 8.0[11]
Neutralizing Agent (Anionic Surfactant) Sodium Dodecyl Sulfate (SDS)[12]

Visual Workflow for BARDAC 208M Waste Disposal

BARDAC_208M_Waste_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_treatment In-Lab Treatment (Optional) cluster_disposal Final Disposal Aqueous_Waste Aqueous BARDAC 208M Waste (e.g., used solutions) Aqueous_Container Labeled HDPE Container (Aqueous Waste) Aqueous_Waste->Aqueous_Container Solid_Waste Solid BARDAC 208M Waste (e.g., contaminated gloves, tips) Solid_Container Labeled HDPE Container (Solid Waste) Solid_Waste->Solid_Container Neutralization Neutralization (Weak Acid or Anionic Surfactant) Aqueous_Container->Neutralization Optional Step EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Aqueous_Container->EHS_Pickup Solid_Container->EHS_Pickup Neutralization->Aqueous_Container Return to Waste Stream Hazardous_Waste_Facility Transport to Licensed Hazardous Waste Facility EHS_Pickup->Hazardous_Waste_Facility

Caption: Workflow for the proper disposal of BARDAC 208M waste.

This guide is intended to provide a framework for the safe and compliant disposal of BARDAC 208M waste. Researchers are strongly encouraged to consult their institution's specific waste management policies and to contact their EHS department with any questions.

References

Technical Support Center: The Impact of Hard Water on BARDAC 208M Disinfectant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of hard water on the efficacy of BARDAC 208M disinfectant. It includes troubleshooting guides, frequently asked questions, experimental protocols, and data presentation to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is BARDAC 208M and how does it work?

A1: BARDAC 208M is a disinfectant formulation based on a blend of quaternary ammonium compounds (QACs), with key active ingredients including Didecyldimethylammonium chloride (DDAC).[1] Its mechanism of action involves the disruption of microbial cell membranes. The positively charged QAC molecules bind to the negatively charged phospholipids in the cell membrane, leading to altered permeability, leakage of essential intracellular components, and ultimately, cell death.

Q2: How does hard water affect the efficacy of BARDAC 208M?

A2: Hard water contains high concentrations of divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺). These cations can interact with the cationic QAC molecules in BARDAC 208M, potentially reducing the availability of the active ingredient to interact with microbial cells. This can lead to a decrease in disinfectant efficacy. However, BARDAC 208M is described as a "fourth generation" QAC, which is formulated to have a high tolerance to hard water and organic soil loads.[1]

Q3: What are the typical water hardness levels used for disinfectant efficacy testing?

A3: Standardized testing protocols often specify the use of hard water to challenge the efficacy of disinfectants. For example, the European Standard EN 1276 uses hard water for dilution of the disinfectant.[2][3][4] The AOAC International methods also include protocols for testing with hard water, often at a concentration of 400 ppm.[5]

Q4: Are there specific microorganisms that are more or less susceptible to BARDAC 208M in hard water?

A4: The efficacy of BARDAC 208M can vary depending on the target microorganism. Generally, Gram-positive bacteria are more susceptible to QACs than Gram-negative bacteria due to differences in their cell wall structure. The presence of hard water can exacerbate these differences. Standard test organisms often include Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.[2][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced disinfectant efficacy in experimental trials. High water hardness: The water used for dilution may have a higher hardness level than anticipated.1. Measure the hardness of the water used for dilutions. 2. Prepare synthetic hard water at a known concentration (e.g., 200, 400, 600 ppm CaCO₃) for your experiments to ensure consistency. 3. If using tap water, consider deionizing or distilling the water and then adding a known amount of hardness.
Inconsistent results between experiments. Variability in water source: Using tap water from different sources or at different times can lead to variations in water hardness and composition.Standardize the water source for all experiments. Use freshly prepared synthetic hard water for all dilutions.
Precipitate formation when diluting BARDAC 208M. Reaction with ions in hard water: At very high hardness levels, the QACs may precipitate out of solution.1. Observe the solution for any cloudiness or precipitate upon dilution. 2. If precipitation occurs, consider using a lower hardness level for your experiments or consult the manufacturer's technical data sheet for compatibility information.
Failure to meet expected log reduction values. Inadequate contact time or concentration in the presence of hard water: The presence of hard water ions may necessitate a higher concentration of BARDAC 208M or a longer contact time to achieve the desired level of disinfection.1. Review the experimental protocol and ensure the correct concentration and contact time are being used. 2. Consider performing a dose-response experiment to determine the optimal concentration of BARDAC 208M for your specific water hardness level and target microorganism.

Data Presentation

While specific quantitative data for BARDAC 208M at varying levels of water hardness is not publicly available, the following tables provide an illustrative example of how such data could be presented. This hypothetical data is based on the general performance characteristics of DDAC-based disinfectants.

Table 1: Hypothetical Efficacy of BARDAC 208M (1000 ppm) against Pseudomonas aeruginosa in Hard Water

Water Hardness (ppm as CaCO₃)Contact Time (minutes)Log Reduction
0 (Deionized Water)5> 6.0
20055.8
40055.5
60055.1

Table 2: Hypothetical Efficacy of BARDAC 208M (1000 ppm) against Staphylococcus aureus in Hard Water

Water Hardness (ppm as CaCO₃)Contact Time (minutes)Log Reduction
0 (Deionized Water)5> 7.0
20056.8
40056.5
60056.2

Experimental Protocols

Protocol 1: Preparation of Synthetic Hard Water

This protocol is based on the principles outlined in standardized methods like those from AOAC.

  • Prepare Stock Solution A: Dissolve 31.74 g of magnesium chloride (MgCl₂) and 73.99 g of calcium chloride (CaCl₂) in deionized water and make up to 1 liter.

  • Prepare Stock Solution B: Dissolve 56.03 g of sodium bicarbonate (NaHCO₃) in deionized water and make up to 1 liter.

  • To prepare hard water of a specific concentration: Add a calculated volume of Stock Solution A and B to deionized water. For example, to prepare 1 liter of 400 ppm hard water, add 4.0 ml of Stock Solution A and 8.0 ml of Stock Solution B to a 1-liter volumetric flask and fill to the mark with deionized water.

  • Sterilize the prepared hard water by autoclaving or filtration.

Protocol 2: Quantitative Suspension Test for Bactericidal Efficacy (based on EN 1276)
  • Prepare bacterial suspension: Culture the test organism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) to a concentration of 1.5 - 5.0 x 10⁸ CFU/mL.

  • Prepare disinfectant solution: Dilute BARDAC 208M to the desired concentration using the prepared synthetic hard water of a specific hardness level.

  • Inoculation: Add 1 mL of the bacterial suspension to 8 mL of the disinfectant solution and 1 mL of an interfering substance (e.g., bovine albumin solution to simulate soiling).

  • Contact time: Maintain the mixture at a specified temperature (e.g., 20°C) for a defined contact time (e.g., 5 minutes).

  • Neutralization: After the contact time, transfer 1 mL of the mixture to 9 mL of a suitable neutralizer to stop the disinfectant action.

  • Enumeration: Determine the number of surviving bacteria by plating serial dilutions of the neutralized sample onto an appropriate growth medium.

  • Calculation: Calculate the log reduction in bacterial count compared to a control sample without the disinfectant. A log reduction of ≥ 5 is typically required to pass the test.[4]

Visualizations

G cluster_disinfection Mechanism of BARDAC 208M Action bardac BARDAC 208M (QACs) membrane Bacterial Cell Membrane (Negatively Charged) bardac->membrane Electrostatic Interaction disruption Membrane Disruption & Increased Permeability membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Caption: Mechanism of BARDAC 208M action on bacterial cells.

G cluster_workflow Experimental Workflow: Hard Water Efficacy Testing start Start prep_water Prepare Synthetic Hard Water start->prep_water prep_culture Prepare Bacterial Culture start->prep_culture prep_disinfectant Prepare BARDAC 208M Dilution prep_water->prep_disinfectant test Perform Suspension Test (e.g., EN 1276) prep_disinfectant->test prep_culture->test neutralize Neutralize Disinfectant test->neutralize plate Plate and Incubate neutralize->plate count Count Colonies & Calculate Log Reduction plate->count end End count->end

Caption: Workflow for testing BARDAC 208M efficacy in hard water.

G cluster_relationship Logical Relationship: Hard Water and Efficacy hard_water Increased Water Hardness (Ca²⁺, Mg²⁺) qac_interaction Interaction with QAC Cations hard_water->qac_interaction reduced_availability Reduced Availability of Free QACs qac_interaction->reduced_availability reduced_efficacy Potentially Reduced Disinfectant Efficacy reduced_availability->reduced_efficacy

Caption: Impact of hard water ions on QAC disinfectant efficacy.

References

BARDAC 208M congealing at low temperatures and reversal methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for BARDAC 208M. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to product handling, particularly its tendency to congeal at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is BARDAC 208M?

A1: BARDAC 208M is a fourth-generation antimicrobial blend of twin-chain quaternary ammonium compounds (QACs) and alkyl dimethyl benzyl ammonium chloride.[1][2][3][4][5] It is a concentrate used for formulating disinfectants, sanitizers, and biocidal agents for various applications, including hard surfaces and water treatment.[1][3][6] The typical composition includes approximately 80% active quaternary ammonium materials, 10% ethyl alcohol, and 10% water.[4][6][7]

Q2: My BARDAC 208M has become thick and cloudy after storage in a cold room. What happened?

A2: BARDAC 208M can congeal or solidify when stored for prolonged periods at low temperatures.[3][4] This is a known physical property of the formulation and is described as a reversible process.[3][4][7] The product has a freezing point of approximately -4°F (-20°C).[1][2][3]

Q3: Is the product still effective after it has congealed and been thawed?

A3: According to manufacturer literature, the congealing process is reversible upon warming and mixing, which suggests that the chemical integrity of the active ingredients is maintained.[3][4] However, there is limited publicly available data specifically validating the biocidal efficacy of BARDAC 208M after repeated freeze-thaw cycles. For critical applications, such as in drug formulation or cGMP-regulated processes, it is highly recommended to perform an in-house performance qualification or stability study on the thawed material to ensure it meets all required specifications.

Q4: What are the recommended storage conditions for BARDAC 208M?

A4: To prevent congealing and maintain product quality, store BARDAC 208M in its original, tightly closed container in a dry, cool, and well-ventilated area.[2] Avoid direct sunlight and high heat. The maximum recommended storage temperature is 140°F (60°C).[2] It is crucial to prevent the product from freezing.[6]

Q5: What safety precautions should I take when handling BARDAC 208M?

A5: BARDAC 208M is a corrosive and flammable concentrate.[2][8] Always handle it in a well-ventilated area and avoid breathing vapors.[6] Personal protective equipment (PPE), including protective eyewear (goggles or face shield), chemical-resistant gloves, and protective clothing, is required.[6] Wash hands thoroughly after handling.[6] Do not mix with strong oxidizing or reducing agents, as these mixtures may be explosive.[9][10]

Data Presentation

Table 1: Typical Physical Properties of BARDAC 208M

PropertyValueSource(s)
AppearanceClear, pale yellow to straw viscous liquid[1][2][3]
pH (10% solution)6.5 – 9.0[1][2][3]
Freezing Point-4°F (-20°C)[1][2][3]
Flash Point (Setaflash)116°F (46.7°C)[1][2][3]
Specific Gravity (@ 25°C)0.912[1][2][3]
SolubilityFreely soluble in water, lower alcohols, ketones, and glycols[1][3][4]

Troubleshooting Guide: Handling Congealed BARDAC 208M

This section provides a detailed protocol for safely reversing the congealing of BARDAC 208M and ensuring its suitability for experimental use.

Issue: The BARDAC 208M concentrate has solidified, become highly viscous, or appears phase-separated after exposure to low temperatures.

The following diagram outlines the workflow for assessing and resolving this issue.

G cluster_0 Troubleshooting Workflow: Congealed BARDAC 208M A Product Received or Retrieved from Storage B Visually Inspect Product Condition A->B C Is product clear and homogeneous? B->C D Product is Ready for Use C->D Yes E Product is Congealed, Solidified, or Hazy C->E No F Follow Reversal Protocol: Gentle Warming & Mixing E->F G Visually Inspect for Homogeneity F->G H Does product appear clear and uniform? G->H H->F No, continue gentle warming/ mixing I Consider Product Qualification/Validation (for critical applications) H->I Yes I->D

Caption: Workflow for handling congealed BARDAC 208M.

Experimental Protocols

Protocol 1: Reversing Congealed BARDAC 208M

This protocol describes a safe and effective method for returning congealed BARDAC 208M to a usable liquid state.

Objective: To re-dissolve and homogenize BARDAC 208M that has solidified due to low-temperature storage.

Materials:

  • Congealed BARDAC 208M in its original container.

  • Calibrated water bath or a temperature-controlled oven/incubator.

  • Magnetic stirrer and stir bar (if the container is suitable) or a mechanical overhead stirrer.

  • Appropriate PPE (goggles, gloves, lab coat).

Methodology:

  • Safety First: Before starting, ensure you are wearing the appropriate PPE. Perform the procedure in a well-ventilated area or a chemical fume hood.

  • Initial Assessment: Visually inspect the container to confirm the state of the product (e.g., fully solid, partially congealed, highly viscous).

  • Gentle Warming:

    • Place the sealed container in a water bath set to a temperature between 30-40°C (86-104°F).

    • CRITICAL: Do NOT use direct heat sources like a hot plate, open flame, or microwave, as this can cause localized overheating, degrade the product, and create a safety hazard due to the presence of ethanol (Flash Point: 116°F/46.7°C).[1][2][3]

    • Alternatively, place the container in an incubator or oven set to a similar temperature range (30-40°C).

  • Mixing and Homogenization:

    • Allow the container to warm gradually. As the product begins to liquefy, introduce gentle agitation.

    • If using a magnetic stirrer, place the container on the stir plate within the water bath (if possible) and begin stirring at a low speed (e.g., 100-200 RPM).

    • If using a mechanical stirrer, securely clamp it above the container and insert the propeller once the product is sufficiently liquid to avoid damaging the equipment.

    • If stirring within the original container is not feasible, periodic gentle swirling or inverting the sealed container by hand every 15-20 minutes is necessary.

  • Monitor Progress: Continue the gentle warming and mixing process until the product is fully liquid and appears as a clear, homogeneous solution, free of any solids or hazy regions. This may take several hours depending on the initial state and volume.

  • Final Steps:

    • Once fully homogenized, remove the container from the heat source.

    • Allow the product to cool to room temperature before use.

    • Ensure the container is tightly sealed for storage.

The following diagram illustrates the decision process for using the product post-treatment.

G cluster_1 Decision Logic: Use of Thawed BARDAC 208M A BARDAC 208M has been successfully re-liquefied B What is the intended application? A->B C Non-critical applications (e.g., general surface cleaning, preliminary research) B->C Non-critical D Critical applications (e.g., cGMP processes, drug formulation, final product testing) B->D Critical E Proceed with use C->E F In-house qualification required D->F G Perform activity assay, chemical analysis, or other relevant stability tests F->G H Does material meet pre-defined specifications? G->H H->E Yes I Discard material or use for non-critical applications only H->I No

Caption: Decision-making for use of thawed BARDAC 208M.

References

Validation & Comparative

A Comparative Analysis of BARDAC 208M and Other Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of BARDAC 208M, a fourth-generation blended quaternary ammonium compound (QAC), with its constituent QAC types. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics and methodologies for evaluating these critical biocidal agents.

Introduction to Quaternary Ammonium Compounds

Quaternary Ammonium Compounds (QACs) are cationic surfactants widely employed as disinfectants, antiseptics, and sanitizers due to their broad-spectrum antimicrobial activity.[1] Their effectiveness has led to the development of several "generations" of QACs, each with improved biocidal performance, hard water tolerance, and reduced toxicity. BARDAC 208M is a fourth-generation formulation that combines different QACs to enhance its antimicrobial spectrum and efficacy, particularly in the presence of organic soil.[2]

This guide will focus on the comparison between the primary types of QACs found in BARDAC 208M: the twin-chain (or dialkyl) QACs like Didecyldimethylammonium Chloride (DDAC) and the single-chain Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC).

Chemical Composition of BARDAC 208M

BARDAC 208M is a concentrated blend of several QACs, which provides a wider range of efficacy than single-quat formulations.[3] The typical composition of its active ingredients is detailed below.

Active IngredientConcentration (%)Chemical Family
Alkyl (50% C14, 40% C12, 10% C16) Dimethyl Benzyl Ammonium Chloride32.0%Single-Chain QAC (ADBAC)
Octyl Decyl Dimethyl Ammonium Chloride24.0%Twin-Chain QAC
Didecyl Dimethyl Ammonium Chloride (DDAC)14.4%Twin-Chain QAC
Dioctyl Dimethyl Ammonium Chloride9.6%Twin-Chain QAC
Table 1: Typical active composition of BARDAC 208M.[4]

Mechanism of Action

QACs are membrane-active agents that exert their biocidal effect by disrupting the cellular integrity of microorganisms.[5] The process involves a sequence of events, beginning with the electrostatic attraction between the cationic QAC molecule and the negatively charged microbial cell surface.

The proposed mechanism involves the following steps:

  • Adsorption and Penetration: The positively charged cationic head of the QAC molecule binds to the negatively charged components of the microbial cell wall (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).

  • Membrane Disruption: The hydrophobic alkyl chains penetrate and intercalate into the lipid bilayer of the cytoplasmic membrane, causing disorganization.[5] Twin-chain QACs like DDAC are particularly effective at destabilizing the membrane.[6]

  • Leakage of Intracellular Contents: The disruption of the membrane leads to the loss of its integrity and permeability control, resulting in the leakage of essential low-molecular-weight intracellular components, such as potassium ions and nucleotides.[5][7]

  • Protein Denaturation and Autolysis: At higher concentrations, QACs cause the degradation of proteins and nucleic acids.[5] They can also trigger cell wall lysis through the activation of autolytic enzymes.[7]

G cluster_cell Microbial Cell cluster_qac Membrane Cell Membrane (Negatively Charged) Penetration 2. Penetration of Lipid Bilayer Cytoplasm Cytoplasm (Ions, Proteins, Nucleic Acids) QAC Cationic QAC Molecule Adsorption 1. Adsorption to Cell Surface QAC->Adsorption Adsorption->Membrane Leakage 3. Leakage of Cytoplasmic Contents Penetration->Leakage Leakage->Cytoplasm K+, Nucleotides Death 4. Protein Denaturation & Cell Death Leakage->Death G A 1. Preparation - Microbial Culture - Disinfectant Solution - Neutralizer B 2. Inoculation Add microbial culture to disinfectant solution at T₀ A->B C 3. Contact Time Incubate for specified time (e.g., 5 minutes) B->C D 4. Neutralization Transfer aliquot to neutralizer to stop biocidal action C->D E 5. Plating Perform serial dilutions and plate onto agar D->E F 6. Incubation Incubate plates (e.g., 24-48 hours) E->F G 7. Enumeration & Analysis - Count Colonies (CFU) - Calculate Log Reduction F->G

References

Unlocking Synergistic Power: BARDAC 208M and Conventional Antibiotics in Microbial Control

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the synergistic interplay between BARDAC 208M, a fifth-generation quaternary ammonium compound (QAC) blend, and conventional antibiotics reveals a promising strategy to enhance antimicrobial efficacy and combat bacterial resistance. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of BARDAC 208M's performance, supported by experimental data on its primary components, against various bacterial strains.

BARDAC 208M is a potent, broad-spectrum antimicrobial agent. Its mechanism of action primarily involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and ultimately, cell death. This disruptive action on the cell envelope can create opportunities for conventional antibiotics to more effectively reach their intracellular targets, resulting in a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual agents.

While specific quantitative data on the complete BARDAC 208M formulation in combination with antibiotics is limited in publicly available literature, extensive research on its core active components—didecyldimethylammonium chloride (DDAC) and benzalkonium chloride (BAC)—provides strong evidence of this synergistic potential. These components make up a significant portion of BARDAC 208M's formulation and their interactions with antibiotics are considered representative of the product's performance.

Quantitative Analysis of Synergy

The synergistic effect of BARDAC 208M's key components with conventional antibiotics has been quantified using standard in vitro methods, primarily the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index and time-kill assays to assess the rate and extent of bacterial killing.

Checkerboard Assay: Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is a widely used method to evaluate the interaction between two antimicrobial agents. The FIC index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic. An FIC index of ≤ 0.5 is indicative of synergy.

Table 1: Synergistic Effects (FIC Index) of BARDAC 208M Components with Various Antibiotics

Bacterial StrainBARDAC 208M ComponentAntibiotic ClassAntibioticFIC IndexInterpretation
Pseudomonas aeruginosaBenzalkonium Chloride (BAC)PolymyxinPolymyxin B≤ 0.5Synergy[1]
Staphylococcus aureusBenzalkonium Chloride (BAC)FluoroquinoloneGatifloxacinSignificantly Lowered MICSynergy[2]
Pseudomonas aeruginosaBenzalkonium Chloride (BAC)AminoglycosideGentamicinBliss Synergy Score > 1Synergy[3]
Activated Sludge MicroorganismsDodecyl Dimethyl Benzyl Ammonium Chloride (DDBAC)PenicillinAmpicillin-Synergy[3]
Activated Sludge MicroorganismsDodecyl Dimethyl Benzyl Ammonium Chloride (DDBAC)MacrolideAzithromycin-Synergy[3]
Activated Sludge MicroorganismsDodecyl Dimethyl Benzyl Ammonium Chloride (DDBAC)FluoroquinoloneCiprofloxacin-Synergy[3]
Activated Sludge MicroorganismsDodecyl Dimethyl Benzyl Ammonium Chloride (DDBAC)AminoglycosideKanamycin-Synergy[3]
Activated Sludge MicroorganismsDodecyl Dimethyl Benzyl Ammonium Chloride (DDBAC)PolymyxinPolymyxin B-Synergy[3]

Note: DDBAC is a type of benzalkonium chloride.

Time-Kill Assays

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in bacterial count by the combination compared to the most active single agent.

Table 2: Time-Kill Assay Results for BARDAC 208M Components in Combination with Antibiotics

Bacterial StrainBARDAC 208M ComponentAntibioticObservation
Pseudomonas aeruginosaBenzalkonium Chloride (BAC)Polymyxin BSignificant reduction in bacterial cell viability compared to individual agents[1]
Escherichia coliDidecyldimethylammonium Chloride (DDAC)Essential Oil ConstituentsEradication of bacterial population in less than 4 hours[4]
Bacillus cereusDidecyldimethylammonium Chloride (DDAC)Essential Oil ConstituentsEradication of bacterial population in less than 2 hours[4]

Efficacy Against Bacterial Biofilms

Bacterial biofilms present a significant challenge in both industrial and clinical settings due to their inherent resistance to antimicrobial agents. The disruptive nature of BARDAC 208M's components on cell membranes can also compromise the integrity of the biofilm matrix, allowing for enhanced penetration and efficacy of antibiotics.

Table 3: Anti-Biofilm Activity of BARDAC 208M Components in Combination with Other Agents

Bacterial StrainBARDAC 208M ComponentCombination AgentOutcome
Staphylococcus aureusDidecyldimethylammonium Bromide (DDAB)Slightly Acidic Electrolyzed Water (SAEW)Complete clearance of the biofilm[1]
Pseudomonas aeruginosaDidecyldimethylammonium Bromide (DDAB)Slightly Acidic Electrolyzed Water (SAEW)Complete clearance of the biofilm[1]

Note: DDAB is chemically similar to the DDAC found in BARDAC 208M.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays used to determine the synergistic activity of BARDAC 208M's components with conventional antibiotics.

Checkerboard Assay Protocol

The checkerboard assay is performed using a 96-well microtiter plate to determine the MIC of two antimicrobial agents, both individually and in combination.

  • Preparation of Antimicrobial Agents: Stock solutions of the BARDAC 208M component and the antibiotic are prepared and serially diluted.

  • Plate Setup: The BARDAC 208M component dilutions are added to the wells in increasing concentrations along the x-axis, and the antibiotic dilutions are added in increasing concentrations along the y-axis. This creates a matrix of various concentration combinations.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.

  • FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Agent A + FIC of Agent B Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

Time-Kill Assay Protocol

The time-kill assay measures the rate of bacterial killing by an antimicrobial agent or a combination of agents.

  • Preparation of Cultures: A standardized bacterial suspension is prepared in a suitable growth medium.

  • Exposure to Antimicrobials: The bacterial suspension is exposed to the BARDAC 208M component and the antibiotic, both individually and in combination, at specific concentrations (e.g., at their respective MICs or sub-MICs). A growth control without any antimicrobial agent is also included.

  • Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: The number of viable bacteria in each sample is determined by serial dilution and plating on appropriate agar plates.

  • Data Analysis: The results are plotted as the log10 of the colony-forming units per milliliter (CFU/mL) versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in the synergistic action and its evaluation, the following diagrams are provided.

Synergy_Mechanism cluster_bardac BARDAC 208M (QAC) cluster_bacteria Bacterial Cell cluster_antibiotic Conventional Antibiotic BARDAC BARDAC 208M (Quaternary Ammonium Compound) Membrane Cell Membrane BARDAC->Membrane Disrupts Membrane Integrity Interior Cell Interior (Antibiotic Target) Membrane->Interior Increased Permeability Bacterial Cell Death Bacterial Cell Death Interior->Bacterial Cell Death Inhibition of Cellular Processes Antibiotic Antibiotic Antibiotic->Interior Enhanced Uptake Experimental_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay C1 Prepare Serial Dilutions of BARDAC 208M & Antibiotic C2 Create Concentration Matrix in 96-Well Plate C1->C2 C3 Inoculate with Bacteria C2->C3 C4 Incubate and Determine MIC C3->C4 C5 Calculate FIC Index C4->C5 Synergy_Assessment Synergy Assessment C5->Synergy_Assessment T1 Expose Bacteria to Test Agents T2 Collect Samples Over Time T1->T2 T3 Perform Viable Cell Counts T2->T3 T4 Plot Log10 CFU/mL vs. Time T3->T4 T5 Determine Log Reduction T4->T5 T5->Synergy_Assessment

References

BARDAC 208M: A Comparative Performance Analysis Against Fifth-Generation Quaternary Ammonium Blends

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of BARDAC 208M in the context of modern disinfectant technologies.

This guide provides an in-depth comparison of the performance of BARDAC 208M, a prominent antimicrobial agent, with contemporary fifth-generation quaternary ammonium compound (quat) blends. By examining available data from standardized testing protocols, this document aims to offer an objective resource for evaluating its suitability in various research and development applications.

Executive Summary

Composition and Classification

Quaternary ammonium compounds are categorized into generations based on their chemical structure and antimicrobial efficacy.

  • First Generation: Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)

  • Second Generation: Modified ADBAC with improved cidal activity.

  • Third Generation: Blends of first and second-generation quats.

  • Fourth Generation: Twin-chain or dual-chain quats, such as Didecyl Dimethyl Ammonium Chloride (DDAC), known for superior germicidal performance and tolerance to organic loads.

  • Fifth Generation: Blends of fourth-generation (DDAC) and first-generation (ADBAC) quats, designed to provide a broader spectrum of activity and increased efficacy.[1]

BARDAC 208M's formulation, containing both DDAC and ADBAC, firmly places it within the fifth-generation classification.[2][3][4] The rationale behind this blend is to leverage the distinct advantages of each component for a synergistic effect.

Table 1: Composition of BARDAC 208M

ComponentTypeKey Characteristics
Didecyl Dimethyl Ammonium Chloride (DDAC)Fourth-Generation QuatExcellent germicidal performance, high tolerance to organic soil and hard water.
Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC)First-Generation QuatBroad-spectrum antimicrobial activity.

Mechanism of Action

The antimicrobial activity of quaternary ammonium compounds stems from their cationic nature, which facilitates interaction with and disruption of microbial cell membranes.

The positively charged nitrogen atom in the quat molecule is attracted to the negatively charged components of the microbial cell surface. The hydrophobic alkyl chains then penetrate the lipid bilayer of the cell membrane, leading to:

  • Membrane Disruption: Disorganization of the cell membrane, compromising its integrity.

  • Leakage of Intracellular Components: Essential cellular contents leak out, leading to cell death.

  • Enzyme Denaturation: Inactivation of critical membrane-bound enzymes.

The synergy in fifth-generation blends arises from the combined action of DDAC and ADBAC, which can have subtly different interactions with the cell membrane, potentially leading to a more comprehensive and rapid kill.[5][6]

cluster_quat Quaternary Ammonium Compound (QAC) cluster_microbe Microbial Cell Cationic Head Cationic Head Cell Membrane Cell Membrane Cationic Head->Cell Membrane Electrostatic Attraction Hydrophobic Tail(s) Hydrophobic Tail(s) Hydrophobic Tail(s)->Cell Membrane Penetration Membrane Disruption Membrane Disruption Cell Membrane->Membrane Disruption leads to Intracellular Components Intracellular Components Leakage Leakage of Intracellular Components Membrane Disruption->Leakage causes Enzyme Denaturation Enzyme Denaturation Membrane Disruption->Enzyme Denaturation results in Cell Death Cell Death Leakage->Cell Death Enzyme Denaturation->Cell Death

Figure 1: Mechanism of action of quaternary ammonium compounds on microbial cells.

Performance Data and Comparison

While a direct comparative study is not publicly available, the performance of BARDAC 208M can be inferred from data on its components and from technical documents. Fifth-generation quat blends are generally marketed as having superior performance, especially under challenging conditions.

Table 2: General Performance Comparison of Quat Generations

Performance MetricFirst-Generation (ADBAC)Fourth-Generation (DDAC)Fifth-Generation (Blends)
Bactericidal Efficacy GoodExcellentExcellent, with potential for synergy
Fungicidal Efficacy ModerateGoodGood to Excellent
Virucidal Efficacy Effective against enveloped virusesEffective against enveloped virusesBroad-spectrum, effective against enveloped viruses.[7]
Tolerance to Organic Soil FairExcellentExcellent
Tolerance to Hard Water Fair to GoodExcellentExcellent

Note: This table represents general trends and performance can vary based on the specific formulation and test conditions.

A study comparing DDAC and ADBAC showed that DDAC outperformed ADBAC in a carrier test (EN 13697) against Pseudomonas aeruginosa and Staphylococcus aureus under dirty conditions.[8] This suggests that the DDAC component in BARDAC 208M contributes significantly to its robust performance.

Experimental Protocols

The efficacy of disinfectants like BARDAC 208M is evaluated using standardized methods developed by organizations such as the Association of Official Analytical Chemists (AOAC) and the European Committee for Standardization (CEN).

AOAC Use-Dilution Test (Official Method 964.02)

This method is widely used in the United States to test the efficacy of disinfectants on hard, inanimate surfaces.

Experimental Workflow:

Start Start Inoculation Inoculate stainless steel carriers with test microorganism Start->Inoculation Drying Dry inoculated carriers Inoculation->Drying Exposure Expose carriers to disinfectant for a specified contact time Drying->Exposure Neutralization Transfer carriers to a neutralizing growth medium Exposure->Neutralization Incubation Incubate carriers Neutralization->Incubation Observation Observe for microbial growth Incubation->Observation End End Observation->End

Figure 2: Workflow of the AOAC Use-Dilution Test.

Key Parameters:

  • Test Organisms: Typically Staphylococcus aureus, Salmonella enterica, and Pseudomonas aeruginosa.

  • Carriers: Stainless steel cylinders.

  • Passing Criteria: For Pseudomonas aeruginosa, at least 54 out of 60 carriers must show no growth. For Staphylococcus aureus, at least 57 out of 60 carriers must be negative for growth.[9]

  • Organic Soil: Can be added to the inoculum to simulate "dirty" conditions.

European Standard EN 1276: Quantitative Suspension Test

This European standard evaluates the bactericidal activity of chemical disinfectants and antiseptics.

Experimental Workflow:

Start Start Preparation Prepare a suspension of test bacteria and interfering substance Start->Preparation Mixing Mix the bacterial suspension with the disinfectant Preparation->Mixing Contact Allow contact for a specified time and temperature Mixing->Contact Neutralization Neutralize the disinfectant's activity Contact->Neutralization Plating Plate the solution to determine the number of surviving bacteria Neutralization->Plating Incubation Incubate plates Plating->Incubation Counting Count bacterial colonies and calculate log reduction Incubation->Counting End End Counting->End

Figure 3: Workflow of the EN 1276 Quantitative Suspension Test.

Key Parameters:

  • Test Organisms: Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Enterococcus hirae.

  • Contact Time: Typically 5 minutes.

  • Interfering Substances: Bovine albumin is used to simulate clean or dirty conditions.

  • Passing Criteria: A log reduction of 5 or more in bacterial count is required.[10][11]

Virucidal Activity

Quaternary ammonium compounds, including the components of BARDAC 208M, are generally effective against enveloped viruses.[7] The lipid envelope of these viruses is susceptible to disruption by the surfactant properties of quats. Efficacy against non-enveloped viruses can be more variable and often requires higher concentrations or longer contact times. Specific virucidal performance data for BARDAC 208M against a range of viruses would require dedicated testing under relevant standards such as EN 14476.

Conclusion

BARDAC 208M, with its composition of both fourth and first-generation quaternary ammonium compounds, is representative of a fifth-generation quat blend. This formulation is designed to provide robust, broad-spectrum antimicrobial activity with enhanced performance in the presence of organic soil and hard water. While direct comparative performance data against other named fifth-generation blends is limited in publicly accessible literature, the known efficacy of its individual components, particularly the high performance of DDAC, supports its classification as a high-performance disinfectant active. For specific applications, researchers and drug development professionals should consider conducting evaluations based on standardized protocols such as those outlined by the AOAC and CEN to determine its suitability for their particular needs.

References

Evaluating the Lingering Fight: A Comparative Guide to the Residual Antimicrobial Activity of BARDAC 208M

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the long-term efficacy of antimicrobial agents is critical for developing products that provide lasting protection. This guide offers a comparative analysis of the residual antimicrobial activity of BARDAC 208M, a fifth-generation quaternary ammonium compound (QAC) blend, against other common alternatives, supported by experimental data and detailed protocols.

BARDAC 208M is a sophisticated blend of Didecyl Dimethyl Ammonium Chloride and Alkyl Dimethyl Benzyl Ammonium Chloride, designed for broad-spectrum antimicrobial activity.[1] Its fifth-generation classification suggests enhanced performance, particularly in challenging conditions such as the presence of hard water and organic soil, with the potential for extended microbial control on surfaces.[1][2] This residual activity is a key attribute for disinfectants and sanitizers, aiming to prevent microbial recontamination over time.

Comparative Analysis of Residual Efficacy

While specific quantitative data on the residual antimicrobial activity of BARDAC 208M is not publicly available, the performance of fifth-generation QACs has been documented. This guide presents data from studies on formulations containing the same active ingredients as BARDAC 208M as a proxy, alongside data for alternative antimicrobial agents. The alternatives selected for comparison are silver-based compounds and polyquaternium, both known for their potential for sustained antimicrobial action.

Antimicrobial AgentActive Ingredient(s)Test Organism(s)Surface TypeTest DurationLog ReductionCitation
BARDAC 208M (5th Gen QAC) Didecyl Dimethyl Ammonium Chloride & Alkyl Dimethyl Benzyl Ammonium ChlorideStaphylococcus aureus, Enterococcus hiraeStainless Steel24 hours≥ 3.0[3]
Silver-Based CompoundSilver Ions (Ag+)Escherichia coli, Staphylococcus aureusVarious24 hours> 2.0[4]
PolyquaterniumPoly (diallyldimethylammonium) chloride (PDDA)Escherichia coli, Staphylococcus aureusNot specifiedNot specifiedUp to 8-log (E. coli), 7-log (S. aureus) reduction in viability[5][6]

Note: The data for BARDAC 208M is based on the performance of benzalkonium chloride-based products, which share a core active ingredient. The efficacy of polyquaternium is presented as a reduction in cell viability rather than a direct surface log reduction over a specified time.

Understanding the Mechanisms of Action

The sustained antimicrobial activity of these compounds is rooted in their distinct mechanisms of action. This is a crucial factor for researchers when selecting an agent for a specific application.

cluster_0 Antimicrobial Mechanisms of Action QACs BARDAC 208M (QACs) QACs_Mech Disruption of Cell Membrane Integrity QACs->QACs_Mech Cationic headgroup binds to negatively charged cell membrane Silver Silver-Based Compounds Silver_Mech Multiple-Target Action: - Cell Wall Damage - DNA Interference - Protein Denaturation Silver->Silver_Mech Release of silver ions (Ag+) Polyquaternium Polyquaternium Polyquat_Mech Electrostatic Interaction and Membrane Disruption Polyquaternium->Polyquat_Mech Positively charged polymer attracts and disrupts negatively charged cell membrane cluster_workflow EPA Residual Self-Sanitizing Test Workflow start Start prep Prepare and Treat Carriers with Disinfectant start->prep dry Dry Carriers prep->dry wear_cycle Perform Wet and Dry Abrasion Cycles dry->wear_cycle reinoculate Re-inoculate Carriers wear_cycle->reinoculate Repeat multiple cycles final_inoculation Final Inoculation (after 24 hours) wear_cycle->final_inoculation After 24h reinoculate->wear_cycle contact Specified Contact Time final_inoculation->contact recover Recover and Enumerate Surviving Microorganisms contact->recover calculate Calculate Log Reduction recover->calculate end End calculate->end

References

Cross-Resistance Between BARDAC 208M and Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles observed between the quaternary ammonium compound (QAC)-based disinfectant, BARDAC 208M, and various classes of antibiotics. The data presented is compiled from multiple studies investigating the impact of exposure to the active components of BARDAC 208M—didecyldimethylammonium chloride (DDAC) and benzalkonium chloride (BAC)—on bacterial susceptibility to antibiotics.

Executive Summary

BARDAC 208M is a disinfectant formulation containing a blend of twin-chain quaternary ammonium compounds, specifically didecyldimethylammonium chloride (DDAC), and alkyl dimethyl benzyl ammonium chloride (benzalkonium chloride or BAC).[1][2][3] Studies have demonstrated that exposure of various bacterial species to the active components of BARDAC 208M can lead to reduced susceptibility not only to the disinfectant itself but also to a range of clinically relevant antibiotics. This phenomenon, known as cross-resistance, is a significant concern in both clinical and industrial settings. The primary mechanisms implicated in this cross-resistance include the upregulation of multidrug efflux pumps and alterations in the bacterial cell membrane.

Quantitative Data on Cross-Resistance

The following tables summarize the observed changes in Minimum Inhibitory Concentrations (MIC) of various antibiotics against different bacterial strains after exposure to the active components of BARDAC 208M.

Table 1: Cross-Resistance in Escherichia coli

AntibioticBacterial StrainExposure ConditionMIC Fold IncreaseReference
AmpicillinFood-associatedStep-wise exposure to DDAC4 to 32-fold[4]
CefotaximeFood-associatedStep-wise exposure to DDAC4 to 32-fold[4]
CeftazidimeFood-associatedStep-wise exposure to DDAC4 to 32-fold[4]
ChloramphenicolFood-associatedStep-wise exposure to DDAC4 to 32-fold[4]
CiprofloxacinFood-associatedStep-wise exposure to DDAC4 to 32-fold[4]
RifampicinK-1260-day subculture with DDACUp to 85-fold[5]

Table 2: Cross-Resistance in Salmonella Strains

AntibioticBacterial StrainExposure ConditionMIC Fold IncreaseReference
AmpicillinFood-associatedStep-wise exposure to DDACLess pronounced than in E. coli[4]
CefotaximeFood-associatedStep-wise exposure to DDACLess pronounced than in E. coli[4]
CeftazidimeFood-associatedStep-wise exposure to DDACLess pronounced than in E. coli[4]
ChloramphenicolFood-associatedStep-wise exposure to DDACLess pronounced than in E. coli[4]
CiprofloxacinFood-associatedStep-wise exposure to DDACLess pronounced than in E. coli[4]

Table 3: Cross-Resistance in Other Bacterial Species

AntibioticBacterial SpeciesExposure ConditionMIC Fold IncreaseReference
OxacillinStaphylococcus aureus (MRSA)Evolved in the presence of BACHigher MICs observed[6]
CefazolinStaphylococcus aureus (MRSA)Evolved in the presence of BACHigher MICs observed[6]
OfloxacinStaphylococcus aureus (MRSA)Evolved in the presence of BACHigher MICs observed[6]
CeftazidimePseudomonas aeruginosaTreatment with isolatesIncreased resistance[7]
ChloramphenicolPseudomonas aeruginosaTreatment with isolatesIncreased resistance[7]
AmpicillinPseudomonas aeruginosaTreatment with isolatesIncreased resistance[7]

Experimental Protocols

The data presented in this guide is based on the following general experimental methodologies.

Bacterial Strains and Culture Conditions

A variety of bacterial species, including common foodborne pathogens and clinically relevant isolates, were used in the cited studies. These typically include reference strains from culture collections (e.g., ATCC) and wild-type isolates from relevant environments. Bacteria are generally cultured in standard laboratory media such as Luria-Bertani (LB) broth or Mueller-Hinton (MH) broth at optimal temperatures (e.g., 37°C).

Induction of Resistance

To induce resistance, bacterial cultures are exposed to sub-inhibitory concentrations of the disinfectant's active ingredients (DDAC or BAC). This is often done through a step-wise exposure protocol where the concentration of the disinfectant is gradually increased over a period of several days or through continuous subculturing in the presence of a fixed sub-lethal concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for assessing susceptibility. The most common methods for MIC determination are:

  • Broth Microdilution Method: This is a standardized method where two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The plates are incubated, and the MIC is determined as the lowest concentration showing no visible turbidity.[8]

  • Agar Dilution Method: In this method, the antimicrobial agent is incorporated into the agar medium at various concentrations. The surface of the agar is then inoculated with the test bacteria. The MIC is the lowest concentration of the agent that inhibits the growth of the bacteria on the agar surface.[9]

  • Tube Double Serial Dilution Method: Similar to the broth microdilution method but performed in test tubes, this method is also used for determining the MIC of antibiotics and disinfectants.[10]

Signaling Pathways and Experimental Workflows

The development of cross-resistance is a complex process involving various cellular mechanisms. The following diagram illustrates a typical experimental workflow for investigating cross-resistance between a disinfectant like BARDAC 208M and antibiotics.

experimental_workflow cluster_setup Experimental Setup cluster_exposure Disinfectant Exposure cluster_analysis Analysis cluster_comparison Comparison & Conclusion start Bacterial Isolate culture Culture in Broth start->culture exposure Step-wise or Continuous Exposure to BARDAC 208M (sub-inhibitory concentrations) culture->exposure mic_bardac Determine MIC of BARDAC 208M exposure->mic_bardac mic_antibiotic Determine MIC of Various Antibiotics exposure->mic_antibiotic compare Compare MICs of Exposed vs. Unexposed Bacteria mic_bardac->compare mic_antibiotic->compare conclusion Assess Cross-Resistance Profile compare->conclusion

References

BARDAC 208M: A Comparative Guide to Efficacy in the Presence of Organic Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the disinfectant BARDAC 208M's performance, particularly in the presence of organic soil loads, against other common disinfectant classes. The information is intended to assist researchers and professionals in making informed decisions for their specific applications.

Introduction to BARDAC 208M

BARDAC 208M is a fourth-generation quaternary ammonium compound (QAC) disinfectant.[1][2] It is a blend of twin chain and alkyl dimethyl benzyl ammonium chlorides. Specifically, its active ingredients are:

  • Alkyl (C12-16) dimethyl benzyl ammonium chloride

  • Octyl decyl dimethyl ammonium chloride

  • Dioctyl dimethyl ammonium chloride

  • Didecyl dimethyl ammonium chloride

This combination of active ingredients is designed to provide potent germicidal action against a broad spectrum of microorganisms, including bacteria, fungi, and viruses, even in the presence of hard water and organic soil loads.[3]

The Challenge of Organic Soil in Disinfection

The presence of organic matter, such as blood, serum, or other bodily fluids, presents a significant challenge to the efficacy of most disinfectants. This "organic soil load" can interfere with the antimicrobial action of a disinfectant in several ways:

  • Chemical Reaction: The organic matter can chemically react with the disinfectant's active ingredients, neutralizing them and reducing their availability to act on microorganisms.

  • Physical Barrier: The soil can create a physical barrier, shielding microorganisms from direct contact with the disinfectant.

  • Reduced Penetration: The organic load can reduce the ability of the disinfectant to penetrate and act on microbial cell walls and membranes.

Therefore, the ability of a disinfectant to maintain its efficacy in "dirty" conditions is a critical factor in its selection for real-world applications.

Comparative Efficacy of BARDAC 208M

Table 1: Postulated Comparative Efficacy Against Planktonic Bacteria in the Presence of 5% Organic Soil Load (e.g., Bovine Serum Albumin)

Disinfectant ClassActive Ingredient ExampleTypical Log Reduction (CFU/mL)AdvantagesDisadvantages
Quaternary Ammonium Compound (4th Gen) BARDAC 208M (blend)5 to 6Good cleaning ability, residual activity, non-corrosive, stable in the presence of organic matter.[2][4]Less effective against non-enveloped viruses and bacterial spores.[5]
Phenolic o-Phenylphenol4 to 6Broad spectrum of activity, good penetration.Strong odor, can be corrosive and toxic, efficacy significantly reduced by organic matter.
Peroxygens Peracetic Acid4 to 7Broad spectrum including spores, environmentally friendly byproducts.Can be corrosive to some metals, less stable than QACs, efficacy can be affected by organic load.
Aldehyde Glutaraldehyde6 to 8High-level disinfectant, effective against spores.Toxic, irritant, requires activation, long contact times.[6]

Note: The log reduction values are estimates based on typical performance and can vary depending on the specific formulation, concentration, contact time, temperature, and test organism.

Experimental Protocols for Efficacy Testing

Standardized methods are crucial for evaluating and comparing the performance of disinfectants. The following are summaries of widely recognized protocols that incorporate organic soil loads.

EN 1276: Chemical disinfectants and antiseptics – Quantitative suspension test for the evaluation of bactericidal activity

This European standard is used to determine the bactericidal activity of disinfectants intended for use in food, industrial, domestic, and institutional areas.[7]

  • Objective: To evaluate the efficacy of a disinfectant in suspension under "clean" or "dirty" conditions.

  • Test Organisms: Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Enterococcus hirae.[7]

  • Organic Soil Load:

    • Clean conditions: 0.3 g/L bovine albumin.

    • Dirty conditions: 3.0 g/L bovine albumin.[8]

  • Procedure:

    • A suspension of the test organism is prepared.

    • The disinfectant is diluted to its test concentration.

    • The organic soil load is added to the bacterial suspension.

    • The disinfectant is added to the mixture of bacteria and organic soil.

    • After a specified contact time (e.g., 5 minutes), a sample is taken and the disinfecting action is neutralized.[9]

    • The number of surviving bacteria is determined by plating and incubation.

  • Passing Criterion: A log reduction of ≥ 5 (99.999% kill) is required.[10]

AOAC Use-Dilution Method

This is a carrier-based method used by the U.S. Environmental Protection Agency (EPA) to test the efficacy of disinfectants on hard, non-porous surfaces.[11]

  • Objective: To determine the effectiveness of a disinfectant on a contaminated surface.

  • Test Organisms: Staphylococcus aureus, Salmonella enterica, and Pseudomonas aeruginosa.[11]

  • Organic Soil Load: Typically 5% fetal bovine serum or horse serum is added to the bacterial culture before it is dried onto the carriers.[12]

  • Procedure:

    • Stainless steel carriers are inoculated with the test organism mixed with the organic soil load and then dried.

    • The carriers are then immersed in the use-dilution of the disinfectant for a specified contact time.

    • After the contact time, the carriers are transferred to a growth medium containing a neutralizer.

    • The medium is incubated and observed for bacterial growth.

  • Passing Criterion: The number of carriers showing growth must not exceed a specified limit for the product to be considered effective.[11]

Mechanism of Action and Signaling Pathways

The primary antimicrobial action of quaternary ammonium compounds like BARDAC 208M is the disruption of the bacterial cell membrane.[13] This process involves a series of interactions that ultimately lead to cell death.

G QAC BARDAC 208M (Cationic QACs) CellWall Bacterial Cell Wall (Negatively Charged) QAC->CellWall Electrostatic Interaction Membrane Cytoplasmic Membrane (Phospholipid Bilayer) CellWall->Membrane Penetration Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Hydrophobic Interaction & Disorganization Autolysis Induction of Autolytic Enzymes Membrane->Autolysis Leakage Leakage of Cellular Components (Ions, ATP, Nucleic Acids, Proteins) Disruption->Leakage Denaturation Protein Denaturation & Enzyme Inhibition Disruption->Denaturation Death Cell Death Leakage->Death Denaturation->Death Autolysis->Death

Caption: Antimicrobial signaling pathway of BARDAC 208M.

The positively charged quaternary ammonium head of the BARDAC 208M molecule is electrostatically attracted to the negatively charged components of the bacterial cell wall.[13] Following this initial binding, the hydrophobic alkyl chains penetrate the cell wall and intercalate into the phospholipid bilayer of the cytoplasmic membrane. This disrupts the membrane's structure and integrity, leading to a loss of semi-permeability.[14] The disorganized membrane allows for the leakage of essential intracellular components such as potassium ions, ATP, nucleic acids, and proteins.[15] Concurrently, the QAC molecules can cause the denaturation of cellular proteins and inhibit critical enzyme functions.[14] In some bacteria, this membrane damage can also trigger the activity of autolytic enzymes, which further degrade the cell wall and contribute to cell lysis and death.[15][16]

Experimental Workflow for Disinfectant Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a disinfectant in the presence of an organic soil load using a suspension test method like EN 1276.

G Start Start PrepCulture Prepare Bacterial Culture Start->PrepCulture AddSoil Add Organic Soil Load PrepCulture->AddSoil Expose Expose Culture to Disinfectant for Contact Time AddSoil->Expose PrepDisinfectant Prepare Disinfectant Use-Dilution PrepDisinfectant->Expose Neutralize Neutralize Disinfectant Expose->Neutralize Plate Plate Serial Dilutions Neutralize->Plate Incubate Incubate Plates Plate->Incubate Count Count Colonies & Calculate Log Reduction Incubate->Count End End Count->End

Caption: Workflow for disinfectant efficacy testing.

Conclusion

BARDAC 208M, as a fourth-generation quaternary ammonium compound, is formulated to maintain high efficacy in the presence of organic soil loads. While direct comparative data with other disinfectant classes under identical "dirty" conditions is limited, the inherent chemical properties of its active ingredients suggest a robust performance. Standardized testing protocols, such as EN 1276 and the AOAC Use-Dilution method, are essential for the accurate evaluation and comparison of disinfectant efficacy in real-world scenarios where organic contamination is prevalent. The primary mechanism of action for BARDAC 208M involves a multi-step process of cell membrane disruption, leading to the leakage of cellular contents and ultimately, cell death. For researchers and professionals, understanding these performance characteristics and testing methodologies is critical for selecting the most appropriate disinfectant for their specific needs.

References

The Researcher's Guide to Laboratory Disinfectants: A Cost-Effectiveness Comparison of BARDAC 208M and Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining a sterile laboratory environment is paramount to the integrity and success of their work. The choice of disinfectant is a critical decision, balancing efficacy against potential cytotoxicity and cost. This guide provides a comprehensive comparison of BARDAC 208M, a fifth-generation quaternary ammonium compound (QAC) blend, with common laboratory alternatives such as Virkon™ S, 70% ethanol, and bleach. We present a cost-effectiveness analysis, supporting experimental data on performance, and detailed protocols to aid in the selection of the most appropriate disinfectant for your research applications.

Cost-Effectiveness Analysis

DisinfectantActive Ingredient(s)Typical Use ConcentrationEstimated Cost per Liter (Ready-to-Use)
BARDAC 208M (Estimated) Didecyl Dimethyl Ammonium Chloride, Alkyl Dimethyl Benzyl Ammonium Chloride0.5% - 2%$0.50 - $2.00
Virkon™ S Potassium Peroxymonosulfate1%$0.65 - $1.30[1][2][3]
70% Ethanol Ethyl Alcohol70%$5.00 - $15.00[4][5][6][7][8]
10% Bleach Sodium Hypochlorite10% of commercial bleach (approx. 0.5-0.6% NaOCl)~$0.20 - $0.50

Note: Prices are estimates based on currently available online pricing for laboratory or technical grade chemicals and may vary based on supplier, quantity, and purity. The estimated cost for BARDAC 208M is based on the cost of its primary components, DDAC and BKC, and does not include manufacturing and distribution markups.[9][10][11][12][13][14][15]

Performance Comparison: Efficacy and Cytotoxicity

The ideal laboratory disinfectant should possess broad-spectrum antimicrobial activity while exhibiting low toxicity to the cell lines and experimental models under investigation. The following table summarizes the performance characteristics of BARDAC 208M and its alternatives.

DisinfectantSpectrum of ActivityAdvantagesDisadvantages
BARDAC 208M Broad-spectrum bactericidal, virucidal, and fungicidal activity.[16][17]Good cleaning properties (surfactant). Stable in the presence of organic matter. Non-corrosive to most surfaces.Potential for cytotoxicity at higher concentrations. Can leave residues that may affect sensitive assays.[18]
Virkon™ S Broad-spectrum virucidal, bactericidal, and fungicidal activity.[2][19]Effective against a wide range of pathogens. Indicator for activity (pink color). Biodegradable.Can be corrosive to some metals. Must be prepared fresh.
70% Ethanol Bactericidal, fungicidal, and effective against enveloped viruses.Rapid action. Leaves no residue.Ineffective against bacterial spores. Flammable. Can damage some plastics.
10% Bleach Broad-spectrum microbicide, including sporicidal activity.Inexpensive and readily available.Corrosive to metals. Inactivated by organic matter. Unstable, must be prepared fresh daily. Pungent odor.

Experimental Data: Cytotoxicity

A critical consideration for researchers, particularly those working with cell cultures, is the potential cytotoxic effects of disinfectant residues. The following table presents available IC50 (half-maximal inhibitory concentration) data for some of the compared disinfectants on various cell lines. It is important to note that a direct comparison is challenging due to the use of different cell lines and experimental conditions across studies.

DisinfectantCell LineIC50Reference
Virkon-S HT-29 (human colon adenocarcinoma)545.78 µl/l[20]
Virkon-S HEK 293 (human embryonic kidney)402.48 µl/l[20]
Quaternary Ammonium Compounds (general) A375 (human melanoma)0.00195 - 0.01875 mg/mL[21][22]
Quaternary Ammonium Compounds (general) HT-29 (human colon adenocarcinoma)0.0156 - 0.125 mg/mL[21][22]

Experimental Protocols

Protocol 1: Determination of IC50 of a Disinfectant on a Mammalian Cell Line

This protocol outlines the steps to determine the concentration of a disinfectant that inhibits 50% of cell viability using a standard MTT assay.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Disinfectant stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the disinfectant in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the disinfectant. Include a control group with medium only.

  • Incubate the plate for a period that mimics potential exposure time to disinfectant residues (e.g., 1, 4, or 24 hours).

  • After incubation, remove the disinfectant-containing medium and wash the cells gently with PBS.

  • Add fresh complete medium to each well.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each disinfectant concentration relative to the control.

  • Plot the cell viability against the disinfectant concentration and determine the IC50 value.

Protocol 2: Evaluation of Disinfectant Residue Toxicity on Cell Culture

This protocol is designed to assess the impact of disinfectant residues left on a surface on the viability of cells subsequently cultured on that surface.

Materials:

  • Sterile surface material (e.g., glass coverslips, plastic coupons)

  • Disinfectant solution at use-concentration

  • Sterile water or PBS for rinsing

  • Mammalian cell line of choice

  • Complete cell culture medium

  • 24-well cell culture plates

  • Live/Dead cell staining kit (e.g., Calcein-AM/Ethidium homodimer-1)

  • Fluorescence microscope

Procedure:

  • Place the sterile surface materials into the wells of a 24-well plate.

  • Treat the surfaces with the disinfectant solution for a specified contact time (e.g., 10 minutes).

  • Aseptically remove the disinfectant solution.

  • Rinsing procedure:

    • No rinse group: Allow the surface to air dry.

    • Rinse group: Rinse the surface with sterile water or PBS and then allow to air dry.

  • Seed cells onto the treated and control (untreated) surfaces.

  • Incubate for 24-48 hours.

  • Stain the cells with a Live/Dead staining kit according to the manufacturer's instructions.

  • Visualize the cells under a fluorescence microscope and quantify the percentage of viable (green) and dead (red) cells.

  • Compare the cell viability on the disinfectant-treated surfaces to the control surfaces.

Visualizing the Mechanism of Action

Signaling Pathway of QAC-Induced Apoptosis

At high concentrations, quaternary ammonium compounds, the active ingredients in BARDAC 208M, can induce apoptosis in mammalian cells primarily through the disruption of mitochondrial function. This diagram illustrates the general signaling pathway.

G QAC High Concentration Quaternary Ammonium Compound (QAC) Membrane Cell Membrane Disruption QAC->Membrane Mitochondria Mitochondrial Dysfunction Membrane->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Microbe Select Microorganism (e.g., E. coli, S. aureus) Inoculate Inoculate Surfaces with Microorganism Microbe->Inoculate Disinfectants Prepare Disinfectant Dilutions (BARDAC 208M, Virkon, etc.) Treat Apply Disinfectants for Defined Contact Time Disinfectants->Treat Inoculate->Treat Neutralize Neutralize Disinfectant Activity Treat->Neutralize Culture Culture Surviving Microorganisms Neutralize->Culture Count Colony Forming Unit (CFU) Quantification Culture->Count Compare Compare Log Reduction Between Disinfectants Count->Compare

References

Safety Operating Guide

Proper Disposal of BARDAC 208M: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals like BARDAC 208M are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of BARDAC 208M, a potent antimicrobial agent. Adherence to these protocols is critical due to the hazardous nature of the substance.

BARDAC 208M is a blend of quaternary ammonium compounds that is corrosive and can cause irreversible eye damage and skin burns.[1][2] It may be fatal if inhaled, swallowed, or absorbed through the skin.[1] Furthermore, this pesticide is toxic to fish and aquatic organisms, necessitating strict environmental controls.[1][3][4]

Immediate Safety and Handling Precautions

Before handling BARDAC 208M, it is crucial to be familiar with the necessary personal protective equipment (PPE) and first aid measures.

HazardRequired Personal Protective Equipment (PPE)First Aid Measures
Eye Contact Wear protective eyewear such as goggles or a face shield.[1]Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Call a poison control center or doctor for treatment advice.[1]
Skin Contact Wear protective clothing and rubber gloves.[1]Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.[1]
Inhalation Use a dust/mist filtering respirator (MSHA/NIOSH approval number prefix TC-21C).[1]Move person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration. Call a poison control center or doctor for further treatment advice.[1]
Ingestion Do not eat, drink, or smoke when using this product.[5]Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.[1]

Step-by-Step Disposal Procedures

The proper disposal method for BARDAC 208M depends on whether you are disposing of the unused product, an empty container, or material from a spill.

Disposal of Unused or Excess BARDAC 208M:

  • Do Not Dispose Down the Drain: Never dispose of BARDAC 208M into the sanitary sewer system or any surface water.[3][6] This product is toxic to aquatic life and can disrupt wastewater treatment processes.[3][4]

  • Hazardous Waste Designation: Pesticide wastes are considered acutely hazardous.[1] Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal Law.[1]

  • Contact a Licensed Professional: Arrange for disposal with a licensed professional waste disposal service.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

  • Regulatory Guidance: If you are unsure about the disposal process, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[1]

Disposal of Empty BARDAC 208M Containers:

  • Triple Rinse Promptly: Nonrefillable containers must be cleaned promptly after emptying by triple rinsing.[1] Failure to do so will result in the container being classified as acute hazardous waste.[1]

  • Rinsing Procedure (for containers ≤ 100 gallons):

    • Empty the remaining contents into application equipment or a mix tank.

    • Fill the container ¼ full with water.

    • Replace and tighten closures.

    • Tip the container on its side and roll it back and forth for at least one complete revolution, for 30 seconds.

    • Stand the container on its end and tip it back and forth several times.

    • Turn the container over onto its other end and tip it back and forth several times.

    • Empty the rinsate into application equipment or a mix tank, or store it for later use or disposal.

    • Repeat this procedure two more times.[1]

  • Final Disposal of Rinsed Container: Once triple-rinsed, the container can be offered for recycling if available.[1] If recycling is not an option, puncture the container and dispose of it in a sanitary landfill, or by incineration if allowed by state and local authorities.[1] If burned, stay out of the smoke.[1]

Spill Cleanup and Disposal:

  • Ensure Safety: Evacuate the area and ensure adequate ventilation.[6] Wear the appropriate PPE, including a respirator, gloves, and eye protection.[6]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[6]

  • Absorb the Spill: Soak up the spill with an inert absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[6]

  • Collect and Dispose: Place the contaminated absorbent material into a suitable, closed container for disposal as hazardous waste.[6] Contact a licensed waste disposal contractor for removal.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of BARDAC 208M and its containers.

BARDAC_208M_Disposal cluster_start cluster_type cluster_action start BARDAC 208M Waste is_spill Spill Material start->is_spill Spill? is_product Unused Product start->is_product Unused Product? is_container Empty Container start->is_container Empty Container? absorb Absorb with inert material is_spill->absorb Yes collect_waste Collect as hazardous waste is_product->collect_waste Yes triple_rinse Triple rinse container is_container->triple_rinse Yes not_rinsed Container not rinsed is_container->not_rinsed No absorb->collect_waste contact_disposal Contact licensed waste disposal service collect_waste->contact_disposal recycle_landfill Recycle or dispose in sanitary landfill/incinerate triple_rinse->recycle_landfill Rinsed not_rinsed->collect_waste

Caption: Decision tree for the proper disposal of BARDAC 208M waste.

References

Comprehensive Safety and Handling Protocol for BARDAC 208M

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for handling BARDAC 208M in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Hazard Identification and Safety Summary

BARDAC 208M is a "fourth generation" blend of quaternary ammonium compounds that provides potent biocidal action against a wide spectrum of microbes.[1][2][3][4] However, it is classified as a hazardous and corrosive substance that can cause irreversible eye damage and skin burns.[5] It may be fatal if inhaled, swallowed, or absorbed through the skin.[5] The product is also toxic to aquatic life and presents long-term environmental hazards.[6][7]

Signal Word: DANGER [5][8]

Chemical and Physical Properties

BARDAC 208M is a blend of several active ingredients.[1][4][8] Its physical properties are summarized below.

Table 1: Chemical Composition of BARDAC 208M

Active IngredientConcentration
Alkyl (50% C14, 40% C12, 10% C16) dimethyl benzyl ammonium chloride32.0%
Octyl decyl dimethyl ammonium chloride24.0%
Didecyl dimethyl ammonium chloride14.4%
Dioctyl dimethyl ammonium chloride9.6%
Inert Ingredients
Ethyl Alcohol10.0%
Water10.0%
Source:[1][4]

Table 2: Typical Physical and Chemical Properties of BARDAC 208M

PropertyValue
AppearanceClear, pale yellow to straw liquid[1][2][3][4]
OdorMild[1][4]
pH (10% solution)6.5 – 9.0[2][3][4]
Flash Point (Setaflash)116°F[2][3][4]
Specific Gravity @ 25°C0.912[2][3][4]
SolubilityFreely soluble in water, lower alcohols, ketones, and glycols[1][2][3][4]
Source:[2][3][4]

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE guidelines is mandatory when handling BARDAC 208M. Engineering controls, such as sufficient air exchange and exhaust systems, should be in place to minimize exposure.[6]

Table 3: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Guidelines
Eye/Face Protection Tightly fitting safety goggles and a face shield (8-inch minimum).[9]Protects against splashes and vapors that can cause irreversible eye damage.[5] Must be approved under NIOSH or EN 166 (EU) standards.[9]
Skin Protection Chemical-resistant gloves (e.g., rubber, nitrile, or neoprene).[5][7] Protective clothing.Prevents skin contact which can cause severe burns and toxic absorption.[5][7] Inspect gloves before use and use proper removal techniques to avoid skin contact.[9]
Respiratory Protection A dust/mist filtering respirator (MSHA/NIOSH approval number prefix TC-21C).[5]Required to prevent inhalation of vapors, which may be fatal.[5] Use in well-ventilated areas is also critical.[10]

Operational and Handling Protocols

General Handling Procedure
  • Consult SDS: Always review the Safety Data Sheet (SDS) for BARDAC 208M before use.

  • Area Preparation: Ensure the work area is well-ventilated.[6][10] Keep the container tightly closed in a dry, cool place when not in use.[9]

  • Don PPE: Put on all required PPE as specified in Table 3.

  • Handling: Avoid contact with skin, eyes, and clothing.[5][6] Do not breathe vapors or mists.[5][9]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or using tobacco.[5]

  • Storage: Store in the original container in areas inaccessible to children.[5] Do not store near heat or open flame.[5]

Spill Response Protocol
  • Evacuate: Immediately evacuate personnel from the spill area.[9][11]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[9] Dike and contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).[9][11] Do not let the product enter drains or sewers.[9]

  • Cleanup: Soak up the spill with the inert material and place it in a suitable, closed, labeled container for hazardous waste disposal.[9]

  • Decontaminate: Clean the affected area thoroughly.

Disposal Plan

Pesticide wastes from BARDAC 208M are acutely hazardous.[5] Improper disposal is a violation of Federal Law.[5]

Chemical Disposal
  • Surplus and non-recyclable solutions must be offered to a licensed disposal company.[9]

  • Do not discharge effluent containing this product into lakes, streams, ponds, or other waters unless in accordance with NPDES permit requirements.[5]

Container Disposal Protocol (Triple Rinse Method)

This procedure must be followed for all non-refillable containers.

  • Empty: Empty the remaining contents into application equipment or a mix tank.[5]

  • First Rinse: Fill the container ¼ full with water. Replace and tighten the closure.[5]

  • Agitate: Tip the container on its side and roll it back and forth for at least 30 seconds, ensuring one complete revolution.[5] Stand the container on its end and tip it back and forth several times.[5]

  • Drain: Empty the rinsate into application equipment or a mix tank, or store it for later use or disposal.[5]

  • Repeat: Repeat this rinsing procedure two more times.[5]

  • Final Disposal: Once triple-rinsed, the container can be offered for recycling if available. If not, puncture it and dispose of it in a sanitary landfill or by incineration, as allowed by state and local authorities.[5][11]

First Aid Measures

Immediate medical attention is required for any overexposure. Probable mucosal damage may contraindicate the use of gastric lavage.[5]

Table 4: First Aid Procedures for BARDAC 208M Exposure

Exposure RouteFirst Aid Instructions
If in Eyes Hold eye open and rinse slowly and gently with water for 15–20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Call a poison control center or doctor for treatment advice immediately.[5]
If on Skin or Clothing Take off contaminated clothing immediately. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.[5]
If Swallowed Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.[5]
If Inhaled Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.[5]

Workflow and Emergency Logic

The following diagram illustrates the standard workflow for handling BARDAC 208M and the logical steps for responding to an emergency.

G cluster_prep Preparation Phase cluster_handling Handling & Disposal Phase cluster_emergency Emergency Response risk_assessment 1. Risk Assessment (Review SDS) ppe_check 2. Assemble & Don PPE (Goggles, Face Shield, Gloves, Respirator) risk_assessment->ppe_check area_prep 3. Prepare Ventilated Work Area ppe_check->area_prep handling 4. Handle Chemical (Avoid Contact/Inhalation) area_prep->handling Proceed to handling disposal 5. Disposal (Follow Triple-Rinse Protocol) handling->disposal spill Spill Occurs handling->spill If spill exposure Personnel Exposure handling->exposure If exposure evacuate Evacuate Area spill->evacuate first_aid Administer First Aid (See Table 4) exposure->first_aid contain Contain Spill (Use Inert Absorbent) evacuate->contain cleanup Clean & Decontaminate contain->cleanup medical_help Seek Immediate Medical Attention first_aid->medical_help

Caption: BARDAC 208M Handling and Emergency Response Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.